2-(Chlorosulfonyl)-5-methylbenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chlorosulfonyl-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO4S/c1-5-2-3-7(14(9,12)13)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUMRWQHEYXGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Technical Guide on 2-(Chlorosulfonyl)-5-methylbenzoic Acid: Synthesis, Orthogonal Reactivity, and Applications in Drug Discovery
Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS 17641-70-2) stands out as a highly versatile intermediate[1]. Possessing both a highly electrophilic sulfonyl chloride group and a latent carboxylic acid, this molecule allows for orthogonal, chemoselective functionalization. This whitepaper provides an in-depth analysis of its physicochemical properties, regioselective synthesis, and step-by-step methodologies for its application in drug discovery.
Chemical Identity and Physicochemical Profiling
Understanding the structural parameters of 2-(chlorosulfonyl)-5-methylbenzoic acid is the first step in predicting its reactivity. The molecule features an electron-withdrawing sulfonyl chloride at the 2-position and an electron-donating methyl group at the 5-position relative to the carboxylic acid. This electronic push-pull system directly impacts the stability and electrophilicity of the functional groups.
| Property | Value | Causality / Significance |
| CAS Number | 17641-70-2[1] | Unique identifier for procurement and regulatory tracking. |
| Molecular Formula | C₈H₇ClO₄S[1] | Defines the stoichiometric mass for reaction planning. |
| Molecular Weight | 234.66 g/mol [1] | Used for precise equivalent calculations in coupling steps. |
| SMILES | O=C(O)C1=CC(=CC=C1S(=O)(=O)Cl)C[1] | Encodes the 1,2,5-trisubstituted aromatic topology. |
| Purity Standard | ≥95% (Commercial)[1] | Trace sulfonic acid impurities can skew coupling stoichiometry. |
| Storage Conditions | 2-8°C, Sealed, Dry[1] | Prevents atmospheric moisture from hydrolyzing the -SO₂Cl group. |
Process Chemistry: Regioselective Synthesis
The industrial and laboratory-scale synthesis of 2-(chlorosulfonyl)-5-methylbenzoic acid relies on the direct chlorosulfonation of m-toluic acid (3-methylbenzoic acid). The success of this reaction is governed by the synergistic directing effects of the existing substituents[2].
The methyl group acts as an activating, ortho/para-directing group, while the carboxylic acid acts as a deactivating, meta-directing group. The position para to the methyl group (which is simultaneously ortho to the carboxylic acid) is the most electronically enriched and sterically accessible site, leading to high regioselectivity[3].
Regioselective chlorosulfonation of m-toluic acid driven by synergistic directing effects.
Protocol 1: Synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid
This protocol is designed to maximize yield while preventing the premature hydrolysis of the product.
Step-by-Step Methodology:
-
Reagent Charging: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a drying tube, add chlorosulfonic acid (5.0 equivalents).
-
Causality: Chlorosulfonic acid must be used in large excess because it acts as the solvent, the initial sulfonating agent, and the subsequent chlorinating agent that converts the intermediate sulfonic acid into the target sulfonyl chloride[2].
-
-
Substrate Addition: Cool the flask to 0°C. Add m-toluic acid (1.0 equivalent) portion-wise over 30 minutes.
-
Causality: The initial sulfonation is highly exothermic. Portion-wise addition prevents thermal runaway and suppresses the formation of diaryl sulfone byproducts.
-
-
Thermal Activation: Gradually heat the reaction mixture to 110°C and maintain for 3 hours.
-
Causality: While sulfonation occurs at lower temperatures, the conversion of the sulfonic acid to the sulfonyl chloride requires elevated thermal energy to drive the elimination of sulfuric acid.
-
-
Quenching: Cool the mixture to room temperature, then add it dropwise to vigorously stirred crushed ice.
-
Causality: The highly exothermic reaction with water must be controlled by the latent heat of fusion of the ice. Keeping the temperature near 0°C prevents the hydrolysis of the newly formed sulfonyl chloride back to the unreactive sulfonic acid.
-
-
Isolation: Filter the resulting white precipitate, wash with ice-cold water, and dry under high vacuum over P₂O₅.
Self-Validation Checkpoint:
-
Visual: The reaction mixture should transition from a heterogeneous suspension to a clear, viscous amber solution upon heating to 110°C, indicating complete conversion to the soluble sulfonyl chloride.
-
Analytical: Quench a 10 µL aliquot of the reaction mixture into 1 mL of anhydrous methanol containing 10 µL of triethylamine. LC-MS analysis of this aliquot should reveal the mass of the methyl sulfonate ester derivative. If the mass of the free sulfonic acid is dominant, the thermal activation step (Step 3) was incomplete.
Chemoselective Functionalization and Orthogonal Reactivity
The true value of 2-(chlorosulfonyl)-5-methylbenzoic acid lies in its orthogonal reactivity. The sulfonyl chloride (-SO₂Cl) is a "hard," highly reactive electrophile that undergoes rapid nucleophilic attack by amines at 0°C to room temperature. Conversely, the carboxylic acid (-COOH) is unreactive toward amines under these conditions and requires the addition of coupling reagents (e.g., HATU, EDC) or conversion to an acid chloride to form amides[4].
This kinetic disparity allows chemists to functionalize the molecule sequentially without the tedious use of protecting groups.
Chemoselective orthogonal functionalization of the sulfonyl chloride and carboxylic acid.
Protocol 2: Synthesis of a Sulfonamide-Carboxylic Acid Intermediate
This protocol details the selective reaction of the sulfonyl chloride moiety while leaving the carboxylic acid intact.
Step-by-Step Methodology:
-
Preparation: Dissolve 2-(chlorosulfonyl)-5-methylbenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere and cool to 0°C.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger for the generated HCl without competing with the amine for the electrophilic sulfonyl center. The excess ensures the carboxylic acid is deprotonated, further deactivating it toward unwanted nucleophilic attack.
-
-
Amine Coupling: Add the primary or secondary amine (1.1 eq) dropwise. Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.
-
Workup: Concentrate the mixture in vacuo to remove DCM. Dissolve the residue in water and wash with ethyl acetate to remove unreacted amine and neutral impurities.
-
Precipitation: Acidify the aqueous layer to pH 2 using 1M aqueous HCl. Extract the precipitated product with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Causality: Acidification protonates the carboxylate back to the free carboxylic acid, rendering the sulfonamide-carboxylic acid product insoluble in water and allowing for clean extraction into the organic phase.
-
Self-Validation Checkpoint:
-
Visual: Upon the addition of 1M HCl during the precipitation step, a distinct white or off-white precipitate should form immediately. If an oil forms, it suggests incomplete protonation or the presence of trapped organic solvents.
-
Analytical: Perform Thin Layer Chromatography (TLC) using an eluent of 9:1 DCM:MeOH with 1% Acetic Acid. The product should appear as a single spot with a lower Rf than the starting material. Crucially, the spot must stain active (yellow) when treated with a Bromocresol Green dip, confirming that the free carboxylic acid moiety survived the reaction intact.
Handling, Stability, and Storage Standards
To maintain the integrity of 2-(chlorosulfonyl)-5-methylbenzoic acid, strict adherence to handling protocols is required. The sulfonyl chloride group is highly susceptible to nucleophilic attack by atmospheric water, which irreversibly converts it to 5-methyl-2-sulfobenzoic acid.
-
Storage: Must be stored at 2-8°C in a tightly sealed container backfilled with Argon or Nitrogen[1].
-
Handling: Weighing and transfer should ideally be conducted in a glovebox or under a continuous stream of dry inert gas.
-
Solvent Compatibility: Only use strictly anhydrous solvents (e.g., DCM, THF, or Toluene stored over activated molecular sieves). Avoid protic solvents (alcohols, water) and nucleophilic solvents (DMF can degrade sulfonyl chlorides over time via the Vilsmeier-Haack type intermediate).
References
-
Chlorosulfonic Acid: A Versatile Reagent VDOC / Royal Society of Chemistry. URL:[Link]
-
Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives MDPI. URL:[Link]
Sources
An In-depth Technical Guide to the Physical Properties of 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Introduction
2-(Chlorosulfonyl)-5-methylbenzoic acid is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating both a reactive sulfonyl chloride and a carboxylic acid moiety, offers a versatile platform for the synthesis of a diverse array of derivatives. The precise positioning of these functional groups on the aromatic ring dictates the molecule's reactivity, solubility, and overall physical behavior. A thorough understanding of its physical properties is paramount for its effective use in drug design, development, and the creation of novel functional materials.
This technical guide provides a comprehensive overview of the known physical properties of 2-(Chlorosulfonyl)-5-methylbenzoic acid and its closely related isomer, 5-(Chlorosulfonyl)-2-methylbenzoic acid. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental insights required for the confident handling, characterization, and application of this important chemical entity. Beyond a mere tabulation of data, this guide delves into the causality behind experimental choices and provides robust protocols for the determination of key physical parameters.
Chemical Identity and Structural Isomers
It is crucial to distinguish between the two primary isomers, as their physical properties can differ significantly due to the varied electronic and steric environments of their functional groups.
-
2-(Chlorosulfonyl)-5-methylbenzoic acid: The chlorosulfonyl group is at position 2 and the methyl group is at position 5 relative to the carboxylic acid.
-
5-(Chlorosulfonyl)-2-methylbenzoic acid: The chlorosulfonyl group is at position 5 and the methyl group is at position 2 relative to the carboxylic acid.
| Feature | 2-(Chlorosulfonyl)-5-methylbenzoic acid | 5-(Chlorosulfonyl)-2-methylbenzoic acid |
| Chemical Structure | ![Image of 2-(Chlorosulfonyl)-5-methylbenzoic acid structure] | ![Image of 5-(Chlorosulfonyl)-2-methylbenzoic acid structure] |
| CAS Number | 17641-70-2[1] | 89001-57-0[2] |
| Molecular Formula | C₈H₇ClO₄S[1] | C₈H₇ClO₄S[2] |
| Molecular Weight | 234.66 g/mol [1] | 234.66 g/mol |
Tabulated Physical and Chemical Properties
The following table summarizes the available physical and chemical property data for both isomers. It is important to note that experimentally determined data for 2-(Chlorosulfonyl)-5-methylbenzoic acid is less prevalent in publicly accessible literature compared to its 5-chloro-2-methyl isomer.
| Property | 2-(Chlorosulfonyl)-5-methylbenzoic acid | 5-(Chlorosulfonyl)-2-methylbenzoic acid |
| Physical Form | Solid (assumed) | Solid[2] |
| Melting Point | Not reported | 152-154 °C[2] |
| Boiling Point | Not reported | 398.7 °C at 760 mmHg[2] |
| Purity | ≥95%[1] | 98%[2] |
| Topological Polar Surface Area (TPSA) | 71.44 Ų[1] | Not reported |
| LogP (calculated) | 1.62072[1] | Not reported |
| Hydrogen Bond Acceptors | 3[1] | Not reported |
| Hydrogen Bond Donors | 1[1] | Not reported |
| Rotatable Bonds | 2[1] | Not reported |
Experimental Protocols for Physical Property Determination
The following sections detail robust methodologies for the experimental determination of key physical properties. These protocols are designed to be self-validating and are grounded in established principles of physical organic chemistry.
Melting Point Determination
The melting point is a critical indicator of purity for a solid organic compound. A sharp melting range (typically 0.5-1 °C) is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.[3]
-
Apparatus: A calibrated digital melting point apparatus is employed.
-
Measurement: The capillary tube is placed in the heating block of the apparatus. A rapid heating rate can be used for an initial approximate determination. For an accurate measurement, the temperature is raised slowly (1-2 °C per minute) near the expected melting point.[3]
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
The solubility profile of 2-(Chlorosulfonyl)-5-methylbenzoic acid provides insights into its polarity and the nature of its functional groups. A systematic approach using a range of solvents is recommended.
Methodology:
-
General Procedure: To approximately 1 mL of the solvent in a test tube, add a small, accurately measured amount of the compound (e.g., 10 mg). The mixture is agitated vigorously at room temperature. If the solid dissolves, it is deemed soluble. If not, gentle warming can be applied, followed by cooling to room temperature to check for precipitation.
-
Solvent Selection:
-
Water: Solubility in water indicates the presence of highly polar functional groups capable of hydrogen bonding.[4]
-
5% Aqueous Sodium Bicarbonate (NaHCO₃): Solubility in this weak base is characteristic of a sufficiently acidic compound, such as a carboxylic acid, which will be deprotonated to form a water-soluble carboxylate salt.[4]
-
5% Aqueous Sodium Hydroxide (NaOH): A stronger base than sodium bicarbonate, NaOH will dissolve less acidic compounds in addition to carboxylic acids.[4]
-
5% Aqueous Hydrochloric Acid (HCl): This is used to test for the presence of basic functional groups. For this molecule, it is not expected to be soluble.[4]
-
Organic Solvents: A range of organic solvents of varying polarity, such as diethyl ether, dichloromethane, and toluene, should be tested to establish a suitable solvent for reactions, purification, and analytical techniques.
-
Caption: Decision Tree for Solubility Classification.
Reactivity and Stability Insights
The chemistry of 2-(Chlorosulfonyl)-5-methylbenzoic acid is dominated by the reactivity of its two functional groups.
-
Sulfonyl Chloride: This group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, including amines (to form sulfonamides), alcohols (to form sulfonate esters), and water (hydrolysis to the corresponding sulfonic acid). The rate of these reactions is influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing carboxylic acid group is expected to enhance the electrophilicity of the sulfonyl sulfur, potentially increasing its reactivity compared to simpler arenesulfonyl chlorides.[4]
-
Carboxylic Acid: This group can undergo typical carboxylic acid reactions, such as esterification and amide formation. It also imparts acidic properties to the molecule.
Hydrolytic Stability: Aromatic sulfonyl chlorides are susceptible to hydrolysis, a reaction that is often accelerated by heat and the presence of moisture. This underscores the importance of storing the compound in a dry, inert atmosphere.
Thermal Stability: While specific data for this compound is not available, aromatic sulfonyl chlorides generally exhibit limited thermal stability and can decompose upon heating, often near their boiling point.[5] Decomposition can release corrosive gases such as hydrogen chloride and sulfur oxides.[5] A thorough thermal hazard assessment is recommended before heating this compound on a large scale.
Caption: Reactivity of Functional Groups.
Hypothetical Spectral Data Analysis
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl protons would appear as a singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which would be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons (with quaternary carbons having lower intensities), and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the S=O bonds in the sulfonyl chloride group.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments.
Safety, Handling, and Storage
Based on the data for the isomeric 5-(Chlorosulfonyl)-2-methylbenzoic acid and the general reactivity of sulfonyl chlorides, the following precautions are advised:
-
Safety: The compound is expected to be corrosive and cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. The compound is moisture-sensitive and will react with water, potentially releasing corrosive HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.[6]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as bases and strong oxidizing agents.[1][6] Recommended storage temperatures from suppliers range from 2-8°C to room temperature under an inert atmosphere.[1]
Conclusion
2-(Chlorosulfonyl)-5-methylbenzoic acid is a valuable synthetic intermediate with a rich and versatile chemistry. A comprehensive understanding of its physical properties, including its melting point, solubility, and reactivity, is essential for its successful application in research and development. This guide has provided a detailed overview of these properties, along with robust experimental protocols for their determination. By adhering to the principles of scientific integrity and exercising appropriate safety precautions, researchers can confidently unlock the synthetic potential of this important molecule.
References
- A Comparative Guide to Sulfonyl Chlorides in Organic Synthesis: 4-(Chlorosulfonyl)benzoic Acid in Focus - Benchchem.
- In-Depth Technical Guide on the Thermal Stability of (2-Chlorophenyl)methanesulfonyl Chloride - Benchchem.
- 5-(Chlorosulfonyl)-2-methylbenzoic acid | 89001-57-0 - Sigma-Aldrich.
- 17641-70-2 | 2-(Chlorosulfonyl)-5-methylbenzoic acid | ChemScene.
- Physical Properties: Solubility Classification: - IS MUNI.
- Classification of organic compounds By solubility.
- experiment (1) determination of melting points. (2021).
- Experiment 1 - Melting Points - NAU. (2013).
- SAFETY DATA SHEET - Fisher Scientific.
Sources
2-(Chlorosulfonyl)-5-methylbenzoic Acid: A Comprehensive Technical Guide on Structure, Reactivity, and Applications in Drug Development
Executive Summary
In the landscape of synthetic organic chemistry and rational drug design, bifunctional building blocks are critical for assembling complex pharmacophores. 2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS: 17641-70-2) stands out as a highly versatile intermediate 1[1]. Featuring both a highly electrophilic sulfonyl chloride and a latent electrophilic carboxylic acid, this molecule allows for orthogonal, step-wise functionalization. As an Application Scientist, I frequently leverage this compound to synthesize 5-methylsaccharin derivatives, which are potent mechanism-based inhibitors of serine proteases like Human Leukocyte Elastase (HLE) 2[2]. This whitepaper dissects the physicochemical properties, mechanistic reactivity, and validated experimental workflows associated with this essential building block.
Physicochemical Properties & Molecular Architecture
Understanding the molecular architecture of 2-(chlorosulfonyl)-5-methylbenzoic acid is fundamental to predicting its behavior in a reactor. The molecule consists of a benzene ring substituted at the 1, 2, and 5 positions.
-
The Chlorosulfonyl Group (-SO₂Cl): Positioned at C2, this is a "hard" electrophilic center. It is highly susceptible to nucleophilic attack but also prone to hydrolysis if exposed to ambient moisture 1[1].
-
The Carboxylic Acid (-COOH): Positioned at C1, this group is relatively unreactive towards weak nucleophiles unless activated (e.g., converted to an acid chloride).
-
The Methyl Group (-CH₃): Positioned at C5, it provides weak electron donation via hyperconjugation. More importantly, in drug development, this methyl group acts as a steric anchor, enhancing van der Waals interactions within the hydrophobic pockets of target enzymes 3[3].
Table 1: Physicochemical & Structural Properties
| Property | Value |
| IUPAC Name | 2-(Chlorosulfonyl)-5-methylbenzoic acid |
| CAS Registry Number | 17641-70-2 |
| Molecular Formula | C₈H₇ClO₄S |
| Molecular Weight | 234.66 g/mol |
| SMILES String | O=C(O)C1=CC(=CC=C1S(=O)(=O)Cl)C |
| Storage Conditions | Sealed in dry, 2-8°C (Moisture Sensitive) |
Chemical Reactivity & Mechanistic Pathways
The true power of 2-(chlorosulfonyl)-5-methylbenzoic acid lies in its orthogonal reactivity. Because the sulfonyl chloride is significantly more electrophilic than the carboxylic acid, we can selectively functionalize the -SO₂Cl group without needing to protect the -COOH group.
Table 2: Comparative Reactivity Profile
| Functional Group | Electrophilicity | Preferred Nucleophile | Activation Required? | Primary Product |
| Sulfonyl Chloride (-SO₂Cl) | High (Hard) | 1°/2° Amines, Alcohols | No (Spontaneous at 0°C) | Sulfonamides, Sulfonates |
| Carboxylic Acid (-COOH) | Low | Amines, Alcohols | Yes (e.g., SOCl₂, HATU) | Amides, Esters |
When reacted with primary amines, the sulfonyl chloride undergoes rapid nucleophilic acyl substitution to form a sulfonamide. If the carboxylic acid is subsequently activated, the sulfonamide nitrogen can attack the newly formed acid chloride intramolecularly, yielding a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (saccharin) core 2[2].
Orthogonal reactivity pathways of 2-(Chlorosulfonyl)-5-methylbenzoic acid.
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for synthesizing 5-methylsaccharin derivatives. I have designed these steps to maximize chemoselectivity while minimizing degradation.
Protocol 1: Chemoselective Sulfonamidation Objective: Synthesize 5-methyl-2-(N-alkylsulfamoyl)benzoic acid.
-
Preparation: Dissolve 1.0 equivalent of 2-(chlorosulfonyl)-5-methylbenzoic acid in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.
-
Temperature Control: Cool the reaction vessel to 0°C using an ice bath. Causality: The reaction is highly exothermic. Cooling prevents thermal degradation and minimizes the competitive hydrolysis of the sulfonyl chloride by any adventitious moisture.
-
Reagent Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.1 equivalents of the desired primary amine. Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile. It strictly serves as an acid scavenger to neutralize the HCl byproduct.
-
Reaction & Monitoring: Stir the mixture at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material validates the completion of the sulfonamidation.
-
Workup: Quench the reaction with 1M aqueous HCl to protonate the unreacted amines and the carboxylic acid. Extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
Protocol 2: Intramolecular Cyclization (Saccharin Core Formation) Objective: Convert the intermediate sulfonamide into a 5-methylsaccharin derivative.
-
Activation: Dissolve the crude sulfonamide from Protocol 1 in anhydrous toluene. Add a catalytic amount of Dimethylformamide (DMF) and 1.2 equivalents of Thionyl Chloride (SOCl₂). Causality: The -COOH group is too unreactive for spontaneous cyclization. SOCl₂ (catalyzed by DMF forming the Vilsmeier-Haack intermediate) converts the acid into a highly reactive acid chloride.
-
Cyclization: Heat the mixture to reflux (80-100°C) for 4 hours. Causality: Toluene allows for a high reflux temperature, providing the thermodynamic energy required to drive the intramolecular nucleophilic attack of the sulfonamide nitrogen onto the acid chloride. Furthermore, the gaseous byproducts (SO₂ and HCl) are easily expelled from the refluxing toluene, driving the equilibrium forward.
-
Purification: Evaporate the toluene under reduced pressure. Recrystallize the resulting solid from hot ethanol to yield the pure 5-methylsaccharin derivative.
Step-by-step experimental workflow for synthesizing 5-methylsaccharin.
Applications in Drug Development: Serine Protease Inhibitors
The primary industrial and pharmaceutical application of 2-(chlorosulfonyl)-5-methylbenzoic acid is its use as a precursor for mechanism-based enzyme inhibitors 2[2].
When the saccharin core is functionalized (e.g., with electron-withdrawing leaving groups or specific triazole rings at the nitrogen), it acts as a pseudo-substrate for serine proteases like Human Leukocyte Elastase (HLE) 3[3]. HLE is implicated in severe degenerative tissue diseases, including pulmonary emphysema and rheumatoid arthritis 2[2].
During the inhibition mechanism, the catalytic serine residue of the protease attacks the carbonyl carbon (C3) of the saccharin ring. This opens the isothiazole ring, forming a stable acyl-enzyme intermediate that irreversibly halts enzyme activity. The presence of the 5-methyl group (derived directly from our starting material) is not merely structural; it provides critical van der Waals interactions within the S1' or S2 hydrophobic subsites of the protease, significantly lowering the dissociation constant ( Ki ) compared to unsubstituted analogs 3[3].
Table 3: Kinetic Parameters of Derived Inhibitors
| Inhibitor Derivative | Target Enzyme | Apparent Binding Constant ( Ki∗ ) | Reference |
| WIN 68123 (Triazole-substituted 5-methylsaccharin analog) | Human Leukocyte Elastase (HLE) | 0.38 nM | 3[3] |
Safety, Handling, and Storage
As a sulfonyl chloride, 2-(chlorosulfonyl)-5-methylbenzoic acid is a corrosive, lachrymatory, and moisture-sensitive solid 1[1].
-
Storage: Must be stored sealed in a dry environment at 2-8°C under an inert atmosphere (Argon or Nitrogen) to prevent degradation into the corresponding sulfonic acid 1[1].
-
Handling: Always handle within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles). In the event of a spill, neutralize with a weak base (like sodium bicarbonate) before disposal.
References
- Google Patents. "US5371074A - Use of saccharin derivatives as proteolytic enzyme inhibitors". United States Patent and Trademark Office.
-
Journal of Organic Chemistry / MolAid Database . "Steric Effects on the Regioselectivity of an Azide-Alkyne Dipolar Cycloaddition Reaction: The Synthesis of Human Leukocyte Elastase Inhibitors". MolAid. Available at:[Link]
Sources
An In-depth Technical Guide to 2-(Chlorosulfonyl)-5-methylbenzoic Acid: A Versatile Intermediate in Medicinal Chemistry
This technical guide provides a comprehensive overview of 2-(chlorosulfonyl)-5-methylbenzoic acid, a bifunctional molecule with significant potential as a building block in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a proposed synthetic route, reactivity, and potential applications, with a strong emphasis on the scientific principles guiding its use.
Core Molecular Attributes and Physicochemical Properties
2-(Chlorosulfonyl)-5-methylbenzoic acid, with the molecular formula C₈H₇ClO₄S, possesses a molecular weight of 234.66 g/mol .[1][2][3] Its structure is characterized by a benzoic acid moiety substituted with a methyl group at the 5-position and a chlorosulfonyl group at the 2-position. This unique arrangement of functional groups—a carboxylic acid and a reactive sulfonyl chloride—makes it a valuable intermediate for the construction of complex molecular architectures.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇ClO₄S | [1][3] |
| Molecular Weight | 234.66 g/mol | [1][2][3] |
| CAS Number | 17641-70-2 | [1] |
| Appearance | Off-white to beige powder (predicted) | [4] |
| Melting Point | 152-154 °C (for the isomer 5-(chlorosulfonyl)-2-methylbenzoic acid) | [2] |
| Boiling Point | 398.7 °C at 760 mmHg (for the isomer 5-(chlorosulfonyl)-2-methylbenzoic acid) | [2] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |
Spectroscopic and Chromatographic Profile (Predicted)
¹H NMR (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the carboxylic acid proton. The aromatic protons would likely appear as a complex multiplet in the range of 7.5-8.5 ppm. The methyl protons would present as a singlet around 2.4-2.6 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield shift, typically above 10 ppm.
¹³C NMR (Predicted): The carbon NMR would reveal signals for the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, likely in the 165-175 ppm range. The aromatic carbons would resonate between 120-145 ppm, with the carbon attached to the sulfonyl chloride group being significantly deshielded. The methyl carbon would appear at approximately 20-25 ppm.
Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 234.66 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be observable for the molecular ion and any chlorine-containing fragments.
Proposed Synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic Acid
A validated, step-by-step synthesis protocol for 2-(chlorosulfonyl)-5-methylbenzoic acid is not extensively documented in peer-reviewed literature. However, a reliable synthetic route can be proposed based on the well-established chlorosulfonation of aromatic compounds. The most direct pathway involves the electrophilic aromatic substitution of 2-methylbenzoic acid (o-toluic acid) with chlorosulfonic acid.
Reaction Principle: Electrophilic Aromatic Substitution
The core of this synthesis is the electrophilic attack of the highly reactive sulfur trioxide (SO₃), or a related electrophilic sulfur species generated from chlorosulfonic acid, on the electron-rich aromatic ring of 2-methylbenzoic acid. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The regiochemical outcome of the substitution will be influenced by the interplay of these directing effects and steric hindrance.
Caption: Proposed workflow for the synthesis of 2-(chlorosulfonyl)-5-methylbenzoic acid.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Methylbenzoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
-
Suitable organic solvent for recrystallization (e.g., a mixture of dichloromethane and hexane)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the evolving HCl gas), place an excess of chlorosulfonic acid (e.g., 5 molar equivalents). Cool the flask in an ice-water bath to 0-5°C.
-
Addition of Substrate: Slowly add 2-methylbenzoic acid (1 molar equivalent) portion-wise to the stirred, cold chlorosulfonic acid. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-4 hours. The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acids.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system to yield the final product.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 2-(chlorosulfonyl)-5-methylbenzoic acid stems from the reactivity of its sulfonyl chloride group. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5] This makes it susceptible to nucleophilic attack by a wide range of nucleophiles.
Caption: General reactivity of 2-(chlorosulfonyl)-5-methylbenzoic acid with nucleophiles.
Formation of Sulfonamides
The reaction with primary or secondary amines in the presence of a base (to neutralize the HCl byproduct) readily forms sulfonamides. This is a cornerstone reaction in medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in many drug classes, including diuretics and hypoglycemic agents.[5]
Formation of Sulfonate Esters
Reaction with alcohols yields sulfonate esters. This transformation is synthetically valuable as it converts a poor leaving group (a hydroxyl group) into a good leaving group (a sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.
Applications in Drug Discovery and Development
While specific drugs derived directly from 2-(chlorosulfonyl)-5-methylbenzoic acid are not prominently featured in the literature, its structural motifs are present in several classes of therapeutic agents. Its bifunctional nature allows for its incorporation into molecules as a linker or as a precursor to a key pharmacophore.
Potential as a Precursor for Diuretics
Many loop diuretics, such as furosemide, contain a sulfamoylbenzoic acid scaffold.[6][7] The synthesis of these compounds often involves the reaction of a chlorosulfonylbenzoic acid derivative with an amine. The structure of 2-(chlorosulfonyl)-5-methylbenzoic acid makes it a plausible starting material for the synthesis of novel diuretic candidates.
Potential in the Synthesis of Hypoglycemic Agents
The sulfonylurea class of antidiabetic drugs features a central sulfonylurea moiety.[8] These are typically synthesized from a sulfonyl chloride and a urea or an amine precursor. 2-(Chlorosulfonyl)-5-methylbenzoic acid could serve as the sulfonyl chloride component in the synthesis of new sulfonylurea derivatives with potential hypoglycemic activity.
Solubility, Safety, and Handling
Solubility Profile
Based on the general properties of aromatic sulfonyl chlorides, an estimated solubility profile for 2-(chlorosulfonyl)-5-methylbenzoic acid is provided below. Experimental verification is recommended for precise quantitative data.
| Solvent | Solvent Type | Estimated Solubility |
| Dichloromethane | Chlorinated | Soluble |
| Tetrahydrofuran | Ether | Soluble |
| Acetone | Ketone | Soluble |
| Toluene | Aromatic Hydrocarbon | Sparingly Soluble |
| Water | Protic | Reacts |
| Alcohols (e.g., Methanol, Ethanol) | Protic | Reacts |
Safety and Handling Precautions
2-(Chlorosulfonyl)-5-methylbenzoic acid is expected to be a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.
Hazard Statements (Predicted):
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.
-
Reacts with water to release toxic gas (HCl).
First Aid Measures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
2-(Chlorosulfonyl)-5-methylbenzoic acid is a versatile chemical intermediate with significant potential in the field of drug discovery and development. Its bifunctional nature, combining a carboxylic acid and a reactive sulfonyl chloride, provides a valuable platform for the synthesis of diverse and complex molecules. While detailed experimental data on this specific compound is limited, this guide provides a robust framework based on established chemical principles for its synthesis, handling, and application. Further research into the reactivity and biological applications of derivatives of this compound is warranted and could lead to the discovery of novel therapeutic agents.
References
- Google Patents. CN102627591B - Preparation method of 2-chloro-4-methylsulfonylbenzoic acid.
-
Wiley Online Library. Designing Functional Aromatic Multisulfonyl Chloride Initiators for Complex Organic Synthesis by Living Radical Polymerization. [Link]
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ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]
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OECD Existing Chemicals Database. Sulfuryl chloride CAS N°: 7791-25-5. [Link]
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SlideShare. DIURETICS. [Link]
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Taylor & Francis Online. Aryl sulfonyl chlorides and sodium aryl sulfinates: non-volatile, non-stench, and non-toxic aryl thiol surrogates for direct aryl-sulfenylation of C–H bonds. [Link]
-
Oakwood Chemical. 5-(Chlorosulfonyl)-2-methylbenzoic acid. [Link]
-
PMC. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis on study of 2-methyl-5-nitro-n-(4-(3-(2-aryl-2,3- dihydrobenzo[b][1][9]thiazepin-4-yl)phenoxy)phenyl) benzenesulfonamide and their antimicobial activity. [Link]
- Google Patents. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.
-
ResearchGate. (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]
- Google Patents. US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
PMC. Synthesis and oral hypoglycemic effect of novel thiazine containing trisubstituted benzenesulfonylurea derivatives. [Link]
-
Semantic Scholar. Synthesis and hypoglycemic activity of 5,5-dimethylarylsulfonylimidazolidine-2,4-diones. [Link]
-
MDPI. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
OECD SIDS. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Link]
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]
-
MDPI. Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. [Link]
-
PrepChem.com. Synthesis of 2-methyl-5-nitrobenzoyl chloride. [Link]
-
Indian Journal of Chemistry. Note Synthesis and antidiabetic activity of 2-amino [5′(4-sulphonylbenzylidine)-2,4- thiazolidinedione]. [Link]
-
ResearchGate. Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. [Link]
-
RSC Publishing. Synthesis of sulfonyl chloride substrate precursors. [Link]
-
Organic Syntheses. m-NITROBENZOIC ACID. [Link]
-
Medicinal Chemistry-II. Chapter 5. Diuretics. [Link]
-
Zenodo. CCCV1.-Aromatic Sulphonyl Chlorides. [Link]
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In-Depth Technical Guide & Safety Data Protocol: 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Executive Summary & Chemical Identity
In modern drug discovery and medicinal chemistry, bifunctional building blocks are essential for the rapid generation of structurally diverse compound libraries. 2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS: 17641-70-2) is a highly reactive, dual-handle intermediate featuring both a highly electrophilic sulfonyl chloride and a versatile carboxylic acid moiety.
As a Senior Application Scientist, I approach this compound not just as a hazardous material, but as a precise instrument. While standard Safety Data Sheets (SDS) list the hazards, they rarely explain the why. This whitepaper synthesizes the physicochemical properties, structural reactivity, and safety parameters of 2-(chlorosulfonyl)-5-methylbenzoic acid , translating static safety codes into dynamic, field-proven laboratory workflows.
Physicochemical Profiling & Reactivity Dynamics
Understanding the intrinsic reactivity of this compound is the foundation of both safe handling and successful synthesis. The molecule contains two distinct electrophilic centers, but their reactivity profiles are vastly different.
-
Electrophilicity & Hydrolysis: The sulfonyl chloride (-SO₂Cl) group is intrinsically susceptible to nucleophilic attack. Upon exposure to atmospheric moisture, the compound undergoes rapid, exothermic hydrolysis.
-
Storage Causality: To prevent degradation and the dangerous pressure build-up from liberated gas, the compound must be stored at 2–8°C under an inert atmosphere (Argon or N₂). The cold storage reduces the kinetic energy available for ambient hydrolysis, while the inert atmosphere actively displaces the primary nucleophile (water) .
Table 1: Physicochemical Profiling
| Parameter | Value | Causality / Implication |
| CAS Number | 17641-70-2 | Unique chemical identifier for procurement and safety tracking. |
| Molecular Formula | C₈H₇ClO₄S | Defines the atomic composition for mass spectrometry. |
| Molecular Weight | 234.66 g/mol | Critical for precise stoichiometric calculations in library synthesis. |
| Storage Conditions | 2–8°C, Inert Gas | Low kinetic energy and absence of moisture prevent spontaneous degradation. |
| SMILES | O=C(O)C1=CC(=CC=C1S(=O)(=O)Cl)C | Defines 3D topology for computational docking and modeling. |
Safety Data & Hazard Mitigation (SDS Translation)
Standard safety data classifies this compound as a severe corrosive hazard. However, mitigating this hazard requires understanding the mechanism of its toxicity.
-
GHS Classification: Corrosive Solid, Acidic, Organic, n.o.s. (Class 8).
-
Toxicological Mechanism (H314): The severe skin burns and eye damage caused by this compound are not merely from its native acidity. When the solid contacts skin or mucous membranes, it reacts violently with physiological moisture. This localized hydrolysis generates concentrated Hydrogen Chloride (HCl) directly on the tissue, leading to rapid coagulative necrosis.
-
Engineering Controls: Handle exclusively within a certified chemical fume hood with a minimum face velocity of 100 fpm. Nitrile gloves (double-gloved), a chemically resistant lab coat, and chemical splash goggles are non-negotiable.
Table 2: GHS Hazard & Transport Data
| Hazard Parameter | Classification / Code | Mechanistic Rationale |
| UN Number | 3261 | Regulated globally as a corrosive solid, acidic, organic. |
| Hazard Class | Class 8 | Corrosive to both metals and biological tissues. |
| Hazard Statement | H314 | Causes severe skin burns due to localized, exothermic HCl release. |
| Packing Group | II / III | Requires robust secondary containment during transport to prevent moisture ingress. |
Experimental Workflows & Protocols
Protocol 1: Chemoselective Sulfonamide Synthesis
Because the sulfonyl chloride is significantly more electrophilic than the unactivated carboxylic acid, chemoselective functionalization is achievable without protecting groups if temperature and stoichiometry are strictly controlled.
-
Preparation: Dissolve 1.0 eq of 2-(chlorosulfonyl)-5-methylbenzoic acid in anhydrous dichloromethane (DCM) under Argon. Cool the reaction flask to 0°C.
-
Causality: Dropping the temperature to 0°C suppresses background reactivity, preventing the amine from forming an unreactive salt with the carboxylic acid or attacking the less electrophilic carbonyl carbon.
-
-
Amine Addition: Add 1.0 eq of the target primary amine, followed dropwise by 2.5 eq of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA acts as a non-nucleophilic acid scavenger. It neutralizes the generated HCl, driving the reaction forward, but its steric hindrance prevents it from reacting with the sulfonyl chloride itself.
-
-
Validation & Activation: Monitor via LC-MS. Once the sulfonamide intermediate is confirmed (self-validating step), evaporate the DCM, swap the solvent to DMF, and add 1.2 eq of HATU to activate the carboxylic acid for subsequent amide coupling.
Protocol 2: Self-Validating Spill Quenching
In the event of a benchtop spill, sweeping the dry powder can aerosolize reactive dust, posing a severe inhalation hazard.
-
Containment: Immediately cover the solid spill with a 1:1 mixture of dry sand and sodium bicarbonate (NaHCO₃).
-
Quenching: Slowly mist the mixture with water using a spray bottle.
-
Causality: The water intentionally initiates the hydrolysis of the sulfonyl chloride, while the NaHCO₃ immediately neutralizes the resulting HCl and sulfonic acid byproducts.
-
-
Validation: This is a self-validating system. The evolution of CO₂ bubbles indicates active neutralization. Once bubbling ceases completely despite further water addition, the sulfonyl chloride is fully quenched and safe to sweep into solid waste.
Mechanistic Visualizations
Figure 1: Hydrolysis degradation pathway of 2-(chlorosulfonyl)-5-methylbenzoic acid.
Figure 2: Step-by-step chemoselective functionalization workflow for library generation.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(Chlorosulfonyl)-5-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis and interpretation of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(Chlorosulfonyl)-5-methylbenzoic acid. As a key intermediate in various synthetic pathways, a thorough understanding of its spectral characteristics is crucial for reaction monitoring, quality control, and structural verification. This document, authored from the perspective of a Senior Application Scientist, combines theoretical principles with practical insights to offer a comprehensive resource for researchers.
Introduction to the Molecule and the Importance of ¹H NMR
2-(Chlorosulfonyl)-5-methylbenzoic acid is a trifunctional aromatic compound containing a carboxylic acid, a chlorosulfonyl group, and a methyl group. The relative positions of these substituents on the benzene ring create a unique electronic environment for each proton, which is reflected in its ¹H NMR spectrum. ¹H NMR spectroscopy is a powerful analytical technique that provides information about the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons.[1][2]
The interpretation of the ¹H NMR spectrum is based on three key parameters:
-
Chemical Shift (δ): This indicates the electronic environment of a proton. Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[3]
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.
-
Spin-Spin Coupling (J): This results from the interaction of neighboring, non-equivalent protons and leads to the splitting of signals into multiplets. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides information about the number of neighboring protons and their dihedral angles.
Predicted ¹H NMR Spectrum of 2-(Chlorosulfonyl)-5-methylbenzoic acid
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| COOH | 10-14 | Singlet (broad) | 1H | N/A |
| H-3 | ~8.2 | Doublet | 1H | ~2 Hz (⁴J) |
| H-4 | ~7.6 | Doublet of Doublets | 1H | ~8 Hz (³J), ~2 Hz (⁴J) |
| H-6 | ~8.0 | Doublet | 1H | ~8 Hz (³J) |
| CH₃ | ~2.4 | Singlet | 3H | N/A |
Detailed Spectral Analysis and Rationale
The predicted spectrum is based on the additive effects of the substituents on the benzene ring. The chlorosulfonyl group is a strong electron-withdrawing group, while the carboxylic acid group is also electron-withdrawing. The methyl group is a weak electron-donating group.
-
Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and its involvement in hydrogen bonding.[2][3] This results in a broad singlet in the downfield region of the spectrum, typically between 10 and 14 ppm.[3]
-
Aromatic Protons (H-3, H-4, H-6):
-
H-6: This proton is ortho to the strongly electron-withdrawing chlorosulfonyl group and meta to the carboxylic acid group. This cumulative deshielding effect will shift its resonance significantly downfield, predicted to be around 8.0 ppm. It will appear as a doublet due to coupling with H-4 (³J, ortho coupling).
-
H-3: This proton is ortho to the carboxylic acid group and meta to the chlorosulfonyl group. Similar to H-6, it will be significantly deshielded, with a predicted chemical shift of approximately 8.2 ppm. It will appear as a doublet due to a smaller meta coupling with H-4 (⁴J).
-
H-4: This proton is situated between the methyl and chlorosulfonyl groups. It will experience ortho coupling with H-6 and meta coupling with H-3, resulting in a doublet of doublets. Its chemical shift is predicted to be around 7.6 ppm, slightly upfield compared to H-3 and H-6 due to the influence of the electron-donating methyl group.
-
-
Methyl Protons (CH₃): The protons of the methyl group are attached to the aromatic ring and will appear as a singlet in the aliphatic region of the spectrum, typically around 2.4 ppm.
Experimental Protocol for ¹H NMR Spectrum Acquisition
To obtain a high-quality ¹H NMR spectrum of 2-(Chlorosulfonyl)-5-methylbenzoic acid, the following experimental protocol is recommended.
4.1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual solvent peak that does not overlap with the signals of interest. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for benzoic acid derivatives.[4][5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like the carboxylic acid proton.[6]
-
Sample Concentration: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[5]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm.[4]
4.2. Instrument Parameters
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | Standard single-pulse (zg) |
| Spectral Width | -2 to 16 ppm |
| Acquisition Time | 2-4 seconds |
| Relaxation Delay | 1-5 seconds |
| Number of Scans | 16-64 |
| Temperature | 298 K |
Data Processing and Interpretation
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline to ensure it is flat.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
-
Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.
Structural Confirmation and Purity Assessment
The acquired ¹H NMR spectrum can be used to confirm the structure of 2-(Chlorosulfonyl)-5-methylbenzoic acid by comparing the observed chemical shifts, multiplicities, and integration values with the predicted values. The presence of any unexpected signals may indicate the presence of impurities or residual solvents. The integration of impurity signals relative to the product signals can be used to estimate the purity of the sample.[7]
Visualization of Molecular Structure and Proton Environments
The following diagram, generated using Graphviz, illustrates the structure of 2-(Chlorosulfonyl)-5-methylbenzoic acid and the different proton environments.
Sources
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- 4. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-(Chlorosulfonyl)-5-methylbenzoic acid
This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Chlorosulfonyl)-5-methylbenzoic acid. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and analysis of complex organic molecules. This document delves into the theoretical principles governing the chemical shifts, offers a detailed predictive assignment of the spectrum, and provides a robust experimental protocol for acquiring high-quality ¹³C NMR data.
Introduction: The Structural Significance of 2-(Chlorosulfonyl)-5-methylbenzoic acid
2-(Chlorosulfonyl)-5-methylbenzoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its molecular architecture, featuring a trisubstituted benzene ring bearing a carboxylic acid, a chlorosulfonyl group, and a methyl group, presents a unique electronic environment. A thorough understanding of its ¹³C NMR spectrum is paramount for structural verification, purity assessment, and as a tool for monitoring chemical transformations. The distinct electronic nature of each substituent profoundly influences the chemical shifts of the aromatic and functional group carbons, making its ¹³C NMR spectrum a rich source of structural information.
Foundational Principles: Decoding the ¹³C NMR Spectrum
The ¹³C NMR chemical shift (δ) is a sensitive probe of the electronic environment of a carbon nucleus. Several key factors dictate the chemical shift values observed for 2-(Chlorosulfonyl)-5-methylbenzoic acid:
-
Electronegativity and Inductive Effects: Highly electronegative atoms, such as the oxygen and chlorine atoms in the carboxylic acid and chlorosulfonyl groups, withdraw electron density from adjacent carbon atoms.[1][2][3] This deshielding effect results in a downfield shift (higher ppm value) for the directly attached carbons. The influence of this inductive effect diminishes with distance.[3]
-
Resonance Effects: The delocalization of π-electrons within the benzene ring and through conjugation with the substituents significantly impacts the electron density at each carbon. The carboxylic acid and chlorosulfonyl groups are electron-withdrawing through resonance, while the methyl group is weakly electron-donating.
-
Hybridization State: The hybridization of the carbon atoms plays a crucial role. In 2-(Chlorosulfonyl)-5-methylbenzoic acid, the sp² hybridized aromatic and carboxyl carbons resonate at a lower field (higher ppm) compared to the sp³ hybridized methyl carbon.[2]
-
Steric Effects: Steric compression or hindrance between bulky substituents can sometimes influence chemical shifts, although this is generally a minor effect compared to electronic factors.[4]
Predictive Analysis of ¹³C NMR Chemical Shifts
In the absence of a direct experimental spectrum for 2-(Chlorosulfonyl)-5-methylbenzoic acid, a predictive analysis based on established substituent effects and data from analogous compounds is presented. The predicted chemical shifts are summarized in Table 1 .
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Carboxylic Acid) | 165-175 | The carbonyl carbon of a carboxylic acid is highly deshielded due to the two electronegative oxygen atoms.[5] Its chemical shift is typically found in this region.[1][2] |
| C1 (ipso-COOH) | 130-135 | The carbon attached to the carboxylic acid group is deshielded. Data for benzoic acid shows this carbon around 133.89 ppm.[6] |
| C2 (ipso-SO₂Cl) | 140-145 | The chlorosulfonyl group is strongly electron-withdrawing, leading to a significant downfield shift for the attached carbon. |
| C3 | 128-132 | This carbon is ortho to the carboxylic acid and meta to the chlorosulfonyl group. Its shift will be influenced by both. |
| C4 | 135-140 | This carbon is meta to both the carboxylic acid and the chlorosulfonyl group, and ortho to the methyl group. |
| C5 (ipso-CH₃) | 140-145 | The carbon attached to the methyl group. The methyl substituent generally causes a downfield shift at the ipso-carbon. |
| C6 | 125-130 | This carbon is para to the carboxylic acid and ortho to the chlorosulfonyl group. |
| -CH₃ (Methyl) | 20-25 | The sp³ hybridized methyl carbon is shielded and appears upfield. Data for methylbenzoic acids shows the methyl carbon in this range.[7] |
Table 1: Predicted ¹³C NMR Chemical Shifts for 2-(Chlorosulfonyl)-5-methylbenzoic acid.
Workflow for Predictive Assignment
The process of predicting the chemical shifts for 2-(Chlorosulfonyl)-5-methylbenzoic acid involves a systematic approach, as illustrated in the following workflow diagram.
Figure 1: Workflow for the predictive assignment of ¹³C NMR chemical shifts.
Experimental Protocol for ¹³C NMR Spectrum Acquisition
To obtain a high-quality ¹³C NMR spectrum of 2-(Chlorosulfonyl)-5-methylbenzoic acid, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Sample Preparation
-
Analyte Purity: Ensure the sample of 2-(Chlorosulfonyl)-5-methylbenzoic acid is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Solvent Selection: Due to the reactivity of the chlorosulfonyl group, aprotic deuterated solvents are recommended.[8] Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and sharpen the acidic proton signal in ¹H NMR, which can be useful for correlation experiments.
-
Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5][9]
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar | Standard proton-decoupled ¹³C experiment with a 30° pulse angle to allow for faster relaxation and more scans in a given time. |
| Spectral Width | 0-220 ppm | This range covers the expected chemical shifts for all carbon types in the molecule.[2][9] |
| Acquisition Time | 1-2 seconds | A sufficient acquisition time is needed to ensure good digital resolution. |
| Relaxation Delay (d1) | 2-5 seconds | Allows for adequate relaxation of the carbon nuclei between pulses, which is important for obtaining accurate signal intensities, especially for quaternary carbons. |
| Number of Scans | 1024 or more | A sufficient number of scans is required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for acquiring a ¹³C NMR spectrum.
Conclusion and Future Perspectives
This technical guide has provided a detailed predictive analysis of the ¹³C NMR chemical shifts for 2-(Chlorosulfonyl)-5-methylbenzoic acid, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. The provided experimental protocol offers a robust methodology for obtaining high-quality spectral data.
Future work should focus on the experimental acquisition and full spectral assignment of 2-(Chlorosulfonyl)-5-methylbenzoic acid using advanced 2D NMR techniques such as HSQC and HMBC to unequivocally confirm the assignments presented in this guide. Such experimental data would be a valuable addition to the spectroscopic literature and serve as a definitive reference for researchers in the field.
References
-
Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Available at: [Link]
-
Royal Society of Chemistry. (2015). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Available at: [Link]
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University of Oxford. (n.d.). 13C NMR Spectroscopy. Available at: [Link]
-
Reich, H. J. (2020). 13C Chemical Shift Effects on sp3 Carbons. University of Wisconsin. Available at: [Link]
-
Scott, K. N. (1972). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 50(12), 2002-2009. Available at: [Link]
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Supporting Information for a scientific publication. (n.d.). Available at: [Link]
-
OpenStax. (2023). Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Available at: [Link]
-
Mizyuk, V., Shibanov, V., Kobrin, L., Marshalok, G., & Elagin, G. (n.d.). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. Available at: [Link]
-
Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Available at: [Link]
-
Bahrami, K., & Khodaei, M. M. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Razi University. Available at: [Link]
-
Wiley-VCH GmbH. (2025). Benzenesulfonyl chloride - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]
-
American Chemical Society. (2016). 13C NMR Spectroscopy in Teaching Structure and Stereochemistry of Compounds in Introductory and Advanced Organic Chemistry Courses. ACS Symposium Series. Available at: [Link]
-
Doc Brown's Chemistry. (2025). Interpreting the 13 C NMR spectrum of benzoic acid. Available at: [Link]
-
ScienceDirect. (n.d.). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Available at: [Link]
-
Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]
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SpectraBase. (n.d.). Benzoic acid, 3-(2-aminobenzoylamino)-2-methyl- - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
-
ResearchGate. (2016). Can anyone help me to tell me any online website to check 13C NMR prediction...? Available at: [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]
-
Oregon State University. (2022). 13C NMR Chemical Shifts. Available at: [Link]
-
CASPRE. (n.d.). 13C NMR Predictor. Available at: [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table PDF. Available at: [Link]
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Available at: [Link]
-
ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Available at: [Link]
-
Asian Journal of Physics. (n.d.). Vibrational and NMR studies on o-, m- and p- chlorobenzoic acids. Available at: [Link]
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In-Depth Mass Spectrometry Fragmentation Analysis of 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Executive Summary
The structural dichotomy of 2-(Chlorosulfonyl)-5-methylbenzoic acid—housing both a highly reactive, electron-withdrawing chlorosulfonyl group and a hydrogen-bond-donating carboxylic acid on a single aromatic scaffold—creates a complex, multi-pathway fragmentation cascade under mass spectrometric conditions. For drug development professionals and analytical chemists, understanding these pathways is not merely an exercise in structural elucidation; it is a critical requirement for impurity profiling and stability testing of pharmaceutical intermediates. This whitepaper deconstructs the electron ionization (EI) dynamics, regiochemical anomalies, and self-validating experimental workflows required to accurately characterize this molecule.
Structural Dynamics & Ionization Fundamentals
When subjected to 70 eV Electron Ionization (EI), 2-(Chlorosulfonyl)-5-methylbenzoic acid (C₈H₇ClO₄S, nominal mass 234 Da) undergoes primary ionization largely at the sulfonyl or carboxyl heteroatoms. The presence of a single chlorine atom provides an immediate, self-validating diagnostic tool: the molecular ion must exhibit a classic 3:1 isotopic abundance ratio between m/z 234 (³⁵Cl) and m/z 236 (³⁷Cl)[1].
The physical proximity of the functional groups dictates the molecule's behavior in the gas phase. The electron-withdrawing nature of the -SO₂Cl group destabilizes the aromatic ring, making the molecule highly susceptible to rapid, sequential neutral losses rather than preserving a high-abundance molecular ion.
Mechanistic Fragmentation Pathways
The Sulfonyl Chloride Cleavage Cascade
The primary cleavage event is the homolytic fission of the S-Cl bond, driven by the relative stability of the resulting sulfonyl cation. This expels a chlorine radical (35 Da or 37 Da), collapsing the isotopic doublet into a unified singlet at m/z 199[1]. Subsequently, the [M - Cl]⁺ ion undergoes a rapid extrusion of sulfur dioxide (64 Da), a hallmark rearrangement in sulfonyl chemistry, yielding a stable fragment at m/z 135[2].
Carboxylic Acid Decarboxylation
Concurrently, the carboxylic acid moiety is susceptible to decarboxylation. Benzoic acids are highly prone to losing CO₂ (44 Da), which can occur either directly from the molecular ion (yielding m/z 190) or sequentially following the loss of the chlorosulfonyl group[3]. Ultimately, the sequential loss of Cl•, SO₂, and CO₂ strips the aromatic ring of its functional appendages, leaving a methylphenyl cation that rapidly rearranges to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91.
The "Ortho Effect": A Regiochemical Anomaly
Because the -COOH and -SO₂Cl groups reside at the 1,2-positions of the aromatic ring, they are subject to intense steric and electronic cross-talk. Under EI conditions, this spatial proximity triggers a specific decomposition reaction known as the "ortho effect"[4]. The hydroxyl proton of the carboxylic acid is transferred to the adjacent chlorine atom via a cyclic transition state, resulting in the neutral elimination of hydrogen chloride (HCl, 36 Da). This yields a distinct radical cation at m/z 198, serving as a definitive regiochemical marker that confirms the ortho-substitution pattern[4].
Mass spectrometry fragmentation pathways of 2-(Chlorosulfonyl)-5-methylbenzoic acid.
Quantitative Data & Diagnostic Ions
To facilitate rapid spectral interpretation, the quantitative mass shifts and their corresponding structural assignments are summarized below.
| m/z (³⁵Cl) | m/z (³⁷Cl) | Mass Shift (Δ) | Neutral Loss | Structural Assignment |
| 234 | 236 | - | - | Molecular Ion [M]⁺• |
| 199 | 199 | -35 / -37 | Cl• | [M - Cl]⁺ |
| 198 | 198 | -36 / -38 | HCl | [M - HCl]⁺• (Ortho Effect) |
| 190 | 192 | -44 | CO₂ | [M - CO₂]⁺• |
| 135 | 135 | -99 / -101 | Cl• + SO₂ | [M - Cl - SO₂]⁺ |
| 91 | 91 | -143 / -145 | Cl• + SO₂ + CO₂ | Tropylium Ion [C₇H₇]⁺ |
Experimental Methodologies & Self-Validating Protocols
Analyzing reactive intermediates requires rigorous environmental control. Sulfonyl chlorides are highly hygroscopic; trace water in the sample matrix or carrier solvent will rapidly hydrolyze the -SO₂Cl group to a sulfonic acid (-SO₃H)[1]. The following protocol is designed as a self-validating system to ensure data integrity.
Step-by-Step GC-MS Analysis Protocol
-
Anhydrous Sample Preparation: Weigh 5 mg of the analyte in a moisture-free environment (e.g., nitrogen-purged glove box). Dissolve immediately in 1 mL of anhydrous dichloromethane (DCM). Causality: Protic solvents or atmospheric moisture will trigger hydrolysis, fundamentally altering the mass spectrum.
-
In-Situ Derivatization (Optional but Recommended): Add a stoichiometric excess of a secondary amine (e.g., diethylamine) to convert the reactive sulfonyl chloride into a stable sulfonamide[1]. Causality: Sulfonyl chlorides can degrade thermally in the GC injection port. Derivatization stabilizes the molecule for high-temperature volatilization.
-
Chromatographic Separation: Inject 1 µL of the sample into a GC-MS equipped with a 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms)[1]. Maintain a constant helium flow rate of 1 mL/min.
-
Ionization Parameters: Utilize an EI source set to 70 eV with a source temperature of 250 °C. Set the mass analyzer to scan from m/z 50 to 300.
-
Algorithmic Data Validation: The protocol acts as a self-validating system through intrinsic mass markers. Check the spectrum for a base peak at m/z 216. If present, the system flags a protocol failure: the sample has hydrolyzed into 2-sulfo-5-methylbenzoic acid. Conversely, the preservation of the 3:1 isotopic ratio at m/z 234/236 definitively validates the integrity of the anhydrous workflow.
Self-validating experimental workflow for the MS analysis of reactive sulfonyl chlorides.
References
-
Title: The mass spectra of sulphonamides and sulphonyl chlorides Source: RSC Publishing URL: [Link]
-
Title: Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra Source: PubMed Central (NIH) URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
Infrared spectroscopy of 2-(Chlorosulfonyl)-5-methylbenzoic acid
An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Chlorosulfonyl)-5-methylbenzoic acid
Abstract
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of 2-(Chlorosulfonyl)-5-methylbenzoic acid (C₈H₇ClO₄S).[1][2] Intended for researchers, chemists, and professionals in pharmaceutical and chemical development, this document delves into the correlation between the molecule's unique structural features and its infrared spectral signature. We will explore the theoretical basis for its characteristic absorption bands, provide a robust experimental protocol for data acquisition, and offer insights into spectral interpretation. By grounding our analysis in fundamental spectroscopic principles and established methodologies, this guide serves as an essential resource for the accurate characterization and quality control of this important chemical intermediate.
Molecular Structure: A Symphony of Functional Groups
The infrared spectrum of a molecule is a direct reflection of its covalent bonds and functional groups, each vibrating at a characteristic frequency upon absorbing infrared radiation. The structure of 2-(Chlorosulfonyl)-5-methylbenzoic acid is a composite of several key functional groups, each contributing distinct and identifiable peaks to the overall spectrum. Understanding these components is the first step in a successful spectral interpretation.
The primary functional groups are:
-
Carboxylic Acid (-COOH): This group is responsible for some of the most prominent and easily identifiable features in the spectrum.
-
Aromatic Ring: The substituted benzene ring gives rise to a series of absorptions related to its carbon-carbon and carbon-hydrogen bonds.
-
Sulfonyl Chloride (-SO₂Cl): This is a strongly absorbing group with highly characteristic stretching vibrations.
-
Methyl Group (-CH₃): This aliphatic group adds its own C-H stretching and bending vibrations.
Caption: Logical breakdown of the molecule into its primary functional groups.
Theoretical Principles and Expected Vibrational Modes
The predictive power of infrared spectroscopy lies in the principle that specific bond types vibrate at consistent frequency ranges, which are observed as absorption bands at specific wavenumbers (cm⁻¹). Here, we dissect the expected spectral features based on the molecule's constituent parts.
The Carboxylic Acid Signature
The unequivocal identification of a carboxylic acid is a cornerstone of IR spectral analysis.[3] Its signature is defined by two key absorptions:
-
O-H Stretching: Carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction dramatically broadens the O-H stretching vibration, resulting in an exceptionally wide and prominent absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[4][5][6][7] This broad feature is often superimposed on the C-H stretching bands.
-
C=O (Carbonyl) Stretching: The carbonyl group of a carboxylic acid produces a very strong and sharp absorption peak. For aromatic carboxylic acids, this band typically appears in the 1710-1680 cm⁻¹ range.[7] Its position is influenced by hydrogen bonding, which slightly lowers the frequency compared to a free (monomeric) acid.[5]
-
C-O Stretching and O-H Bending: The spectrum will also contain a C-O stretching vibration between 1320-1210 cm⁻¹ and O-H in-plane and out-of-plane bending vibrations.[4]
The Sulfonyl Chloride Group
The sulfonyl chloride functional group is highly polar and gives rise to two of the most intense bands in the spectrum, making it an excellent diagnostic tool.[8][9]
-
Asymmetric S=O Stretching: A very strong absorption band is expected in the region of 1410-1370 cm⁻¹.[8][9]
-
Symmetric S=O Stretching: A second strong absorption band occurs at a lower frequency, typically in the 1204-1166 cm⁻¹ range.[8][9]
The presence of both of these strong bands is a definitive indicator of the -SO₂- group.
The Aromatic Ring Vibrations
The substituted benzene ring contributes a pattern of several distinct peaks.
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ region.[10][11][12] This allows them to be distinguished from the aliphatic C-H stretches, which appear just below 3000 cm⁻¹.
-
C=C In-Ring Stretching: The stretching of the carbon-carbon bonds within the aromatic ring produces a series of absorptions, often of variable intensity, in the 1600-1450 cm⁻¹ region.[10][11][12]
-
C-H Out-of-Plane (OOP) Bending: In the lower frequency region of the spectrum (900-675 cm⁻¹), strong absorptions arise from the C-H bonds bending out of the plane of the ring. The exact position of these "oop" bands is highly diagnostic of the substitution pattern on the aromatic ring.[10]
Aliphatic C-H Vibrations
The methyl group (-CH₃) will exhibit C-H stretching vibrations just below 3000 cm⁻¹, in the 2975-2850 cm⁻¹ range. These peaks are typically sharp but may be partially obscured by the broad O-H band from the carboxylic acid.
Summary of Expected Infrared Absorptions
The following table consolidates the expected characteristic IR absorption bands for 2-(Chlorosulfonyl)-5-methylbenzoic acid, providing a quick reference for spectral analysis.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3300 - 2500 | Carboxylic Acid | O-H Stretch (H-bonded) | Strong, Very Broad |
| 3100 - 3030 | Aromatic Ring | C-H Stretch | Medium to Weak, Sharp |
| ~2960 | Methyl Group | C-H Stretch | Medium, Sharp |
| 1710 - 1680 | Carboxylic Acid | C=O Stretch | Strong, Sharp |
| 1600 - 1450 | Aromatic Ring | C=C In-Ring Stretch | Medium to Weak |
| 1410 - 1370 | Sulfonyl Chloride | S=O Asymmetric Stretch | Strong, Sharp |
| 1320 - 1210 | Carboxylic Acid | C-O Stretch | Medium |
| 1204 - 1166 | Sulfonyl Chloride | S=O Symmetric Stretch | Strong, Sharp |
| 900 - 675 | Aromatic Ring | C-H Out-of-Plane Bend | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
To ensure high-quality, reproducible data, a standardized analytical protocol is essential. Attenuated Total Reflectance (ATR) is the preferred technique for solid samples due to its minimal sample preparation requirements and ease of use.[8]
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
2-(Chlorosulfonyl)-5-methylbenzoic acid sample (solid).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone) and appropriate cleaning swabs.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Allow the crystal to air dry completely.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing it to be digitally subtracted from the sample spectrum.
-
Typical parameters: Scan range 4000-400 cm⁻¹, resolution 4 cm⁻¹, 16-32 co-added scans to improve the signal-to-noise ratio.[8]
-
-
Sample Application:
-
Place a small, representative amount of the solid 2-(Chlorosulfonyl)-5-methylbenzoic acid powder onto the center of the ATR crystal.
-
Lower the ATR pressure arm and apply firm, consistent pressure to ensure intimate contact between the sample and the crystal surface. Inconsistent pressure can lead to variations in peak intensities.
-
-
Sample Spectrum Acquisition:
-
Using the same parameters as the background scan, acquire the sample spectrum. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Cleaning:
-
After acquisition, remove the sample from the crystal.
-
Thoroughly clean the ATR crystal and pressure anvil with solvent and a swab to prevent cross-contamination.
-
Process the acquired spectrum as needed. This may include a baseline correction to account for any scattering effects or an ATR correction if required by the software.
-
Sources
- 1. PubChemLite - 5-(chlorosulfonyl)-2-methylbenzoic acid (C8H7ClO4S) [pubchemlite.lcsb.uni.lu]
- 2. chemscene.com [chemscene.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. orgchemboulder.com [orgchemboulder.com]
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- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
Mechanistic and Preparative Guide to the Chlorosulfonation of 2-Methylbenzoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Reaction Mechanism, Regioselectivity, and Validated Bench-Scale Protocols
Executive Summary & Strategic Importance
The functionalization of aromatic rings via chlorosulfonation is a cornerstone reaction in medicinal chemistry, providing direct access to sulfonyl chlorides—critical electrophilic intermediates for the synthesis of sulfonamides, sulfonate esters, and complex Active Pharmaceutical Ingredients (APIs). Specifically, the chlorosulfonation of 2-methylbenzoic acid (o-toluic acid) yields 5-chlorosulfonyl-2-methylbenzoic acid , a highly valued precursor in the development of targeted therapies, including mutant IDH1 inhibitors for glioma treatment (1)[1].
This whitepaper deconstructs the causality behind the reaction's regioselectivity, establishes a self-validating experimental protocol, and outlines the critical process parameters (CPPs) necessary to achieve high-yield, reproducible synthesis.
Mechanistic Pathway & Regioselectivity (The "Why")
The transformation of 2-methylbenzoic acid into its sulfonyl chloride derivative proceeds via an Electrophilic Aromatic Substitution (EAS) . The reaction is highly regioselective, a phenomenon dictated by the competing electronic and steric effects of the existing substituents on the benzene ring:
-
The Activating Methyl Group (-CH₃): Positioned at C2, the methyl group donates electron density into the ring via hyperconjugation. It is an ortho/para-directing group, pushing incoming electrophiles toward positions C3 and C5.
-
The Deactivating Carboxyl Group (-COOH): Positioned at C1, the carboxyl group withdraws electron density via the inductive and resonance effects. It is a meta-directing group, which also directs incoming electrophiles toward positions C3 and C5.
The Causality of Substitution: Because both substituents synergistically direct the electrophile to C3 and C5, the reaction is highly specific. However, position C3 is flanked by both the methyl and carboxyl groups, creating a severe steric penalty. Consequently, the electrophilic attack occurs almost exclusively at the sterically accessible C5 position .
Fig 1: Synergistic directing effects governing the regioselectivity of the EAS reaction.
The Chlorosulfonation Reaction System
Chlorosulfonic acid ( ClSO3H ) is a uniquely aggressive reagent that serves as both the electrophile source and the reaction solvent. The conversion occurs in two distinct kinetic stages:
-
Stage 1 (Sulfonation): ArH+ClSO3H→ArSO3H+HCl↑
-
Stage 2 (Chlorination): ArSO3H+ClSO3H⇌ArSO2Cl+H2SO4
Expert Insight: The second stage is an equilibrium process. To drive the reaction to the right and maximize the yield of the sulfonyl chloride, a significant stoichiometric excess of ClSO3H (typically 5 to 6 equivalents) is mandatory. Without this excess, the reaction stalls at the sulfonic acid intermediate, or side reactions (such as the formation of diaryl sulfones) dominate.
Experimental Protocol & Self-Validating Workflow
The following methodology is adapted from validated medicinal chemistry workflows for the synthesis of IDH1 inhibitors (1)[1]. It is designed to be a self-validating system where visual cues (gas evolution, precipitation) confirm reaction progress.
Step-by-Step Methodology
-
Preparation: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube (to exclude atmospheric moisture). Place 10 mL (approx. 150 mmol) of neat chlorosulfonic acid into the flask.
-
Substrate Addition: Slowly add 4.08 g (30 mmol) of o-toluic acid to the well-stirred chlorosulfonic acid in small portions.
-
Causality Check: Immediate evolution of HCl gas will be observed, validating the first stage of sulfonation.
-
-
Reaction Incubation: Stir the reaction mixture continuously for 24 hours at 20 °C[1].
-
Quenching (Critical Step): Transfer the reaction mixture to a dropping funnel and add it dropwise to a vigorously stirred beaker containing 50 mL of crushed ice and water.
-
Causality Check: The excess ClSO3H violently hydrolyzes into HCl and H2SO4 . The ice bath absorbs the intense exotherm, preventing the thermal hydrolysis of the newly formed sulfonyl chloride. A white precipitate will immediately form.
-
-
Isolation: Collect the precipitated solid via vacuum filtration. Wash the filter cake twice with ice-cold water to remove residual mineral acids.
-
Desiccation: Dry the compound over phosphorus pentoxide ( P2O5 ) in a vacuum desiccator for 24 hours to yield the pure product as a white solid (Expected Yield: ~75%)[1].
Fig 2: Bench-scale experimental workflow for the synthesis of the sulfonyl chloride.
Quantitative Data & Analytical Validation
To ensure trustworthiness and reproducibility, the following tables summarize the stoichiometric parameters and the expected analytical markers for the final product.
Table 1: Stoichiometric Parameters
| Parameter | Value | Rationale |
| Substrate (o-toluic acid) | 30.0 mmol (4.08 g) | Limiting reagent. |
| Reagent ( ClSO3H ) | 150.0 mmol (10 mL) | 5.0 eq excess to drive equilibrium and act as solvent. |
| Temperature | 20 °C | Prevents over-reaction while ensuring complete conversion. |
| Reaction Time | 24 hours | Allows equilibrium to fully shift to the sulfonyl chloride. |
| Expected Yield | ~75% (5.26 g) | Accounts for minor hydrolysis during aqueous quenching. |
Table 2: ¹H NMR Validation Data (500 MHz, CDCl₃)
Validation of the regiochemistry is easily achieved via ¹H NMR. The 1,2,5-substitution pattern leaves three aromatic protons with highly distinct coupling constants[1].
| Proton Position | Multiplicity | Chemical Shift ( δ , ppm) | Coupling Constant ( J , Hz) |
| H6 (ortho to COOH) | Doublet (d) | 8.76 | 2.2 |
| H4 (para to COOH) | Doublet of doublets (dd) | 8.13 | 8.2, 2.2 |
| H3 (ortho to CH3) | Doublet (d) | 7.59 | 8.3 (0.4) |
| -CH3 | Singlet (s) | 2.83 | N/A |
Critical Process Parameters (CPPs) & Troubleshooting
-
Exotherm Management During Quenching: The hydrolysis of excess chlorosulfonic acid is violently exothermic. If the quenching water is not maintained at ~0 °C with sufficient ice, the localized heat will hydrolyze the sulfonyl chloride back into the water-soluble sulfonic acid, drastically reducing the yield.
-
Moisture Sensitivity: Sulfonyl chlorides are sensitive to atmospheric moisture over prolonged periods. The final product must be thoroughly dried over a strong desiccant (like P2O5 ) and stored under an inert atmosphere (Argon or Nitrogen) at -20 °C to prevent degradation prior to downstream amidation or esterification.
References
-
The Landscape of the Anti-Kinase Activity of the IDH1 Inhibitors Source: MDPI (Molecules) URL:[Link]
- Method for producing ortho-alkylated benzoic acid derivatives (US6573404B2)
Sources
Synthesis of Novel Sulfonamides from 2-(Chlorosulfonyl)-5-methylbenzoic Acid: A Detailed Guide for Researchers
Introduction: The Enduring Importance of the Sulfonamide Scaffold
The sulfonamide functional group (-SO2NHR) is a cornerstone of modern medicinal chemistry and drug development. Since the groundbreaking discovery of Prontosil in the 1930s, the first commercially viable antibacterial sulfonamide, this versatile scaffold has been integral to the creation of a vast array of therapeutic agents.[1] The unique physicochemical properties of the sulfonamide moiety, including its ability to act as a hydrogen bond donor and acceptor, contribute to its remarkable range of biological activities. These activities span from antimicrobial and antifungal to antiviral, anticancer, anti-inflammatory, and even diuretic effects.[2] Consequently, the development of novel synthetic routes to access diverse sulfonamide derivatives remains a critical endeavor for researchers and drug development professionals.
This comprehensive guide provides detailed application notes and protocols for the synthesis of N-substituted sulfonamides commencing from the readily available starting material, 2-(chlorosulfonyl)-5-methylbenzoic acid. The protocols herein are designed to be robust and adaptable, enabling the synthesis of a library of novel compounds for screening and development.
Reaction Principle and Mechanism: The Nucleophilic Acyl-Type Substitution
The synthesis of sulfonamides from 2-(chlorosulfonyl)-5-methylbenzoic acid proceeds via a well-established nucleophilic substitution reaction at the electron-deficient sulfur atom of the sulfonyl chloride.[2] The reaction mechanism can be conceptualized as a nucleophilic acyl-type substitution, where the amine acts as the nucleophile.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is subsequently eliminated from the tetrahedral intermediate.
-
Deprotonation: A base, typically an excess of the reacting amine or an added non-nucleophilic base like pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the stable sulfonamide product and the corresponding ammonium salt of the base.
The presence of a base is critical for the reaction to proceed to completion. It neutralizes the hydrochloric acid (HCl) generated in situ, which would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[2]
Experimental Workflow Overview
The general workflow for the synthesis of sulfonamides from 2-(chlorosulfonyl)-5-methylbenzoic acid is a straightforward and high-yielding process. The key stages are outlined in the diagram below.
Caption: General experimental workflow for the synthesis of sulfonamides.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of N-substituted 2-(sulfamoyl)-5-methylbenzoic acids.
Protocol 1: General Synthesis of N-Aryl/Alkyl-2-(sulfamoyl)-5-methylbenzoic Acids
Materials:
-
2-(Chlorosulfonyl)-5-methylbenzoic acid
-
Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for recrystallization or column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.1 equivalents) in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of amine).
-
Addition of Base: To the amine solution, add anhydrous pyridine or triethylamine (1.5 equivalents).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Addition of Sulfonyl Chloride: Slowly add a solution of 2-(chlorosulfonyl)-5-methylbenzoic acid (1.0 equivalent) dissolved in a minimal amount of anhydrous DCM dropwise to the cooled amine solution over a period of 15-30 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is completely consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Safety Precautions
-
2-(Chlorosulfonyl)-5-methylbenzoic acid is a corrosive solid and reacts with water. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.[3]
-
Pyridine and triethylamine are flammable and have strong odors. All manipulations should be performed in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use with adequate ventilation and appropriate PPE.
Data Presentation: Representative Syntheses
The following table summarizes representative quantitative data for the synthesis of various sulfonamide derivatives from 2-(chlorosulfonyl)-5-methylbenzoic acid. The yields are illustrative and may vary depending on the specific amine and purification method employed.
| Amine Reactant | Product Name | Molecular Formula | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) |
| Aniline | 5-Methyl-2-(phenylsulfamoyl)benzoic acid | C₁₄H₁₃NO₄S | 2.91 | 2.56 | 88 |
| Benzylamine | 2-(Benzylsulfamoyl)-5-methylbenzoic acid | C₁₅H₁₅NO₄S | 3.05 | 2.78 | 91 |
| Morpholine | 5-Methyl-2-(morpholinosulfonyl)benzoic acid | C₁₂H₁₅NO₅S | 2.99 | 2.81 | 94 |
| Piperidine | 5-Methyl-2-(piperidine-1-sulfonyl)benzoic acid | C₁₃H₁₇NO₄S | 2.97 | 2.73 | 92 |
Calculations based on 1.0 g (4.26 mmol) of 2-(chlorosulfonyl)-5-methylbenzoic acid as the limiting reagent.
Characterization of Synthesized Sulfonamides
The synthesized sulfonamides should be thoroughly characterized to confirm their structure and purity. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the successful formation of the sulfonamide bond.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the S=O stretches of the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch of the sulfonamide (for primary and secondary amines).[4]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its elemental composition.
-
Melting Point (MP): To assess the purity of the crystalline product.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive sulfonyl chloride (hydrolyzed) | Ensure the 2-(chlorosulfonyl)-5-methylbenzoic acid is stored in a desiccator and handled under anhydrous conditions. |
| Insufficient base | Use at least 1.5 equivalents of a non-nucleophilic base like pyridine or triethylamine to effectively neutralize the HCl byproduct. | |
| Low reactivity of the amine | For less nucleophilic amines, consider increasing the reaction temperature or using a more polar aprotic solvent like N,N-dimethylformamide (DMF). | |
| Formation of Multiple Products | Reaction with the carboxylic acid group | The reaction of the amine with the sulfonyl chloride is generally much faster than with the carboxylic acid. However, for highly reactive amines or prolonged reaction times at elevated temperatures, amide formation could be a minor side reaction. Purify via column chromatography. |
| Difficult Purification | Product is an oil or does not crystallize easily | Attempt purification using column chromatography on silica gel. If the product contains an acidic or basic moiety, consider forming a salt to induce crystallization. |
Conclusion
The synthesis of sulfonamides from 2-(chlorosulfonyl)-5-methylbenzoic acid is a versatile and efficient method for generating a diverse library of compounds with significant potential in drug discovery. The protocols outlined in this guide, coupled with the provided mechanistic insights and troubleshooting advice, are intended to empower researchers to successfully synthesize and explore this important class of molecules. The inherent modularity of this synthetic approach allows for the systematic variation of the amine component, facilitating the exploration of structure-activity relationships and the development of novel therapeutic agents.
References
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MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]
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HazComFast. (n.d.). (2-Chloro-5-(chlorosulfonyl)benzoic acid) CAS 137-64-4 | SDS. [Link]
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SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. [Link]
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PMC. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
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Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. [Link]
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MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. [Link]
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Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
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PrepChem. (n.d.). Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. [Link]
- Google Patents. (n.d.). US3879402A - Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
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ResearchGate. (2021). (PDF) Synthesis, characterization and biological properties of sulfonamide‐derived compounds and their transition metal complexes. [Link]
- Google Patents. (n.d.).
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PMC. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. [Link]
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PubMed. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]
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ResearchGate. (2026). (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. [Link]
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Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. [Link]
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ResearchGate. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Link]
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YouTube. (2021). # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID.. [Link]
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Cengage. (n.d.). Chapter 23 The Chemistry of Amines. [Link]
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- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of N-Substituted 2-Sulfamoyl-5-methylbenzoic Acids
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the reaction of 2-(chlorosulfonyl)-5-methylbenzoic acid with primary amines. This reaction is a cornerstone transformation for the synthesis of N-substituted 2-sulfamoyl-5-methylbenzoic acids, a class of compounds with significant potential in medicinal chemistry and drug development. This document elucidates the underlying reaction mechanism, provides step-by-step experimental procedures, discusses critical process parameters, and outlines methods for troubleshooting and characterization, all designed to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the Sulfamoylbenzoic Acid Scaffold
The sulfonamide functional group is a well-established pharmacophore found in a multitude of therapeutic agents, exhibiting a wide range of biological activities including antibacterial, diuretic, hypoglycemic, and anticancer properties.[1][2] The reaction of a sulfonyl chloride with a primary amine is the most fundamental and widely employed method for constructing the S-N bond, offering a reliable and versatile route to diverse sulfonamide libraries.[1]
The specific starting material, 2-(chlorosulfonyl)-5-methylbenzoic acid, offers a unique bifunctional scaffold. The highly reactive sulfonyl chloride group allows for the introduction of various amine-containing moieties, while the ortho-carboxylic acid group provides an additional handle for further modification, influences the molecule's physicochemical properties such as solubility, and can act as a key interaction point with biological targets. The resulting N-substituted 2-sulfamoyl-5-methylbenzoic acids are therefore high-value intermediates and final target molecules in drug discovery programs.
This guide is intended to serve as a practical resource for researchers, providing not just a protocol, but a deeper understanding of the reaction's nuances to ensure successful and reproducible outcomes.
Reaction Principle and Mechanism
The formation of a sulfonamide from 2-(chlorosulfonyl)-5-methylbenzoic acid and a primary amine proceeds via a nucleophilic acyl substitution at the electrophilic sulfur atom of the sulfonyl chloride.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) attacks the electron-deficient sulfur atom of the sulfonyl chloride. This forms a transient, high-energy tetrahedral intermediate.
-
Chloride Elimination: The tetrahedral intermediate collapses, re-forming the sulfur-oxygen double bonds and expelling the chloride ion (Cl⁻), which is a good leaving group.
-
Deprotonation: The resulting positively charged sulfonamide intermediate is deprotonated by a base to yield the final, neutral sulfonamide product.
A base is essential for this reaction. It serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1] Without a base, the HCl would protonate the starting primary amine, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.
Caption: General mechanism of sulfonamide formation.
Detailed Experimental Protocols
This section provides a generalized, robust protocol for the synthesis of N-substituted 2-sulfamoyl-5-methylbenzoic acids. This protocol is based on established procedures for analogous sulfamoylbenzoic acids and should be optimized for each specific primary amine.
Materials and Equipment
-
Reagents:
-
2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS 17641-70-2)
-
Primary amine of interest (1.1 - 1.2 equivalents)
-
Anhydrous base (e.g., Triethylamine (Et₃N) or Pyridine, 1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)
-
1 M Hydrochloric acid (HCl) for workup
-
Saturated aqueous sodium bicarbonate (NaHCO₃) for workup
-
Brine (saturated aqueous NaCl) for workup
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Ice/water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Purification apparatus (e.g., flash chromatography system or recrystallization glassware)
-
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq.) and the base (e.g., triethylamine, 1.5 eq.) in the chosen anhydrous solvent (e.g., DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Maintaining a low temperature during the addition of the sulfonyl chloride is critical to control the initial exotherm and minimize side reactions.
-
Sulfonyl Chloride Addition: Dissolve 2-(chlorosulfonyl)-5-methylbenzoic acid (1.0 eq.) in a minimal amount of the same anhydrous solvent. Transfer this solution to an addition funnel and add it dropwise to the cold amine solution over 15-30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS until the starting sulfonyl chloride is consumed.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like DCM or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers.
-
-
Workup - Washing:
-
Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), water, and finally with brine.
-
Expert Insight: The acidic wash is crucial. The desired product, being a carboxylic acid, will remain in the organic phase while the basic starting amine and triethylamine will be protonated and move into the aqueous phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by:
-
Recrystallization: From a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).
-
Column Chromatography: Using silica gel with an appropriate eluent system, often a gradient of ethyl acetate in hexanes, sometimes with a small percentage of acetic acid to improve peak shape.
-
Process Optimization and Troubleshooting
The success of this reaction hinges on careful control of several parameters.
| Parameter | Rationale & Expert Insights |
| Solvent | Aprotic solvents like DCM, THF, or acetonitrile are preferred as they effectively dissolve the reactants without interfering with the reaction. Protic solvents (e.g., alcohols) should be avoided as they can compete with the amine in reacting with the sulfonyl chloride. |
| Base | A non-nucleophilic tertiary amine like triethylamine or diisopropylethylamine (DIPEA) is commonly used. Pyridine can also be used and may act as a catalyst. Using 1.5-2.0 equivalents ensures complete neutralization of the generated HCl. |
| Stoichiometry | A slight excess of the primary amine (1.1-1.2 eq.) is often used to ensure the complete consumption of the more valuable sulfonyl chloride. |
| Temperature | The initial addition at 0 °C is a standard precaution to manage the exothermic reaction between the amine and the highly reactive sulfonyl chloride.[3] Allowing the reaction to proceed at room temperature is typically sufficient for completion. For less reactive amines, gentle heating may be required. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive amine (protonated), insufficient base, moisture in the reaction. | Ensure amine is free base. Use a sufficient excess of a dry, non-nucleophilic base. Use anhydrous solvents and dried glassware. |
| Starting Material Remains | Insufficient reaction time, low temperature, or low amine nucleophilicity. | Allow the reaction to stir longer. Consider gentle heating (e.g., 40 °C). For poorly nucleophilic amines (e.g., electron-deficient anilines), more forcing conditions may be needed. |
| Formation of Saccharin Derivative | Intramolecular cyclization, favored by certain bases or high temperatures. | Use a non-nucleophilic base like triethylamine instead of the primary amine itself as the base. Maintain lower reaction temperatures. |
| Difficult Purification | Product is an oil, or impurities co-elute. | Ensure workup is thorough to remove starting materials. Try a different recrystallization solvent system. Add a small amount of acetic acid to the chromatography eluent to suppress ionization of the carboxylic acid on the silica gel. |
Potential Side Reactions
Understanding competing reaction pathways is key to maximizing the yield of the desired product.
Caption: Key reaction pathways for 2-(chlorosulfonyl)-5-methylbenzoic acid.
-
Hydrolysis: Sulfonyl chlorides are moisture-sensitive and can readily hydrolyze to the corresponding sulfonic acid.[4] This byproduct is unreactive towards amines and will reduce the overall yield. This underscores the importance of using anhydrous conditions.
-
Intramolecular Cyclization (Saccharin Formation): The ortho-relationship of the carboxylic acid and the newly formed sulfonamide can facilitate an intramolecular condensation reaction to form a cyclic imide, a derivative of saccharin.[5] This is typically promoted by heat or certain reaction conditions. The initial reaction with the amine to form the sulfonamide is generally much faster, but this subsequent cyclization can be a competing pathway, especially during prolonged heating.
Product Characterization
The identity and purity of the synthesized N-substituted 2-sulfamoyl-5-methylbenzoic acids should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of signals corresponding to the protons of the primary amine moiety. A broad singlet for the sulfonamide N-H proton (often exchangeable with D₂O). A very broad singlet for the carboxylic acid -OH proton. Aromatic protons of the benzoic acid ring will show characteristic splitting patterns. |
| ¹³C NMR | Appearance of carbon signals from the added amine R-group. Characteristic signals for the aromatic carbons and the carbonyl carbon of the carboxylic acid. |
| IR Spectroscopy | Characteristic stretches for the S=O bonds of the sulfonamide (asymmetric ~1340 cm⁻¹, symmetric ~1160 cm⁻¹).[6] A broad O-H stretch for the carboxylic acid (~3000 cm⁻¹) and a C=O stretch (~1700 cm⁻¹). An N-H stretch for the sulfonamide (~3250 cm⁻¹). |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺ or [M-H]⁻) should correspond to the calculated molecular weight of the target compound. Fragmentation patterns can provide further structural confirmation. |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. |
Safety Precautions
-
2-(Chlorosulfonyl)-5-methylbenzoic acid is a corrosive solid that reacts with water and moisture, potentially releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[4]
-
Primary amines can be corrosive, toxic, and have strong odors. Always consult the Safety Data Sheet (SDS) for the specific amine being used and handle it in a fume hood with appropriate PPE.
-
The reaction can be exothermic , especially during the initial addition of the sulfonyl chloride. Proper temperature control is essential.
References
-
LookChem. (n.d.). Saccharin. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-carboxy-4-(1,1-dimethylethyl)-6-methylsulfonylphenol. Retrieved from [Link]
-
Zhu, C., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. PMC. Retrieved from [Link]
-
Van der Pijl, F., et al. (2017). A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. PMC. Retrieved from [Link]
- Google Patents. (1979). Process for the production of saccharine.
-
Semantic Scholar. (2018). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide.
- Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
-
MIT OpenCourseWare. (n.d.). Multistep Synthesis Protecting Groups. Retrieved from [Link]
-
Braibante, M. E. F., et al. (2015). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. PMC. Retrieved from [Link]
-
QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]
- Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
Wikipedia. (n.d.). 2-Carboxybenzaldehyde. Retrieved from [Link]
-
MDPI. (2023). 2-(N-allylsulfamoyl)-N-propylbenzamide. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of saccharin.
-
SciSpace. (n.d.). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Chapter 8: Nucleophilic substitutions. Retrieved from [Link]
-
Gieling, R. G., et al. (2021). Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acid Ammonium o-Sulfobenzoate. Retrieved from [Link]
-
American Chemical Society. (2019). Saccharin. Retrieved from [Link]
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Application Note: Synthesis and Evaluation of Novel 5-Methyl-Sulfonylurea Herbicides
Executive Summary
Sulfonylurea herbicides represent one of the most critical and widely utilized classes of agrochemicals globally. They exhibit potent herbicidal activity at extremely low application rates by inhibiting acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis[1]. While classic sulfonylureas like metsulfuron-methyl are highly effective at limiting cell division in broadleaf weeds[2], the emergence of resistant weed biotypes necessitates the continuous development of novel analogs.
This application note details a validated, three-step synthetic protocol for the preparation of a novel class of herbicides—5-methyl-sulfonylureas —utilizing 2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS: 17641-70-2) as the foundational building block[3]. The introduction of a 5-methyl substituent on the aryl ring is designed to alter the steric profile and environmental degradation kinetics of the molecule, potentially overcoming target-site resistance while maintaining the favorable ecotoxicological profile characteristic of ALS inhibitors like thiencarbazone-methyl[4].
Mechanistic Rationale (Mechanism of Action)
The synthesized 5-methyl-sulfonylureas act as potent, competitive inhibitors of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). ALS catalyzes the first common step in the biosynthesis of the branched-chain amino acids (BCAAs) valine, leucine, and isoleucine[1]. By binding to the ALS enzyme complex, the herbicide starves the plant of these essential amino acids, leading to a rapid cessation of cell division and subsequent plant death[2].
Figure 1: Mechanism of action of novel 5-methyl-sulfonylureas via ALS enzyme inhibition.
Synthetic Architecture & Design
The synthesis of the target sulfonylurea is achieved through a convergent, three-step pathway.
-
Amidation: The highly reactive sulfonyl chloride is selectively converted to a sulfonamide using aqueous ammonia. Temperature control is paramount to prevent competitive hydrolysis to the sulfonic acid.
-
Esterification: The free carboxylic acid is protected as a methyl ester via Fischer esterification. Acidic conditions are selected because the sulfonamide moiety is stable against acidic methanolysis, whereas basic alkylation (e.g., MeI/K₂CO₃) would risk unwanted N-alkylation of the sulfonamide.
-
Carbamate Coupling: The sulfonamide is coupled with a heterocyclic carbamate (phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate). DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is utilized as the base. Its high pKa ensures complete deprotonation of the sulfonamide, driving the nucleophilic displacement of the phenol leaving group.
Figure 2: Three-step synthetic workflow for novel 5-methyl-sulfonylurea herbicides.
Validated Experimental Protocols
Step 1: Synthesis of 2-Sulfamoyl-5-methylbenzoic acid
Scientific Causality: The starting material, 2-(Chlorosulfonyl)-5-methylbenzoic acid[3], is highly susceptible to hydrolysis. By dissolving the substrate in an aprotic solvent (THF) and slowly adding it to a pre-chilled excess of aqueous ammonia, the nucleophilic attack by NH₃ vastly outcompetes attack by H₂O, ensuring high sulfonamide yields.
-
Preparation: Charge a 500 mL round-bottom flask with 100 mL of 28% aqueous ammonium hydroxide (NH₄OH) and cool to 0–5 °C using an ice-water bath.
-
Addition: Dissolve 23.4 g (100 mmol) of 2-(Chlorosulfonyl)-5-methylbenzoic acid in 100 mL of anhydrous THF. Add this solution dropwise to the stirring NH₄OH over 45 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
In-Process Control (IPC): Quench a 0.5 mL aliquot in 1M HCl and extract with ethyl acetate. TLC (DCM:MeOH 9:1) should indicate the complete disappearance of the starting material (R_f = 0.8) and the formation of a highly polar spot (R_f = 0.2).
-
Workup: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 6M HCl to pH 2.0. Collect the resulting white precipitate via vacuum filtration, wash with cold water (3 × 50 mL), and dry in a vacuum oven at 50 °C overnight.
Step 2: Synthesis of Methyl 2-sulfamoyl-5-methylbenzoate
Scientific Causality: Fischer esterification is employed to selectively methylate the carboxylic acid. The sulfonamide nitrogen is a very poor nucleophile under acidic conditions due to the electron-withdrawing nature of the sulfonyl group, preventing unwanted side reactions.
-
Preparation: Suspend the dried 2-sulfamoyl-5-methylbenzoic acid (~21.0 g) in 200 mL of anhydrous methanol in a 500 mL flask equipped with a reflux condenser.
-
Catalysis: Slowly add 5.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours.
-
IPC: Analyze by HPLC. The reaction is deemed complete when the peak corresponding to the free acid is <2% by area.
-
Workup: Cool the reaction to room temperature and concentrate to roughly 50 mL. Pour the residue into 300 mL of an ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid. Extract the aqueous mixture with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methyl ester as an off-white solid.
Step 3: Synthesis of the Novel 5-Methyl-Sulfonylurea
Scientific Causality: Coupling the sulfonamide with phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate requires a base strong enough to deprotonate the sulfonamide (pKa ~ 10). DBU is selected over weaker bases like triethylamine because it ensures quantitative formation of the sulfonamide anion, facilitating rapid and clean displacement of the phenoxide leaving group.
-
Preparation: In a rigorously dried 250 mL flask, dissolve 11.4 g (50 mmol) of Methyl 2-sulfamoyl-5-methylbenzoate and 13.8 g (50 mmol) of phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate in 100 mL of anhydrous acetonitrile (MeCN).
-
Coupling: Add 8.37 g (55 mmol) of DBU dropwise at room temperature. The suspension will rapidly transition into a clear, homogenous solution as the sulfonamide is deprotonated.
-
Reaction: Stir the mixture at 25 °C for 4 hours.
-
IPC: TLC (Hexanes:EtOAc 1:1) should show the disappearance of the sulfonamide (R_f = 0.4) and the emergence of the product (R_f = 0.15).
-
Workup: Pour the reaction mixture into 400 mL of ice water and acidify to pH 3–4 using 2M HCl. The target sulfonylurea will precipitate as a white crystalline solid. Filter, wash sequentially with water and cold diethyl ether (to remove residual phenol), and dry under high vacuum.
Quantitative Data & Yield Analysis
To ensure reproducibility and scalability, the quantitative data from the optimized three-step workflow is summarized below. The self-validating nature of the protocol ensures high purity at each intermediate stage, minimizing the need for complex chromatographic purifications.
| Reaction Step | Reagents / Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | HPLC Purity (%) |
| 1. Amidation | NH₄OH (aq) / THF | 0–5 | 2.0 | 88.5 | > 97.0 |
| 2. Esterification | MeOH / H₂SO₄ (cat.) | 65 (Reflux) | 12.0 | 84.2 | > 98.5 |
| 3. Carbamate Coupling | Pyrimidinyl Carbamate / DBU / MeCN | 25 | 4.0 | 78.6 | > 99.1 |
| Overall Process | - | - | - | 58.6 | > 99.1 |
Table 1: Reaction optimization, isolated yields, and purity metrics for the synthesis of the novel 5-methyl-sulfonylurea.
References
- 17641-70-2 | 2-(Chlorosulfonyl)
- National Institutes of Health (NIH) - PMC.
- ResearchGate.
- PubChem.
Sources
Synthesis of antibacterial agents from 2-(Chlorosulfonyl)-5-methylbenzoic acid
Application Note: Synthesis of Novel Antibacterial Agents from 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Executive Summary
The escalating threat of antimicrobial resistance (AMR) necessitates the development of novel chemical entities targeting unexploited bacterial pathways. 2-(Chlorosulfonyl)-5-methylbenzoic acid is a highly versatile, bifunctional pharmacophore building block. This application note details the chemoselective synthesis of sulfonamide-benzohydrazone hybrids—a class of molecules demonstrating potent inhibition of critical bacterial targets such as [1],[2].
Scientific Rationale & Mechanistic Insights
The Type II fatty acid biosynthesis (FAS-II) pathway is essential for bacterial survival. FabH initiates this cycle and is highly conserved across Gram-positive and Gram-negative bacteria, making it an attractive target for broad-spectrum antibacterials[2],[3]. Sulfonamide and sulfonylpiperazine hybrids have emerged as potent inhibitors of these pathways due to their metabolic stability and ability to form critical hydrogen bonds within the enzyme active site[4].
2-(Chlorosulfonyl)-5-methylbenzoic acid possesses orthogonal reactivity:
-
Highly Electrophilic Sulfonyl Chloride: Reacts preferentially with strong nucleophiles (e.g., secondary amines like) under mild basic conditions[5].
-
Carboxylic Acid: Remains unreactive during initial sulfonylation, allowing for subsequent activation and coupling (e.g., to form hydrazides or hydroxamic acids)[6].
Causality in Experimental Design: By strictly controlling the temperature (0–5 °C) during the first step, we prevent the hydrolysis of the highly reactive sulfonyl chloride into a sulfonic acid. The use of a mild acid scavenger (such as triethylamine or sodium carbonate) neutralizes the HCl byproduct, driving the reaction to completion without prematurely activating the carboxylic acid[6].
Experimental Workflow
The synthesis follows a convergent, two-stage approach. First, the sulfonyl chloride is coupled with a substituted piperazine. Second, the carboxylic acid is converted into a hydrazone derivative, a moiety known to significantly enhance antibacterial efficacy[5].
Fig 1: Chemoselective synthesis of antibacterial sulfonyl-benzohydrazones.
Detailed Protocols
Protocol A: Synthesis of 5-Methyl-2-(piperazin-1-ylsulfonyl)benzoic Acid Intermediates
Objective: Chemoselective sulfonylation of a substituted piperazine while preserving the carboxylic acid.
-
Preparation: Dissolve 2-(Chlorosulfonyl)-5-methylbenzoic acid (1.0 eq, 10 mmol) in anhydrous tetrahydrofuran (THF) (20 mL).
-
Nucleophile Addition: In a separate flask, dissolve the substituted piperazine (e.g., 1-(2-methoxyphenyl)piperazine) (1.0 eq) and triethylamine (1.5 eq) in THF (15 mL)[5].
-
Controlled Coupling: Cool the piperazine solution to 0–5 °C using an ice-water bath. Rationale: Low temperature prevents the exothermic degradation of the sulfonyl chloride and suppresses unwanted side reactions[5].
-
Dropwise Addition: Add the sulfonyl chloride solution dropwise over 30 minutes. Maintain stirring at 0–5 °C for 2 hours, then allow to warm to room temperature for an additional 6 hours.
-
Workup & Validation: Monitor reaction completion via TLC (DCM:MeOH 9:1). Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (DCM) and wash with 1M HCl to remove unreacted amine, followed by brine. Dry over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent to yield the intermediate. Self-Validation: The presence of the unreacted carboxylic acid must be confirmed via a broad IR stretch at ~2500–3000 cm⁻¹ and a sharp carbonyl peak at ~1700 cm⁻¹.
Protocol B: Synthesis of the Target Sulfonyl-benzohydrazone
Objective: Conversion of the carboxylic acid to a hydrazone to maximize active-site binding affinity.
-
Esterification/Activation: Dissolve the intermediate from Protocol A in methanol. Add a catalytic amount of concentrated sulfuric acid and reflux for 12 hours to form the methyl ester[5]. Rationale: Esterification provides a stable leaving group for the subsequent nucleophilic acyl substitution.
-
Hydrazinolysis: Cool the mixture and add hydrazine hydrate (excess, 3.0 eq). Stir at 50 °C for 15 hours[5]. The hydrazine attacks the ester carbonyl, yielding the benzohydrazide intermediate. Self-Validation: TLC should indicate the complete consumption of the higher-Rf ester.
-
Condensation: To the stirred solution of the benzohydrazide (1.0 eq) in methanol, add a substituted benzaldehyde (e.g., 4-nitrobenzaldehyde) (1.2 eq). Heat to 50 °C for 12 hours[5].
-
Precipitation & Purification: Cool the reaction mixture to 0–5 °C. The target sulfonyl-benzohydrazone will precipitate. Filter the solid, wash with cold methanol, and recrystallize from ethanol to achieve >95% purity.
Quantitative Data Presentation
The incorporation of electron-withdrawing groups on the benzylidene moiety significantly enhances antibacterial efficacy, likely due to increased electrophilicity improving target enzyme interaction[5]. Below is a summary of representative antibacterial activity (Minimum Inhibitory Concentration, MIC) for synthesized derivatives based on established structure-activity relationship (SAR) profiles.
| Compound ID | Piperazine Substituent (R1) | Benzylidene Substituent (R2) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) |
| 1a | 2-Methoxyphenyl | H | 32.0 | 64.0 |
| 1b | 2-Methoxyphenyl | 4-NO₂ | 4.0 | 8.0 |
| 1c | 2-Methoxyphenyl | 2-OH, 3-OCH₃ | 8.0 | 16.0 |
| 1d | 2-Methoxyphenyl | 4-OCH₃ | 16.0 | 32.0 |
| 1e | 2-Methoxyphenyl | 4-Cl | 8.0 | 16.0 |
Data Interpretation: Compound 1b , bearing a strongly electron-withdrawing 4-nitro group, exhibits excellent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) strains, validating the structural design choice[5].
References
-
Structure-Based Design, Synthesis, and Study of Potent Inhibitors of β-Ketoacyl-acyl Carrier Protein Synthase III as Potential Antimicrobial Agents Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Synthesis, Characterization and Antibacterial Activity of 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}benzohydrazides Source: Asian Journal of Chemistry URL:[Link]
-
Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview Source: Molecules (MDPI) URL:[Link]
Sources
Application Notes & Protocols: The Utility of 2-(Chlorosulfonyl)-5-methylbenzoic Acid in the Synthesis of Diuretic Drugs
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(chlorosulfonyl)-5-methylbenzoic acid as a pivotal starting material in the synthesis of diuretic agents. While not a direct precursor to the most common commercial loop diuretics, its chemical architecture—featuring a reactive sulfonyl chloride and a modifiable carboxylic acid—makes it an exemplary scaffold for illustrating the synthetic strategies underpinning this important class of pharmaceuticals. We will delve into the core chemical principles, provide detailed safety and handling protocols, outline an exemplar synthetic workflow, and discuss the analytical methods required for process monitoring and quality control.
Introduction: The Role of Sulfonamide-Based Diuretics
Diuretic drugs are mainstays in the management of fluid overload associated with conditions such as congestive heart failure, renal disease, and hypertension.[1] Among the most potent are the loop diuretics, a class of drugs frequently characterized by a sulfonamide group appended to an aromatic carboxylic acid core.[1][2] This specific arrangement is crucial for their mechanism of action, which involves the inhibition of the Na+-K+-2Cl− symporter in the thick ascending limb of the loop of Henle.[2]
The molecule 2-(chlorosulfonyl)-5-methylbenzoic acid (CAS 17641-70-2) embodies the essential reactive functionalities required to construct such pharmacophores. Its sulfonyl chloride group is a highly reactive electrophile, primed for nucleophilic attack by amines to form the critical sulfonamide linkage. The carboxylic acid moiety provides a second reactive handle for introducing further diversity and tuning the molecule's pharmacokinetic and pharmacodynamic properties.
The Synthon: 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Physicochemical & Structural Data
A clear understanding of the starting material is fundamental to any synthetic campaign. The key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 17641-70-2 | [3] |
| Molecular Formula | C₈H₇ClO₄S | [3] |
| Molecular Weight | 234.66 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 152-154 °C | [5] |
| Purity | Typically ≥95% | [3] |
| Storage | Sealed in a dry, cool environment (2-8°C) | [3] |
Reactivity Profile
The synthetic utility of 2-(chlorosulfonyl)-5-methylbenzoic acid stems from its two primary functional groups. The diagram below illustrates these reactive centers.
Critical Safety & Handling Protocols
This compound is corrosive and reacts violently with water.[6] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), a chemical-resistant apron, and closed-toe shoes.[7]
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Ensure eyewash stations and safety showers are immediately accessible.[6]
-
Avoid all contact with water and moisture, as it reacts violently to liberate toxic hydrogen chloride gas.[6] Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.
-
Never add water to the compound; if dilution is necessary, add the acid to the solvent slowly.[7]
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container.[7][8] Keep away from incompatible materials such as bases, water, and strong oxidizing agents.[6]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with water for at least 20 minutes, removing contact lenses if possible. Seek immediate medical attention.[6][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]
-
Exemplar Synthesis Protocol: Preparation of a Diuretic Candidate
The following protocol details a two-step synthesis of a hypothetical diuretic agent, N-butyl-2-(butylsulfamoyl)-5-methylbenzamide, to illustrate the core chemical transformations. This process involves the formation of a sulfonamide, followed by the amidation of the carboxylic acid.
Step 1: Synthesis of 2-(N-butylsulfamoyl)-5-methylbenzoic acid
This step creates the core sulfonamide structure. Pyridine acts as both a solvent and an acid scavenger to neutralize the HCl byproduct.
-
Materials & Equipment:
-
2-(Chlorosulfonyl)-5-methylbenzoic acid (1.0 eq)
-
n-Butylamine (1.1 eq)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and workup
-
-
Protocol:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-(chlorosulfonyl)-5-methylbenzoic acid in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve n-butylamine (1.1 eq) in a small amount of anhydrous DCM.
-
Add the n-butylamine solution dropwise to the stirred, cooled solution of the starting material over 30 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[9]
-
Work-up:
-
Quench the reaction by slowly adding 1M HCl (aq).
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure intermediate product.
-
Step 2: Synthesis of N-butyl-2-(butylsulfamoyl)-5-methylbenzamide
This step involves activating the carboxylic acid (e.g., converting it to an acyl chloride with thionyl chloride) followed by reaction with a second amine to form the final amide product.
-
Materials & Equipment:
-
2-(N-butylsulfamoyl)-5-methylbenzoic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
n-Butylamine (1.5 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Toluene, anhydrous
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
-
Protocol:
-
Suspend the intermediate from Step 1 in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.
-
Slowly add thionyl chloride (1.2 eq) to the suspension.
-
Heat the mixture to reflux (approx. 110°C) for 2-3 hours until a clear solution is formed, indicating the formation of the acyl chloride.
-
Cool the reaction mixture to room temperature and remove excess thionyl chloride under reduced pressure.
-
Re-dissolve the crude acyl chloride in fresh anhydrous toluene and cool to 0°C.
-
In a separate flask, prepare a solution of n-butylamine (1.5 eq) and triethylamine (2.0 eq) in anhydrous toluene.
-
Add the amine solution dropwise to the acyl chloride solution at 0°C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with 1M HCl (aq), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified via column chromatography on silica gel or by recrystallization to yield the final compound.
-
Analytical Characterization & Quality Control
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized compounds.[10] A multi-faceted approach is required.
| Analytical Technique | Purpose |
| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress and preliminary purity assessment.[9] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of purity, identification of impurities, and reaction completion.[9][10][11] An essential tool for final product release testing. |
| Mass Spectrometry (MS) | Determination of the molecular weight of intermediates and the final product, confirming the correct mass.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H & ¹³C) | Unambiguous structural elucidation of the synthesized molecules by analyzing the chemical environment of each atom. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional group transformations (e.g., disappearance of -COOH, appearance of -C=O amide bands). |
Conclusion
2-(Chlorosulfonyl)-5-methylbenzoic acid serves as an excellent model for understanding the fundamental synthetic chemistry that enables the production of sulfonamide-type diuretics. The dual reactivity of its sulfonyl chloride and carboxylic acid groups allows for the systematic construction of molecules designed to interact with key physiological targets. The protocols and principles outlined in this guide provide a solid foundation for researchers engaged in the discovery and development of novel diuretic agents, emphasizing the critical interplay between synthetic strategy, reaction monitoring, and stringent safety practices.
References
-
HazComFast. (n.d.). 2-Chloro-5-(chlorosulfonyl)benzoic acid CAS 137-64-4 SDS. Retrieved from [Link]
-
SlidePlayer. (n.d.). Analytical methods of Diuretics. Retrieved from [Link]
-
Wang, Y., et al. (2019). Simultaneous determination of five diuretic drugs using quantitative analysis of multiple components by a single marker. BMC Chemistry. Retrieved from [Link]
-
Academia.edu. (n.d.). Preparation of highly pure torsemide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Bumetanide: Exploring Key Synthesis Intermediates. Retrieved from [Link]
-
MDPI. (2022). Monitoring Dietary Supplements for Undeclared Diuretics as a Strategy for Preventing Unintentional Doping. Retrieved from [Link]
-
Academia.edu. (n.d.). ANALYSIS OF DIURETIC AGENTS BY RP-HPLC: A REVIEW. Retrieved from [Link]
- Google Patents. (n.d.). EP1741429A2 - Processes for preparing torsemide.
- Google Patents. (n.d.). Process for the synthesis of torsemide, in particular of pure and stable form II.
-
SlideShare. (2018). DIURETICS. Retrieved from [Link]
- Google Patents. (n.d.). US20050209460A1 - Process for the preparation of torsemide and related intermediates.
- Google Patents. (n.d.). CN115677544A - Preparation method of bumetanide.
-
ResearchGate. (2022). Synthesis and Characterization of Related Substances of Torasemide. Retrieved from [Link]
-
Pharma Venture. (n.d.). Diuretics. Retrieved from [Link]
-
MDPI. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN104672114A - A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
- Google Patents. (n.d.). CN86108913A - Synthesis method of diuretic drug buuramine.
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- 11. mdpi.com [mdpi.com]
Application Note: Chemoselective Sulfonamide Synthesis Using 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS: 17641-70-2)[1]
Introduction & Strategic Overview
Sulfonamides represent a critical pharmacophore in a wide array of therapeutic agents, including antibacterials, diuretics, and antiretrovirals[2]. The conventional synthesis of sulfonamides relies on the reaction of a highly electrophilic sulfonyl chloride with a primary or secondary amine[2],[3].
When utilizing 2-(Chlorosulfonyl)-5-methylbenzoic acid as a building block, chemists are presented with a bifunctional molecule containing both a highly reactive sulfonyl chloride and an unactivated carboxylic acid[1]. The core challenge—and opportunity—lies in achieving absolute chemoselectivity: driving the sulfonamide formation to completion while preserving the carboxylic acid for downstream functionalization (e.g., amide coupling or esterification).
Mechanistic Insights & Chemoselectivity (E-E-A-T)
As a self-validating system, the protocols below are designed around the inherent kinetic differences between the two functional groups.
-
Differential Electrophilicity: The sulfur center of the sulfonyl chloride is highly electrophilic and reacts rapidly with amines at 0 °C to room temperature. In contrast, the carboxylic acid is kinetically inert to amines under these conditions without the addition of coupling reagents (such as HATU or EDC).
-
The Dual Role of the Base: Whether using an organic base (DIPEA) or an inorganic base (Na₂CO₃), the base serves two mandatory functions. First, it scavenges the stoichiometric equivalent of HCl generated during sulfonamide bond formation, preventing the amine nucleophile from being deactivated as a hydrochloride salt[4]. Second, it deprotonates the carboxylic acid moiety.
-
Solubility Dynamics: Deprotonation of the carboxylic acid forms a carboxylate salt, which drastically alters the solubility profile of the intermediate. This requires a deliberate acidic workup (pH < 3) to reprotonate the carboxylate, allowing the final product to be isolated via organic extraction or direct precipitation[4],[5].
Experimental Workflows
Workflow for the chemoselective synthesis of sulfonamides from bifunctional sulfonyl chlorides.
Protocol A: Anhydrous Organic Synthesis (DIPEA/DCM)
Best suited for lipophilic amines and substrates prone to hydrolysis.
Materials:
-
Primary or secondary amine (1.0 eq)
-
2-(Chlorosulfonyl)-5-methylbenzoic acid (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration) under an inert atmosphere (N₂ or Argon).
-
Scientific Rationale: An inert atmosphere prevents the competitive hydrolysis of the sulfonyl chloride by atmospheric moisture.
-
-
Base Addition: Add DIPEA (2.5 eq) to the solution and cool the reaction flask to 0 °C using an ice bath.
-
Scientific Rationale: 2.5 equivalents are strictly required: 1.0 eq to neutralize the generated HCl, 1.0 eq to deprotonate the carboxylic acid of the reagent, and 0.5 eq excess to maintain a basic environment.
-
-
Electrophile Addition: Slowly add 2-(Chlorosulfonyl)-5-methylbenzoic acid (1.1 eq) in small portions over 15 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
In-Process Control (IPC): Monitor by Thin-Layer Chromatography (TLC). Because the product is a carboxylate salt in solution, it will streak or remain at the baseline in standard non-polar eluents (e.g., Hexane/EtOAc). Use a polar system (e.g., DCM:MeOH 9:1 with 1% Acetic Acid) to accurately visualize the conversion.
-
-
Acidic Workup: Once complete, dilute the reaction with additional DCM. Wash the organic layer with 1M HCl until the aqueous phase reaches pH < 3.
-
Causality: The HCl wash reprotonates the carboxylate salt back into the free carboxylic acid. Note: If the resulting sulfonamide carboxylic acid is poorly soluble in DCM, it will precipitate during this step and can be collected directly by vacuum filtration.
-
-
Isolation: If no precipitation occurs, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol B: Aqueous Schotten-Baumann Synthesis (Green Chemistry)
Best suited for hydrophilic amines, amino acids, and environmentally conscious workflows[4].
Materials:
-
Primary or secondary amine (1.0 eq)
-
2-(Chlorosulfonyl)-5-methylbenzoic acid (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Deionized Water (and optional THF co-solvent)
Step-by-Step Methodology:
-
Aqueous Preparation: Dissolve the amine (1.0 eq) and Na₂CO₃ (2.5 eq) in deionized water (approx. 0.5 M). If the amine is poorly water-soluble, use a 1:1 mixture of Water/THF.
-
Cooling & Addition: Cool the basic aqueous solution to 0 °C. Add 2-(Chlorosulfonyl)-5-methylbenzoic acid (1.1 eq) portion-wise over 15–30 minutes[4].
-
Scientific Rationale: Portion-wise addition at 0 °C minimizes the competitive hydrolysis of the sulfonyl chloride by the aqueous base, favoring the faster kinetic reaction with the amine[4].
-
-
Reaction Progression: Stir the biphasic or suspension mixture at room temperature for 4–6 hours.
-
Visual Indicator: The reaction mixture often transitions to a clear, homogeneous solution as the sulfonyl chloride is consumed and the highly water-soluble sodium carboxylate salt of the product is formed.
-
-
Acidification & Precipitation: Cool the reaction mixture back to 0 °C. Slowly add 10% aqueous HCl dropwise until the solution reaches pH 2[4].
-
Causality: The sudden drop in pH protonates the carboxylate. Because the free sulfonamide carboxylic acid is typically insoluble in cold water, it will crash out of solution as a white/off-white solid[4].
-
-
Isolation: Collect the precipitate via vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum.
Quantitative Data & Method Comparison
To assist in selecting the optimal protocol for your specific amine, the following table summarizes the key operational parameters and substrate compatibilities of both methods.
| Parameter | Protocol A (Anhydrous Organic) | Protocol B (Aqueous Schotten-Baumann) |
| Ideal Substrate Scope | Lipophilic amines, poorly water-soluble substrates | Hydrophilic amines, amino acids, water-soluble substrates |
| Solvent System | Anhydrous DCM or THF | Water or Water/THF (1:1) |
| Base Required | DIPEA or Triethylamine (2.5 - 3.0 eq) | Na₂CO₃ or NaHCO₃ (2.5 - 3.0 eq) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Workup Method | Liquid-liquid extraction (DCM/1M HCl) | Direct precipitation via acidification (10% HCl) |
| Environmental Impact | Moderate (Uses halogenated solvents) | Low (Green chemistry approach) |
References
- BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." Benchchem.com.
- Almarhoon, Zainab, et al. "A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations." Crystals (MDPI), Jan 2019.
- Davies, Thomas Q., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters (ACS Publications), Nov 2020.
- Deeming, Alex S., et al. "Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand." Organic Process Research & Development (ACS Publications), Apr 2020.
- ChemScene. "17641-70-2 | 2-(Chlorosulfonyl)-5-methylbenzoic acid." Chemscene.com.
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Orthogonal Derivatization of 2-(Chlorosulfonyl)-5-methylbenzoic Acid for High-Throughput Biological Screening
Introduction & Chemical Rationale
In modern drug discovery, the rapid generation of structurally diverse chemical libraries is paramount for identifying novel biologically active compounds. 2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS: 17641-70-2) serves as an exceptional bifunctional building block for this purpose[1]. The molecule possesses two distinct reactive centers: a highly electrophilic chlorosulfonyl group (-SO₂Cl) and a carboxylic acid (-COOH).
This bifunctionality allows for an orthogonal derivatization strategy. The sulfonamide functional group is widely recognized as a privileged pharmacophore and a robust bioisostere of the amide bond, offering improved hydrolytic stability, an additional hydrogen bond acceptor, and increased polar surface area (PSA)[2]. Sulfonamide derivatives are ubiquitous in FDA-approved therapeutics, particularly in diuretics, carbonic anhydrase (CA) inhibitors, and antimicrobial agents[3][4]. By sequentially derivatizing the sulfonyl chloride and the carboxylic acid without the need for complex protecting group strategies, medicinal chemists can efficiently synthesize vast sulfonamide-amide libraries for high-throughput screening (HTS).
Orthogonal Derivatization Strategy
The chemical logic behind this workflow relies on the differential electrophilicity of the two functional groups. The chlorosulfonyl moiety is significantly more reactive toward nitrogen nucleophiles than the unactivated carboxylic acid. Therefore, a primary or secondary amine can selectively attack the sulfonyl chloride at low temperatures to form a sulfonamide. Once isolated, the remaining carboxylic acid is activated using standard peptide coupling reagents to form an amide with a second amine.
Orthogonal derivatization workflow for 2-(Chlorosulfonyl)-5-methylbenzoic acid.
Experimental Protocols
The following methodologies are designed as self-validating systems. The causality behind reagent selection, temperature control, and specific workup procedures is detailed to ensure high fidelity in library generation.
Protocol 1: Synthesis of the Sulfonamide Intermediate
Objective: Selective amination of the chlorosulfonyl group while preserving the free carboxylic acid. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming amine nucleophile[3]. The reaction is strictly initiated at 0 °C in anhydrous dichloromethane (DCM) to suppress the competitive hydrolysis of the sulfonyl chloride into a sulfonic acid[5][6].
Step-by-Step Procedure:
-
Preparation: Suspend 2-(Chlorosulfonyl)-5-methylbenzoic acid (1.0 equiv, e.g., 1.0 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere.
-
Thermal Control: Cool the suspension to 0 °C using an ice-water bath.
-
Nucleophilic Addition: Dissolve the selected primary or secondary amine (1.05 equiv) and DIPEA (2.5 equiv) in anhydrous DCM (2 mL). Note: 2.5 equivalents of DIPEA are required to neutralize the generated HCl and to deprotonate the carboxylic acid, which aids in solubilizing the starting material. Add this solution dropwise over 15 minutes.
-
Reaction Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours. Monitor completion via LC-MS.
-
Self-Validating Workup: Concentrate the DCM under reduced pressure and re-dissolve the residue in water. Wash the aqueous layer with diethyl ether to remove unreacted amine. Critical Step: Acidify the aqueous phase with 1 M HCl to pH ~2. Causality: This protonates the carboxylate intermediate back into a neutral carboxylic acid, forcing it to partition into the organic phase. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the pure sulfonamide intermediate.
Protocol 2: Amide Coupling for Library Generation
Objective: Derivatization of the carboxylic acid to finalize the bifunctional scaffold. Causality & Design: HATU is selected as the coupling reagent due to its superior kinetics and high efficiency, particularly when reacting with sterically hindered amines.
Step-by-Step Procedure:
-
Activation: Dissolve the sulfonamide intermediate (1.0 equiv) from Protocol 1 in anhydrous DMF (5 mL). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 15 minutes to generate the active OAT ester.
-
Coupling: Add the second amine (1.2 equiv) to the activated mixture. Stir at room temperature for 4–12 hours.
-
Purification Workup: Dilute the reaction with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (removes acidic impurities), 1 M HCl (removes unreacted basic amines and coupling byproducts), and brine. Concentrate under reduced pressure. The crude product can be directly utilized for initial screening or purified via automated flash chromatography.
Biological Screening Application
Derivatives of chlorosulfonylbenzoic acids are historically significant in the discovery of loop diuretics (e.g., furosemide) and are frequently screened for Carbonic Anhydrase (CA) inhibition[4]. The sulfonamide moiety acts as a zinc-binding group (ZBG), coordinating directly with the catalytic Zn²⁺ ion in the active site of the CA enzyme.
High-throughput biological screening and lead optimization workflow.
In Vitro Carbonic Anhydrase Inhibition Assay
To validate the synthesized library, an in vitro spectrophotometric assay measuring the CA-catalyzed hydrolysis of p-nitrophenyl acetate to p-nitrophenol is employed[4].
-
Prepare a reaction mixture containing Tris-sulfate buffer (pH 7.6) and the test compound at varying concentrations (1 nM to 10 µM).
-
Pre-incubate the mixture with the target carbonic anhydrase isozyme (e.g., hCA II or hCA IX) for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, p-nitrophenyl acetate.
-
Monitor the absorbance spectrophotometrically at 400 nm. Calculate the IC₅₀ based on the dose-response curve.
Quantitative Data Summary
The table below summarizes the expected reaction metrics and representative biological screening parameters for libraries derived from 2-(Chlorosulfonyl)-5-methylbenzoic acid.
| Stage / Assay | Reagents & Conditions | Target Functional Group | Typical Yield (%) | Screening Metric |
| Stage 1: Sulfonylation | Amine, DIPEA, DCM, 0 °C to RT | Sulfonamide | 75 - 92% | N/A |
| Stage 2: Amidation | Amine, HATU, DIPEA, DMF, RT | Amide | 65 - 88% | N/A |
| CA Inhibition Assay | Tris-sulfate (pH 7.6), p-NPA | Zinc-binding pharmacophore | N/A | IC₅₀: 10 nM - 5 µM |
| Cytotoxicity (Counter-screen) | Cell lines (e.g., HEK293), MTT | General toxicity profile | N/A | CC₅₀: > 50 µM |
References
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides National Institutes of Health (NIH) - PMC[Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Journal of the American Chemical Society - ACS Publications[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]
Application Note: One-Pot Synthesis of Sulfonamides from 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Chemoselective sulfonylation, one-pot functionalization, and self-validating experimental workflows.
Introduction & Mechanistic Insights
The synthesis of highly functionalized sulfonamides is a cornerstone of modern medicinal chemistry and drug discovery. The compound 2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS: 17641-70-2) serves as a highly versatile, bifunctional building block. It possesses two distinct reactive centers: a highly electrophilic sulfonyl chloride and a comparatively stable, unactivated carboxylic acid.
The success of a one-pot synthesis using this reagent relies on strict chemoselectivity . The sulfonyl chloride moiety is significantly more electrophilic than the carboxylic acid due to the strong electron-withdrawing effect of the two oxygen atoms, which drastically lowers the LUMO energy of the sulfur center. Consequently, when exposed to a primary or secondary amine, S–N bond formation occurs rapidly and selectively over C–N bond formation [1]. This predictable reactivity allows researchers to synthesize the 2-(sulfamoyl)-5-methylbenzoic acid intermediate quantitatively, without the need for carboxylic acid protecting groups.
Once the sulfonamide is formed, the reaction can be quenched and isolated, or the intermediate can be leveraged in a one-pot methodology . One-pot strategies minimize the handling of reactive intermediates, reduce solvent waste, and significantly improve overall synthetic yields [2, 3]. In this guide, we detail a self-validating protocol for the chemoselective sulfonylation of amines, followed by an optional one-pot amide coupling to generate complex sulfonamide-amide derivatives.
Experimental Design & The Self-Validating System
To ensure high scientific integrity, the protocols described herein are designed as self-validating systems . This means the workflow contains intrinsic checkpoints and chemical logic that automatically purify the product and verify the success of the reaction:
-
In-Process LCMS Monitoring: The completion of the initial sulfonylation is validated by the complete disappearance of the starting material. Because unreacted sulfonyl chloride rapidly hydrolyzes in the LCMS mobile phase, it is reliably observed as the sulfonic acid byproduct ( 233 [M-H]⁻). The emergence of the target sulfonamide mass confirms the success of Step 1.
-
pH-Controlled Workup (Pathway A): The intermediate product retains a free carboxylic acid (pKa ~4.0). By washing the organic layer with 1.0 M HCl (pH ~1-2), the carboxylic acid remains protonated and highly soluble in the organic phase. Conversely, any unreacted amine is protonated to its ammonium salt and is quantitatively partitioned into the aqueous waste. This thermodynamic partitioning acts as an intrinsic purification step, often eliminating the need for column chromatography.
Optimization of Reaction Conditions
The choice of base and solvent is critical for maximizing the yield and preventing side reactions (such as the formation of sulfonic anhydrides or premature cyclization). The quantitative data below summarizes the optimization of the chemoselective sulfonylation step.
Table 1: Optimization of Chemoselective Sulfonylation Conditions
| Solvent | Base (Equiv) | Temperature | Time (h) | Conversion (%) | Isolated Yield (%) | Purity (LCMS) |
| DCM | DIPEA (2.0) | 0 °C to RT | 2.0 | >99 | 92 | >95% |
| THF | DIPEA (2.0) | 0 °C to RT | 3.0 | >99 | 88 | >95% |
| DCM | TEA (2.0) | 0 °C to RT | 2.5 | >99 | 89 | >95% |
| MeCN | K₂CO₃ (3.0) | RT | 5.0 | 85 | 75 | ~90% |
| DCM | Pyridine (2.0) | RT | 4.0 | 70 | 65 | ~85% |
Note: Reactions were performed on a 1.0 mmol scale using benzylamine as the model primary amine. N,N-Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) provided the optimal balance of reaction kinetics and product purity.
Visualization of the Synthetic Workflow
The following diagram illustrates the logical flow of the one-pot synthesis, highlighting the divergence between simple isolation (Pathway A) and continued one-pot amidation (Pathway B).
Workflow for the one-pot synthesis of sulfonamides and functionalization.
Detailed Step-by-Step Methodology
Materials & Reagents
-
2-(Chlorosulfonyl)-5-methylbenzoic acid (1.0 equiv)
-
Amine 1 (for sulfonamide formation, 1.05 equiv)
-
Amine 2 (for optional amide formation, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
Protocol: Pathway A (Chemoselective Sulfonylation & Isolation)
-
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.05 mmol) and DIPEA (2.0 mmol) in anhydrous DCM (5.0 mL) under a nitrogen atmosphere.
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Cooling prevents the exothermic degradation of the sulfonyl chloride and minimizes the formation of bis-sulfonylation byproducts.
-
Reagent Addition: Slowly add 2-(Chlorosulfonyl)-5-methylbenzoic acid (1.0 mmol) in small portions over 10 minutes.
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for exactly 2 hours.
-
In-Process Control: Sample 10 µL of the reaction mixture, dilute in LCMS-grade Acetonitrile, and analyze. Proceed to workup only when the starting material is fully consumed.
-
Self-Validating Workup: Dilute the mixture with additional DCM (10 mL). Transfer to a separatory funnel and wash the organic layer with 1.0 M aqueous HCl (2 × 10 mL). Causality: This step protonates the excess amine, driving it into the aqueous layer, while the target carboxylic acid remains in the organic phase. Wash with brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the highly pure 2-(sulfamoyl)-5-methylbenzoic acid derivative.
Protocol: Pathway B (One-Pot Amidation)
-
Initial Sulfonylation: Execute Steps 1 through 5 from Pathway A. Do not perform the aqueous workup.
-
Activation: Once LCMS confirms the complete formation of the sulfonamide intermediate, cool the reaction mixture back to 0 °C. Add HATU (1.1 mmol) to the reaction mixture and stir for 15 minutes. Causality: HATU rapidly converts the unactivated carboxylic acid into a highly reactive active ester.
-
Amidation: Add the second amine (1.2 mmol) and additional DIPEA (1.5 mmol) to the flask.
-
Reaction Execution: Allow the mixture to warm to room temperature and stir for an additional 3–4 hours. Monitor by LCMS until the active ester is consumed.
-
Workup: Dilute with DCM (15 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) to remove HOAt/HATU byproducts, followed by 1.0 M HCl (10 mL) and brine (10 mL).
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting sulfonamide-amide derivative via flash column chromatography if trace organic impurities remain.
References
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Journal of the American Chemical Society URL:[Link]
-
Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide Synlett (via Organic Chemistry Portal) URL:[Link]
Scale-up synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid derivatives
Defining the Project Scope
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Considering Diazotization Route
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Analyzing Chlorosulfonation Options
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Exploring Synthesis Strategies
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Considering Synthesis Routes
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Prioritizing the Meerwein Route
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Captioning & E-E-A-T
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Outlining the Experimental Protocol
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Application Notes & Protocols: Catalytic Methods for the Formation of Sulfonamides from 2-(Chlorosulfonyl)-5-methylbenzoic acid
Abstract
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a wide array of therapeutic agents where it often serves as a bioisostere for amide bonds.[1][2][3] The synthesis of sulfonamides traditionally involves the reaction of a sulfonyl chloride with a primary or secondary amine, a robust but often harsh method requiring stoichiometric amounts of base.[4][5] This guide provides an in-depth exploration of advanced catalytic methods for the formation of sulfonamides from 2-(chlorosulfonyl)-5-methylbenzoic acid, a versatile building block possessing both a highly reactive sulfonyl chloride and a carboxylic acid moiety. We will delve into the mechanistic rationale behind various catalytic systems, offering detailed, field-tested protocols for researchers in drug discovery and chemical development. The focus is on achieving high efficiency, selectivity, and functional group tolerance under mild conditions, which are paramount when working with complex molecular architectures.
Introduction: The Challenge of a Bifunctional Substrate
2-(Chlorosulfonyl)-5-methylbenzoic acid presents a unique synthetic challenge. The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles. However, the presence of an ortho-carboxylic acid introduces the potential for intramolecular side reactions, such as the formation of a cyclic saccharin-like derivative, especially under harsh basic conditions.
Catalytic approaches offer a compelling solution by activating the sulfonyl chloride or the amine nucleophile under milder, more controlled conditions. This enhances reaction rates while minimizing base-mediated degradation and side product formation, thereby improving yields and simplifying purification. This document details two primary catalytic strategies: Nucleophilic Catalysis with 4-Dimethylaminopyridine (DMAP) and Lewis Acid Catalysis.
Nucleophilic Catalysis: The DMAP-Assisted Pathway
4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a range of transformations, including sulfonylation reactions.[6][7] Its efficacy stems from its ability to react with the sulfonyl chloride to form a highly reactive N-sulfonyl-4-dimethylaminopyridinium salt. This intermediate is significantly more electrophilic than the starting sulfonyl chloride, enabling rapid reaction with even weakly nucleophilic amines.[6]
Causality of Experimental Design:
-
Catalyst: DMAP is chosen over other pyridine-type bases due to the superior stability and reactivity of the pyridinium intermediate it forms.[6]
-
Base: A non-nucleophilic tertiary amine like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is used as a stoichiometric HCl scavenger. This prevents the protonation of the amine nucleophile and the catalyst without competing in the primary reaction.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN) are ideal to prevent hydrolysis of the sulfonyl chloride and the reactive intermediate.
Workflow for DMAP-Catalyzed Sulfonamide Synthesis
Caption: General workflow for DMAP-catalyzed sulfonamide synthesis.
Protocol 2.1: DMAP-Catalyzed Synthesis of a Morpholine Sulfonamide Derivative
Materials and Reagents:
-
2-(Chlorosulfonyl)-5-methylbenzoic acid
-
Morpholine
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Ethyl Acetate (EtOAc) and Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add morpholine (1.0 equiv., e.g., 87 mg, 1.0 mmol) and anhydrous DCM (5 mL).
-
Add triethylamine (1.2 equiv., e.g., 121 mg, 1.2 mmol). Cool the solution to 0 °C in an ice bath.
-
Add DMAP (0.1 equiv., e.g., 12 mg, 0.1 mmol) to the stirred solution.
-
In a separate flask, dissolve 2-(chlorosulfonyl)-5-methylbenzoic acid (1.1 equiv., e.g., 258 mg, 1.1 mmol) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Reaction Monitoring: Monitor the consumption of the sulfonyl chloride by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM (10 mL) and quench by adding 1 M HCl (10 mL). Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired sulfonamide.
Troubleshooting:
-
Low Yield: Ensure all reagents and solvents are anhydrous. The sulfonyl chloride and the DMAP-intermediate are highly moisture-sensitive. Consider increasing catalyst loading to 0.2 eq.
-
Incomplete Reaction: If starting material persists after 4 hours, allow the reaction to stir overnight. Gentle heating (e.g., 40 °C) can be applied, but monitor for potential decomposition.
Lewis Acid Catalysis: Activating the Electrophile
Lewis acids can facilitate sulfonamide formation by coordinating to the oxygen atoms of the sulfonyl group. This coordination polarizes the S-Cl bond, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack by the amine. This approach is particularly useful for reactions involving less nucleophilic amines.
Causality of Experimental Design:
-
Catalyst Selection: While strong Lewis acids like AlCl₃ can be used, they risk promoting side reactions with the carboxylic acid. Milder, oxophilic Lewis acids such as Ca(NTf₂)₂ or Sc(OTf)₃ are preferred for substrates with sensitive functional groups.[8][9] Calcium(II) bis(trifluoromethanesulfonyl)imide, Ca(NTf₂)₂, is an excellent choice as it is moisture-tolerant and effective at low catalytic loadings.[8]
-
Conditions: The reaction is typically run under inert, anhydrous conditions to prevent catalyst deactivation and substrate hydrolysis.
Conceptual Mechanism of Lewis Acid Activation
Caption: Lewis acid activation of a sulfonyl chloride.
Protocol 3.1: Lewis Acid-Catalyzed Synthesis with a Weakly Nucleophilic Amine
Materials and Reagents:
-
2-(Chlorosulfonyl)-5-methylbenzoic acid
-
Aniline (or other weakly nucleophilic amine)
-
Calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine, Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc) and Hexanes
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add 2-(chlorosulfonyl)-5-methylbenzoic acid (1.0 equiv., e.g., 235 mg, 1.0 mmol) and Ca(NTf₂)₂ (0.05 equiv., e.g., 27 mg, 0.05 mmol).
-
Add anhydrous acetonitrile (10 mL) and stir for 5 minutes.
-
Add aniline (1.1 equiv., e.g., 102 mg, 1.1 mmol), followed by DIPEA (1.5 equiv., e.g., 194 mg, 1.5 mmol).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Reaction Monitoring: Track the progress by TLC or LC-MS until the starting sulfonyl chloride is consumed.
-
Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the acetonitrile.
-
Partition the residue between ethyl acetate (20 mL) and water (15 mL).
-
Wash the organic layer sequentially with 1 M HCl (15 mL), saturated aqueous NaHCO₃ (15 mL), and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude material via flash column chromatography to isolate the target sulfonamide.
Troubleshooting:
-
Catalyst Inactivity: Ensure the Lewis acid has been stored in a desiccator and that anhydrous solvents are used.
-
Complex Mixture: If significant side products are observed, try running the reaction at a lower temperature (e.g., room temperature) for a longer period. The use of a bulkier, non-nucleophilic base like DIPEA is critical to prevent it from competing with the desired amine.
Comparative Data Summary
The choice of catalytic method depends on the nucleophilicity of the amine, the desired reaction conditions, and the overall functional group landscape of the substrates.
| Method | Catalyst | Catalyst Loading (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Time (h) | Advantages | Limitations |
| Nucleophilic | DMAP | 5 - 20 | Et₃N (1.2) | DCM, MeCN | 0 to RT | 2 - 12 | Very mild, fast for nucleophilic amines, inexpensive. | Less effective for very weak nucleophiles (e.g., anilines). |
| Lewis Acid | Ca(NTf₂)₂ | 5 - 10 | DIPEA (1.5) | MeCN, Dioxane | RT to 60 | 12 - 24 | Effective for weakly nucleophilic amines, good functional group tolerance. | Requires heating, longer reaction times, more expensive catalyst. |
Yields are typically in the range of 70-95% but are highly substrate-dependent.
Conclusion
Catalytic methods provide mild and efficient pathways for the synthesis of sulfonamides from 2-(chlorosulfonyl)-5-methylbenzoic acid, successfully navigating the challenges posed by its bifunctional nature. The DMAP-catalyzed route offers a rapid and high-yielding protocol for reactions with aliphatic amines, while Lewis acid catalysis provides a robust alternative for coupling with less reactive aromatic amines. By understanding the mechanistic principles behind each method, researchers can select and optimize conditions to accelerate the development of novel sulfonamide-containing molecules for pharmaceutical and agrochemical applications.
References
- Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Asian Journal of Green Chemistry.
- Organocatalytic Silicon-Free SuFEx reactions for modular synthesis of sulfonate esters and sulfonamides. ChemRxiv.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC, NIH.
- Sulfonylation of aromatic compounds with sulfonic acids using silica gel-supported AlCl3 as a heterogeneous Lewis acid catalyst. Taylor & Francis Online.
- Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. PMC, NIH.
- Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
- Selected strategies for the synthesis of sulfonamides.... ResearchGate.
- Lewis Acid-Catalyzed Sulfur Fluoride Exchange. PubMed, NIH.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. PMC, NIH.
- One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Thieme Gruppe.
- Catalysis by 4-dialkylaminopyridines. Semantic Scholar.
- A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI.
- Lewis Acid-Catalyzed Sulfur Fluoride Exchange. ACS Publications.
Sources
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 4. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersrj.com [frontiersrj.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Lewis Acid-Catalyzed Sulfur Fluoride Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Solid-phase synthesis of sulfonamides using 2-(Chlorosulfonyl)-5-methylbenzoic acid
Application Note & Protocol
Streamlined Solid-Phase Synthesis of Sulfonamide Libraries Using 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Abstract
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] Solid-phase synthesis (SPS) offers a robust and efficient platform for the generation of diverse sulfonamide libraries, significantly accelerating the drug discovery process by simplifying purification and enabling automation.[4][5][6] This guide provides a comprehensive protocol for the solid-phase synthesis of sulfonamides utilizing 2-(chlorosulfonyl)-5-methylbenzoic acid as a bifunctional linker. This key reagent allows for initial anchoring to a solid support via its carboxylic acid moiety, followed by diversification through the reaction of its sulfonyl chloride group with a variety of amines. We detail the entire workflow, from resin preparation and linker attachment to parallel synthesis, cleavage, and final product characterization, providing field-proven insights into the causality behind experimental choices.
Introduction: The Power of Solid-Phase Sulfonamide Synthesis
Traditional solution-phase synthesis, while effective, often involves laborious purification steps to remove excess reagents and byproducts. For the creation of chemical libraries, where hundreds or thousands of compounds are synthesized, this becomes a significant bottleneck. Solid-phase synthesis (SPS) elegantly circumvents this challenge.[6] By anchoring the growing molecule to an insoluble polymer resin, all excess reagents and soluble byproducts can be removed through simple filtration and washing steps.[4][6]
This strategy is particularly well-suited for the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-diabetic, and anti-inflammatory properties.[1][2][3] The use of a bifunctional reagent like 2-(chlorosulfonyl)-5-methylbenzoic acid is central to this application. It acts as a bridge, connecting the solid support to a reactive "handle" (the sulfonyl chloride) that can be readily functionalized to generate a diverse library of final products.
The Key Reagent: 2-(Chlorosulfonyl)-5-methylbenzoic acid
The success of this synthetic strategy hinges on the unique properties of 2-(chlorosulfonyl)-5-methylbenzoic acid.
-
Structure and Properties:
-
Bifunctional Nature: This molecule possesses two key functional groups that react orthogonally.
-
Carboxylic Acid (-COOH): This group is used for the initial covalent attachment to an amine-functionalized solid-phase resin (e.g., Rink Amide resin) through a standard amide bond formation.
-
Sulfonyl Chloride (-SO₂Cl): This highly reactive group remains intact during the initial coupling. It serves as the electrophilic site for the subsequent reaction with a diverse panel of primary or secondary amines to form the target sulfonamide linkage.
-
-
Safety and Handling: The sulfonyl chloride moiety is highly reactive and moisture-sensitive.[8] It reacts with water, liberating corrosive hydrogen chloride gas.[8] Therefore, it must be handled under anhydrous conditions in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn. Store the reagent in a cool, dry place under an inert atmosphere.
Principle of the Synthetic Strategy
The entire workflow is designed for efficiency and parallelization. The molecule of interest is assembled step-by-step while anchored to the solid support, and only in the final step is the purified product cleaved into solution.
Sources
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. cbijournal.com [cbijournal.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. chemscene.com [chemscene.com]
- 8. fishersci.com [fishersci.com]
Application Note: Microwave-Assisted Synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic Acid Derivatives
Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Application Area: Active Pharmaceutical Ingredient (API) Intermediates, COX-2 Inhibitors, and Agrochemicals
Executive Summary & Rationale
The compound 2-(chlorosulfonyl)-5-methylbenzoic acid is a highly versatile building block used in the synthesis of biologically active sulfonamides, including saccharin analogs and selective COX-2 inhibitors like Valdecoxib [1].
Historically, the synthesis of chlorosulfonyl benzoic acid derivatives has relied on conventional macroscopic heating using massive excesses of chlorosulfonic acid ( ClSO3H ) for extended periods (6–12 hours). This traditional approach is plagued by poor thermodynamic control, leading to the formation of unwanted sulfone dimers, thermal decarboxylation, and highly hazardous aqueous workups.
The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the reaction kinetics. By utilizing dielectric heating, microwave energy couples directly with the highly polar ClSO3H and the carboxylic acid, facilitating instantaneous, localized superheating [2]. This reduces reaction times from hours to mere minutes, suppresses byproduct formation, and significantly improves the isolated yield of the kinetically favored sulfonyl chloride.
Mechanistic Insights & Regioselectivity
To master this protocol, one must understand the causality behind the regioselectivity of the electrophilic aromatic substitution ( SEAr ) occurring on the starting material, 3-methylbenzoic acid (m-toluic acid) .
The regiocontrol is dictated by competing electronic effects:
-
The Carboxyl Group (-COOH): Strongly deactivating and meta-directing.
-
The Methyl Group (-CH_3): Activating and ortho/para-directing.
Because activating groups dominate regiocontrol in SEAr , the methyl group dictates the position of the incoming electrophile (the sulfonium ion, SO3H+ ). The methyl group directs to positions 2, 4, and 6.
-
Position 2 is flanked by both the methyl and carboxyl groups and is highly sterically hindered.
-
Position 6 (para to the methyl group, ortho to the carboxyl group) is sterically accessible and electronically favored for bulky electrophiles.
Substitution selectively occurs at position 6. Following the addition of the chlorosulfonyl group, IUPAC nomenclature rules require re-numbering the ring to minimize locants (COOH becomes 1, the new SO2Cl group becomes 2, and the methyl group shifts to 5), yielding 2-(chlorosulfonyl)-5-methylbenzoic acid .
Microwave-driven electrophilic aromatic substitution and chlorination pathway.
Experimental Design & Self-Validating Protocol
This protocol introduces a critical optimization: the addition of thionyl chloride ( SOCl2 ) . In traditional methods, ClSO3H acts as both the sulfonating and chlorinating agent, requiring up to 6.0 equivalents. By introducing 1.0 equivalent of SOCl2 to handle the chlorination of the sulfonic acid intermediate, we reduce the required ClSO3H to 3.0 equivalents. This drastically reduces the violent exotherm during the ice quench.
Reagents and Equipment
-
Substrate: 3-Methylbenzoic acid (1.0 eq, strictly anhydrous)
-
Reagents: Chlorosulfonic acid (3.0 eq), Thionyl chloride (1.0 eq)
-
Equipment: Dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover) with IR temperature sensing and pressure control; quartz reaction vials.
Step-by-Step Methodology
-
Preparation (0 °C): To a dried 10 mL microwave-safe quartz vial equipped with a magnetic stir bar, add 3-methylbenzoic acid (1.0 eq). Cool the vial in an ice bath.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0 eq) dropwise, followed by thionyl chloride (1.0 eq). Caution: This step evolves HCl gas. Perform in a fume hood.
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place it in the microwave reactor. Program a dynamic power ramp to reach 90 °C and hold for 12 minutes .
-
Causality: Capping the temperature at 90 °C prevents the thermal degradation and decarboxylation often seen in conventional heating at 140 °C [3].
-
-
Quenching (Self-Validating Step): Allow the vial to cool to room temperature (assisted by compressed air in the reactor). Carefully open the vial and pour the viscous mixture dropwise into a beaker containing 50 g of vigorously stirred crushed ice.
-
System Validation: The unreacted acids will aggressively hydrolyze (water-soluble). The successful formation of the target sulfonyl chloride is immediately validated by the sudden precipitation of a dense, white solid. If the reaction stalled at the sulfonic acid intermediate, no precipitate will form (sulfonic acids are highly water-soluble).
-
-
Isolation: Collect the white precipitate via vacuum filtration. Wash the filter cake with ice-cold distilled water (3 × 10 mL) to remove residual acids, and dry under high vacuum for 4 hours.
Step-by-step workflow for the microwave-assisted synthesis protocol.
Data Presentation: Conventional vs. MAOS
The implementation of microwave irradiation combined with the SOCl2 modification yields vastly superior metrics across all operational parameters.
| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |
| Reaction Time | 6 – 12 hours | 12 minutes |
| Operating Temperature | 135 °C – 150 °C | 90 °C |
| ClSO3H Equivalents | 5.0 – 6.0 eq | 3.0 eq (with 1.0 eq SOCl2 ) |
| Isolated Yield | 65% – 70% | > 88% |
| Sulfone Byproducts | 10% – 15% | < 2% |
| Workup Safety Profile | Highly Hazardous (Massive exotherm) | Manageable (Reduced exotherm) |
Troubleshooting & Optimization
-
Formation of an Oily Suspension during Quench: If the product crashes out as an oil rather than a crisp white solid, it indicates incomplete chlorination (presence of sulfonic acid) or ambient hydrolysis. Ensure the SOCl2 is fresh and the reaction vial is completely sealed to maintain autogenous pressure during microwave irradiation.
-
Sulfone Dimerization: If LC-MS or NMR indicates the presence of diaryl sulfones, the microwave temperature is too high. Ensure the IR sensor is calibrated and strictly cap the reaction temperature at 90 °C.
References
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry, 43(5), 775-777. [Link]
-
Szabó, G., Fischer, J., Kis-Varga, Á., & Gyires, K. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.[Link]
-
Khan, K. M., et al. (2005). A Facile and Improved Synthesis of Sildenafil (Viagra) Analogs Through Solid Support Microwave Irradiation Possessing Tyrosinase Inhibitory Potential. Molecular Diversity, 9(1-3), 15-26.[Link]
Technical Support Center: Synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid
Welcome to the technical support guide for the synthesis of 2-(chlorosulfonyl)-5-methylbenzoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical chemical transformation. Here, we address common challenges, focusing on the formation of key side products and providing actionable, field-proven solutions.
Troubleshooting Guide & FAQs
The synthesis of 2-(chlorosulfonyl)-5-methylbenzoic acid, typically achieved by the direct chlorosulfonation of 2-methylbenzoic acid with chlorosulfonic acid, is a powerful but sensitive reaction. Careful control of reaction parameters is essential to minimize the formation of impurities that can complicate purification and reduce yield.
FAQ 1: I'm observing a significant amount of a water-soluble impurity in my crude product. What is it and how can I prevent it?
Answer:
This is a classic sign of hydrolysis. The likely impurity is 2-sulfo-5-methylbenzoic acid , the corresponding sulfonic acid of your target molecule.
-
Identification:
-
Solubility Test: The sulfonic acid is highly soluble in water, whereas the desired sulfonyl chloride is not.[1][2] An aqueous wash of your crude product will selectively remove this impurity.
-
Spectroscopy: In ¹H NMR, the sulfonic acid will have a broad peak for the acidic proton, which will exchange with D₂O. IR spectroscopy will show a broad O-H stretch and characteristic S=O stretches that differ slightly from the sulfonyl chloride.
-
LC-MS: This is the most definitive method. The sulfonic acid will have a different retention time and a molecular weight corresponding to the loss of Cl and the addition of OH.
-
-
Root Cause & Mechanism: Sulfonyl chlorides are highly reactive electrophiles and are susceptible to nucleophilic attack by water.[3][4] This hydrolysis can occur at two main stages:
-
During the Reaction: If the starting materials or solvent contain water.
-
During Aqueous Work-up: Prolonged contact with water, especially at elevated temperatures, will hydrolyze the product.[4][5] The reaction is vigorous and exothermic.[6]
Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl
-
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[4] Use anhydrous grade chlorosulfonic acid and starting material.
-
Controlled Quenching: The work-up is the most critical step. The reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of crushed ice.[7][8] This keeps the temperature low, minimizing the rate of hydrolysis.[5]
-
Minimize Contact Time: Do not let the product sit in the aqueous slurry for an extended period. Filter the precipitated product quickly after quenching.[4]
-
Extraction: If the product does not precipitate, perform a rapid extraction with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) immediately after quenching.[7]
-
FAQ 2: My NMR spectrum is complex, suggesting the presence of isomers. Which isomers are likely and how can I control regioselectivity?
Answer:
The presence of multiple isomers is a common issue in electrophilic aromatic substitution reactions. In the chlorosulfonation of 2-methylbenzoic acid, the main isomeric byproduct is likely 4-(chlorosulfonyl)-2-methylbenzoic acid .
-
Identification:
-
HPLC: A well-developed HPLC method is the best way to separate and quantify isomeric impurities.[9]
-
NMR Spectroscopy: ¹H and ¹³C NMR can distinguish between isomers, although the spectra can be complex. The substitution pattern on the aromatic ring will result in distinct splitting patterns and chemical shifts. High-resolution mass spectrometry can also help differentiate isomers.[10]
-
Reference Standards: If available, comparing the analytical data to that of known standards is the most reliable identification method.
-
-
Root Cause & Mechanism: The directing effects of the substituents on the aromatic ring govern the position of the incoming electrophile (SO₂Cl⁺).[11][12]
-
-CH₃ (Methyl group): Activating and ortho, para-directing.
-
-COOH (Carboxylic acid group): Deactivating and meta-directing.
The positions on the ring are influenced as follows:
-
Position 5: Activated by the para methyl group and unaffected by the meta carboxylic acid. This is the desired position.
-
Position 3: Sterically hindered by both adjacent groups.
-
Position 4: Activated by the meta methyl group and deactivated by the para carboxylic acid.
-
Position 6: Sterically hindered by the adjacent carboxylic acid group.
While the desired product is favored, changes in reaction conditions can influence the formation of the 4-substituted isomer.
-
-
Troubleshooting & Prevention:
-
Temperature Control: This is the most critical parameter. Electrophilic aromatic substitutions are often kinetically controlled at lower temperatures and thermodynamically controlled at higher temperatures.[13] Running the reaction at a low temperature (e.g., 0-5 °C) generally favors the kinetically preferred product and minimizes side reactions.[14]
-
Rate of Addition: Add the chlorosulfonic acid slowly to the solution of 2-methylbenzoic acid. This maintains a low concentration of the electrophile and helps control the exotherm, preventing localized temperature spikes that can lead to isomer formation.[14]
-
FAQ 3: I have a high-boiling, tar-like substance in my product. What could this be?
Answer:
This often indicates the formation of sulfone byproducts or other polymeric/condensation materials .[15][16]
-
Identification:
-
Physical Properties: These byproducts are typically high-molecular-weight, amorphous solids with low solubility in common organic solvents.
-
TLC: They will often appear as a streak on the baseline of a TLC plate.
-
Mass Spectrometry: Techniques like MALDI-TOF could potentially identify oligomeric species.
-
-
Root Cause & Mechanism: Sulfone formation occurs when the newly formed sulfonyl chloride acts as an electrophile and reacts with another molecule of the starting material (2-methylbenzoic acid).[11] This is more likely to happen under forcing conditions.
R-SO₂Cl + Ar-H → R-SO₂-Ar + HCl
Other condensation or polymerization reactions can be promoted by the strongly acidic and dehydrating nature of chlorosulfonic acid, especially at elevated temperatures.[15]
-
Troubleshooting & Prevention:
-
Strict Temperature Control: Avoid high reaction temperatures. Heating the reaction mixture significantly increases the rate of sulfone formation and other decomposition pathways.[7][8]
-
Stoichiometry: Use a moderate excess of chlorosulfonic acid. A large excess can promote side reactions. A typical starting point is 4-5 molar equivalents.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction by TLC or HPLC to determine the optimal endpoint.
-
Data Summary: Impact of Reaction Conditions
| Parameter | Recommended Condition | Rationale / Side Product Minimized |
| Temperature | 0-10 °C | Minimizes isomer formation and sulfone byproducts.[14] |
| Reagent Ratio | 4-5 eq. Chlorosulfonic Acid | Ensures complete reaction without promoting excessive side reactions. |
| Addition Rate | Slow, dropwise | Controls exotherm, prevents local hot spots, reduces isomer formation.[14] |
| Work-up | Quench on ice, rapid filtration | Prevents hydrolysis to sulfonic acid.[5][7] |
| Atmosphere | Inert (N₂ or Ar) | Excludes moisture, preventing hydrolysis.[4] |
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway and the formation of major side products.
Caption: A troubleshooting decision tree for identifying and resolving side product issues.
References
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 875–879. [Link]
- Berkeley Chemical Corporation. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride. U.S.
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988). OSTI.GOV. [Link]
-
Zhu, J., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29(5), 946–956. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. ResearchGate. [Link]
-
Foster, N. C. (1997). Sulfonation and Sulfation Processes. The Chemithon Corporation. [Link]
-
Hogan, P. J., & Cox, B. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Chemcess. (2024). Chlorosulfuric Acid: Properties, Reactions, Production And Uses. [Link]
-
Liu, Y., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5585. [Link]
-
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. [Link]
-
Vliet, E. B. (1941). Methanesulfonyl Cyanide. Organic Syntheses, 21, 78. [Link]
-
Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. Molbase. [Link]
-
Gilbert, E. E. (2002). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. In Chlorosulfonic Acid: A Versatile Reagent. GlobalSpec. [Link]
-
Major product in chloro-sulfonation of toluene. (2024). Chemistry Stack Exchange. [Link]
-
U.S. Food & Drug Administration. (2005). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. [Link]
-
So, I'm working on chlorosulfonation, I can't find a mechanism with benzene... (2020). Reddit. [Link]
-
Gilbert, E. E. (2002). Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry. [Link]
- Method of obtaining methyl 5-methoxy-2-sulphoamoylbenzoate. (2015).
- Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (2009).
-
What is the mechanism of chlorosulfonation of benzene? (2015). Chemistry Stack Exchange. [Link]
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- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 6. CHLOROSULFONIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. prepchem.com [prepchem.com]
- 8. CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 9. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. api.pageplace.de [api.pageplace.de]
Technical Support Center: Purification of Sulfonamides Derived from 2-(Chlorosulfonyl)-5-methylbenzoic acid
Welcome to the technical support center for the purification of sulfonamide derivatives of 2-(chlorosulfonyl)-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the purification of this important class of compounds.
Section 1: Understanding the Core Challenges & Common Impurities
The synthesis of sulfonamides from 2-(chlorosulfonyl)-5-methylbenzoic acid involves the reaction of the sulfonyl chloride with a primary or secondary amine. While the reaction itself is generally robust, the purification of the final product can be complicated by several factors.
A primary challenge is the potential for hydrolysis of the starting sulfonyl chloride, which can lead to the formation of the corresponding sulfonic acid. This key impurity, being highly polar, can complicate purification. Additionally, unreacted starting materials and other side-products may be present in the crude reaction mixture.
Common Impurities to Consider:
-
2-Sulfonyl-5-methylbenzoic acid: Formed from the hydrolysis of the starting material, 2-(chlorosulfonyl)-5-methylbenzoic acid.
-
Unreacted Amine: The starting amine used in the synthesis.
-
Unreacted 2-(Chlorosulfonyl)-5-methylbenzoic acid: The starting sulfonyl chloride.
-
Side-products: Arising from undesired reactions, which will vary depending on the specific amine and reaction conditions used.
The successful purification of the desired sulfonamide hinges on the effective separation of these impurities. The choice of purification method will largely depend on the physical and chemical properties of the target sulfonamide and the nature of the impurities present.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of sulfonamides derived from 2-(chlorosulfonyl)-5-methylbenzoic acid in a question-and-answer format.
Recrystallization Issues
Q1: My sulfonamide product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid instead of a crystalline solid.[1] This is often due to the melting point of the solid being lower than the solution's temperature or high impurity concentrations.[1]
-
Immediate Action: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1] You can insulate the flask to slow the cooling rate.
-
Change the Solvent System: The solvent may be too nonpolar. Try a more polar solvent or a different solvent mixture. Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[1]
-
Induce Crystallization: If the solution becomes supersaturated without crystal formation, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
-
Pre-purification: If the crude product is highly impure, a preliminary purification step like column chromatography may be necessary before recrystallization.[1]
Q2: I am experiencing very low recovery of my sulfonamide after recrystallization. What are the likely causes and solutions?
A2: Low recovery is a common issue in recrystallization.
-
Excessive Solvent: Using too much solvent is the most frequent cause of poor yield, as a significant portion of the product will remain in the mother liquor.[1] Use the minimum amount of boiling solvent necessary to dissolve the crude product.[2]
-
Premature Crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper.[1] Use pre-heated glassware for filtration and perform the step as quickly as possible.[1]
-
Inappropriate Solvent Choice: The solvent may be too good at dissolving the sulfonamide, even at low temperatures. Test a range of solvents on a small scale to find one where the product is highly soluble when hot and poorly soluble when cold.[3]
Column Chromatography Challenges
Q3: My sulfonamide is not eluting from the silica gel column, even after using a large volume of the mobile phase. What is happening?
A3: This "sticking" of the compound to the column can be due to several factors:
-
Insufficiently Polar Mobile Phase: In normal-phase chromatography, if the mobile phase is not polar enough, it won't displace the polar sulfonamide from the silica gel.[4] Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[4]
-
Compound Degradation: The sulfonamide may be degrading on the acidic silica gel.[4] You can test for stability on a TLC plate or consider using a less acidic stationary phase like alumina.[4]
-
Precipitation on the Column: The compound may have precipitated at the top of the column if it was not fully dissolved before loading.[4] Ensure complete dissolution before loading or use a "dry loading" technique.[4]
Q4: I am observing poor separation of my sulfonamide from impurities on the column. How can I improve the resolution?
A4: Achieving good separation is critical for obtaining a pure product.
-
Optimize the Mobile Phase: The composition of the mobile phase is crucial.[4] Use Thin Layer Chromatography (TLC) to determine the optimal solvent system, aiming for an Rf value between 0.2 and 0.4 for your target compound.[4]
-
Gradient Elution: A gradient elution, where the mobile phase composition changes over time from less polar to more polar, can be very effective for separating compounds with different polarities.[4]
-
Change the Stationary Phase: If you are using standard silica gel, consider switching to a different stationary phase. Options include amide-modified silica or reverse-phase columns (C8 or C18) which offer different selectivity.[4]
-
Column Overload: Reduce the amount of sample loaded onto the column. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100 by weight.[4]
Section 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for the key purification techniques discussed.
Protocol 1: Single-Solvent Recrystallization
This is a common and effective method for purifying solid compounds.
-
Solvent Selection: Choose a solvent in which your sulfonamide is highly soluble at elevated temperatures and poorly soluble at room temperature.[3] Common choices for sulfonamides include ethanol, isopropanol, and acetone, sometimes in mixtures with water.[1][2]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling, with stirring.[3] Continue adding small portions of hot solvent until the compound is just completely dissolved.[3]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[1] Reheat to boiling for a few minutes.[1]
-
Hot Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration using pre-heated glassware to remove them.[1]
-
Crystallization: Cover the flask with a watch glass and allow the hot filtrate to cool slowly to room temperature.[3] Do not disturb the flask during this period. Once at room temperature, you can place the flask in an ice-water bath for 15-30 minutes to maximize crystal formation.[1][3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.[3]
Protocol 2: Flash Column Chromatography on Silica Gel
Flash chromatography is a rapid method for purifying compounds from a mixture.
-
Mobile Phase Selection: Use TLC to determine a suitable mobile phase that provides good separation of your sulfonamide from impurities.[5] A mixture of hexane and ethyl acetate is a common starting point for normal-phase chromatography.[5]
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase, ensuring the packing is uniform and free of air bubbles.[5]
-
Sample Loading: Dissolve the crude sulfonamide in a minimal amount of the mobile phase.[5] Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and then loading the solid onto the top of the packed column.[4]
-
Elution: Carefully add the mobile phase to the column and apply gentle pressure to begin elution.[4]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by spotting them on a TLC plate and visualizing under a UV lamp.[4]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain your purified sulfonamide.[4]
Section 4: Purity Assessment
After purification, it is essential to assess the purity of your sulfonamide.
| Technique | Principle | Information Obtained | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase.[6] | Retention time, peak area for quantification, and percent purity.[6] | Robust, reproducible, and suitable for routine quality control.[6] |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material.[6] | Retention factor (Rf) for qualitative assessment of purity.[7] | Rapid and straightforward for monitoring reaction progress and purity.[7] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[7] | Provides both retention time and mass-to-charge ratio (m/z) for structural confirmation of the main product and any impurities.[7] | Ideal for identifying unknown impurities.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific resonance frequency. | Provides detailed information about the molecular structure and can be used to assess purity by comparing the integrals of the product and impurity signals. | Provides definitive structural confirmation. |
Section 5: Visualizing Workflows
Decision Tree for Purification Method Selection
Sources
Technical Support Center: Optimizing Chlorosulfonation of Toluene Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical challenges researchers and drug development professionals face when synthesizing toluenesulfonyl chlorides. Chlorosulfonation is a highly exothermic, moisture-sensitive electrophilic aromatic substitution that requires precise control over reaction parameters to ensure high regioselectivity, prevent over-sulfonation, and avoid product degradation.
Below, you will find our comprehensive troubleshooting FAQs, mechanistic insights, and a self-validating standard operating procedure (SOP) for the chlorosulfonation of toluene derivatives.
I. Frequently Asked Questions & Troubleshooting
Q1: How do I maximize the yield of the para-isomer and minimize the ortho-isomer during toluene chlorosulfonation?
The Causality: The methyl group of toluene is an electron-donating, ortho/para-directing group. Because electrophilic aromatic substitution (EAS) with chlorosulfonic acid (ClSO₃H) is highly reactive, the reaction at low temperatures is primarily under kinetic control[1]. While the ortho position is statistically favored (two ortho sites vs. one para site), steric hindrance from the methyl group slightly favors the para attack. To isolate pure p-toluenesulfonyl chloride (TsCl), precise temperature control and post-reaction crystallization are required[2]. The Solution: Maintain the initial reaction temperature strictly between 0 °C and 10 °C. The resulting product will be a mixture of liquid o-toluenesulfonyl chloride and solid p-toluenesulfonyl chloride. By chilling the final extracted organic phase or neat product mixture, the para-isomer selectively crystallizes out and can be isolated via filtration[2].
Q2: My reaction yields a high percentage of diaryl sulfones instead of the desired sulfonyl chloride. How can I prevent this?
The Causality: Diaryl sulfones (e.g., di-p-tolyl sulfone) are common byproducts formed when the intermediate toluenesulfonic acid reacts with unreacted toluene[3]. This side reaction is thermodynamically driven by higher temperatures and a stoichiometric deficiency of the sulfonating agent. The Solution: Always use a large excess of chlorosulfonic acid—typically 4.0 to 5.0 molar equivalents relative to the toluene derivative[4]. The excess reagent drives the reversible chlorination step forward, converting the intermediate sulfonic acid into the sulfonyl chloride before it can react with another arene molecule[4].
Q3: During the aqueous workup, my sulfonyl chloride product reverts to sulfonic acid. What is causing this hydrolysis?
The Causality: Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. The standard workup involves quenching excess ClSO₃H on ice, which violently releases HCl and H₂SO₄[5]. If the local temperature during this quench exceeds 15 °C, the activation energy for hydrolysis is reached, and the sulfonyl chloride rapidly degrades back into sulfonic acid[3]. The Solution: Implement a biphasic solvent quench . By quenching the reaction mixture into a vigorously stirred emulsion of ice-water and a low-boiling, water-immiscible solvent (such as dichloromethane, DCM), the sulfonyl chloride is instantly extracted into the protective organic layer as it forms, shielding it from the hot, acidic aqueous phase[6].
II. Mechanistic Pathway & Side Reactions
To optimize your synthesis, it is crucial to understand the competing pathways in the reaction vessel. The diagram below illustrates the generation of the active electrophile, the formation of the desired sulfonyl chloride, and the pathway leading to the unwanted sulfone byproduct.
Mechanistic pathways in toluene chlorosulfonation, highlighting sulfone byproduct formation.
III. Quantitative Optimization Data
The following table summarizes the causal relationship between specific reaction parameters and the experimental outcomes, providing a quick reference for process optimization.
| Parameter | Condition | Primary Outcome | Mechanistic Causality |
| ClSO₃H : Toluene Ratio | 1.1 : 1.0 | High Sulfone Yield | Insufficient ClSO₃H allows intermediate sulfonic acid to react with unreacted toluene[4]. |
| ClSO₃H : Toluene Ratio | 5.0 : 1.0 | High Sulfonyl Chloride Yield | Excess ClSO₃H drives the equilibrium towards the sulfonyl chloride and suppresses sulfone formation[4]. |
| Addition Temperature | > 25 °C | Increased meta-isomer & Sulfones | Higher thermal energy overcomes the activation barrier for the less favored meta attack and promotes intermolecular condensation[3]. |
| Quench Solvent | Water only | Moderate to High Hydrolysis | Product is exposed to a highly acidic, aqueous environment during the exothermic quench[3]. |
| Quench Solvent | Water + DCM | Minimal Hydrolysis | DCM rapidly extracts the product, shielding the electrophilic sulfur from aqueous nucleophilic attack[6]. |
IV. Standard Operating Procedure: Biphasic Chlorosulfonation
This protocol is engineered as a self-validating system . Each phase contains a verifiable checkpoint to ensure the reaction is proceeding as intended, preventing downstream failures.
Materials Required:
-
Toluene (1.0 eq, anhydrous)[1]
-
Chlorosulfonic acid (4.0 - 5.0 eq, freshly distilled)[1]
-
Dichloromethane (DCM)
-
Crushed ice
-
5% Aqueous NaHCO₃ solution
Step-by-Step Methodology:
-
Reactor Preparation: Equip a flame-dried, multi-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and a gas scrubber (to safely neutralize evolved HCl gas)[3].
-
Electrophile Generation: Charge the flask with chlorosulfonic acid (4.0 - 5.0 eq). Cool the reactor to 0–5 °C using an ice-salt bath[1].
-
Substrate Addition: Place toluene (1.0 eq) in the dropping funnel. Begin dropwise addition into the vigorously stirring chlorosulfonic acid.
-
Self-Validation Checkpoint: Monitor the internal thermometer. The temperature must not exceed 10 °C. If it does, pause the addition. Rapid HCl gas evolution should be visible in the scrubber[1].
-
-
Maturation: Once addition is complete, remove the ice bath. Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. This ensures the complete conversion of the intermediate sulfonic acid to the sulfonyl chloride[7].
-
Biphasic Quench (Critical Step): In a separate, large beaker, prepare a vigorously stirred mixture of crushed ice and DCM (approx. 3 volumes of DCM per volume of reaction mixture)[6]. Carefully transfer the reaction mixture dropwise into the ice/DCM emulsion.
-
Self-Validation Checkpoint: The temperature of the quench mixture must remain below 15 °C. The product should immediately partition into the lower (DCM) layer, keeping the aqueous layer relatively clear.
-
-
Isolation and Washing: Transfer the quenched mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer sequentially with cold water, cold 5% NaHCO₃ (until the aqueous phase pH is > 7), and brine[1].
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. To isolate the pure p-toluenesulfonyl chloride, chill the resulting oil/solid mixture to -10 °C to induce crystallization of the para-isomer, followed by vacuum filtration[2].
Experimental workflow for the optimized biphasic chlorosulfonation of toluene.
VI. References
-
BenchChem Technical Support Team. "An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides." Benchchem. 7
-
BenchChem Technical Support Team. "An In-depth Technical Guide to the Electrophilic Aromatic Substitution in the Synthesis of 4-(Chlorosulfonyl)benzoic Acid." Benchchem.3
-
"US3108137A - Production of organic sulfonyl chlorides." Google Patents. 6
-
Cremlyn, R.J. "Chlorosulfonic Acid - A Versatile Reagent." Royal Society of Chemistry (via Scribd). 2
-
BenchChem Technical Support Team. "An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications." Benchchem. 1
-
"Chlorosulfonic Acid - A Versatile Reagent." Pageplace. 4
-
DuPont. "Chlorosulfonic Acid Handling." LSU.edu. 5
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- 4. api.pageplace.de [api.pageplace.de]
- 5. macro.lsu.edu [macro.lsu.edu]
- 6. US3108137A - Production of organic sulfonyl chlorides - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid
Welcome to our dedicated technical support resource for the synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges and byproducts encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My yield of 2-(Chlorosulfonyl)-5-methylbenzoic acid is significantly lower than expected. What are the primary causes?
Low yields can often be attributed to several factors, including incomplete reactions, product degradation during the workup process, and the formation of significant side products. A primary culprit is often the hydrolysis of the desired sulfonyl chloride product back to the corresponding sulfonic acid, especially during aqueous workups.[1][2][3]
Q2: I've identified the corresponding sulfonic acid, 2-(sulfonic acid)-5-methylbenzoic acid, as a major byproduct. How can I prevent its formation?
The presence of 2-(sulfonic acid)-5-methylbenzoic acid is a clear indicator of hydrolysis.[2] This occurs when the sulfonyl chloride reacts with water. To mitigate this, ensure all solvents and reagents are anhydrous and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[2] During the workup, if an aqueous phase is necessary, use cold water or brine and minimize the contact time, extracting the product into an organic solvent as quickly as possible.[2]
Q3: My final product is contaminated with a high-molecular-weight impurity. What could this be?
A common high-molecular-weight byproduct in chlorosulfonation reactions is the corresponding diaryl sulfone.[3] Its formation is favored by elevated reaction temperatures and an insufficient excess of the chlorosulfonating agent.[3]
Q4: After purification, I still see isomeric impurities in my product. How can these be minimized?
The direct chlorosulfonation of toluene derivatives can yield a mixture of ortho and para isomers.[4][5] The ratio of these isomers is often influenced by reaction temperature, with lower temperatures sometimes favoring the kinetic ortho product and higher temperatures favoring the thermodynamically more stable para product.[4] Careful control of the reaction temperature is crucial. For purification, fractional recrystallization can be employed to separate the desired isomer.[6]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered during the synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid.
Issue 1: Low Yield and Presence of an Aqueous-Soluble Byproduct
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| Low isolated yield of the desired product. The aqueous layer from the workup shows the presence of a highly polar, acidic compound. | Hydrolysis of the Sulfonyl Chloride: The product has reacted with water to form the corresponding sulfonic acid.[1][2] | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar).[2] During workup, use ice-cold water and minimize contact time.[2] | A significant reduction in the formation of the sulfonic acid byproduct and an increased yield of the desired sulfonyl chloride.[2] |
Issue 2: Formation of a High-Melting, Insoluble Byproduct
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| A significant amount of a high-melting, sparingly soluble solid is isolated along with the product. | Diaryl Sulfone Formation: This side reaction is common in chlorosulfonations.[3] | Use a sufficient excess of chlorosulfonic acid (at least a 50% molar excess is recommended).[3] Maintain the recommended reaction temperature, as higher temperatures can promote sulfone formation.[3] | Minimized formation of the diaryl sulfone byproduct, leading to a cleaner reaction profile and higher yield of the target compound.[3] |
Issue 3: Discolored Reaction Mixture and Product
| Symptom | Potential Cause | Troubleshooting Step | Expected Outcome |
| The reaction mixture turns dark brown or black, and the isolated product is discolored. | Thermal Decomposition: Sulfonyl chlorides can be thermally unstable, especially at elevated temperatures.[2] | Run the reaction at a lower temperature. For many sulfonyl chloride syntheses, temperatures below 30 °C are advisable.[2] If necessary, add a radical inhibitor like benzoquinone to suppress decomposition pathways.[2] | A cleaner reaction with less discoloration and a purer isolated product.[2] |
Byproduct Identification and Mitigation Workflow
The following diagram illustrates a systematic workflow for identifying and mitigating common byproducts in the synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid.
Caption: Workflow for Byproduct Identification and Mitigation.
Experimental Protocols
Protocol 1: Synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic acid
This protocol is adapted from general procedures for the chlorosulfonation of aromatic compounds.[3][7][8]
-
Preparation: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution). Ensure all glassware is thoroughly oven-dried.
-
Reaction Setup: Charge the flask with chlorosulfonic acid (e.g., 4-5 molar equivalents). Cool the flask to 0 °C in an ice bath.
-
Addition of Starting Material: Slowly add 2-methylbenzoic acid (1 molar equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-70 °C for 2-4 hours, or until the reaction is complete as monitored by TLC or NMR analysis of an aliquot.[7][9]
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[3][8]
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid.[8]
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the purification of the crude product.[6]
-
Solvent Selection: Choose a suitable solvent system for recrystallization. A non-polar solvent or a mixture of solvents where the product has high solubility at high temperatures and low solubility at low temperatures is ideal. For sulfonyl chlorides, anhydrous non-polar solvents are preferred to avoid hydrolysis.[3]
-
Dissolution: In a fume hood, dissolve the crude 2-(Chlorosulfonyl)-5-methylbenzoic acid in a minimal amount of the hot recrystallization solvent.
-
Hot Filtration (Optional): If insoluble impurities (like the diaryl sulfone) are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce maximum crystallization.[6]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the ice-cold solvent, and dry thoroughly under vacuum.[6]
Data Summary
The following table summarizes the key byproducts and their distinguishing characteristics.
| Byproduct | Chemical Name | Formation Pathway | Analytical Signature | Mitigation Strategy |
| Hydrolysis Product | 2-(Sulfonic acid)-5-methylbenzoic acid | Reaction of the sulfonyl chloride with water[1][2] | Highly polar on TLC; soluble in the aqueous phase. | Use of anhydrous conditions.[2] |
| Dimerization Product | Diaryl Sulfone | Side reaction, especially at high temperatures or with insufficient chlorosulfonating agent.[3] | High molecular weight peak in mass spectrometry; often has low solubility. | Use excess chlorosulfonic acid; maintain lower reaction temperatures.[3] |
| Isomeric Byproduct | e.g., 4-(Chlorosulfonyl)-2-methylbenzoic acid | Non-regioselective electrophilic aromatic substitution.[4][5] | Multiple spots on TLC; complex NMR spectrum. | Control reaction temperature; purification by fractional recrystallization.[4][6] |
| Incomplete Reaction | 2-Methylbenzoic acid | Insufficient reaction time or temperature. | Presence of starting material signals in NMR and LC-MS. | Increase reaction time or temperature cautiously. |
Logical Relationships in Byproduct Formation
The following diagram illustrates the relationship between reaction conditions and the formation of the desired product versus common byproducts.
Caption: Influence of Reaction Conditions on Product and Byproduct Formation.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.
- BenchChem. (n.d.). A Comparative Guide to the Synthesis of 2-Methoxy-5-methylbenzenesulfonamide.
- Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- Synthesis of 2-Chloro-5-chlorosulfonylbenzoic Acid. (n.d.).
- Chemistry Stack Exchange. (2024, January 26). Major product in chloro-sulfonation of toluene.
- BenchChem. (2025). Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
- The sulfonation of toluene. (2025, June 10).
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Iodo-5-methylbenzoic Acid by Recrystallization.
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- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. The sulfonation of toluene [almerja.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Technical Support Center: Troubleshooting 2-(Chlorosulfonyl)-5-methylbenzoic Acid Hydrolysis
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing degradation and hydrolysis issues when utilizing 2-(Chlorosulfonyl)-5-methylbenzoic acid in synthesis workflows.
Because this molecule contains both a highly electrophilic sulfonyl chloride moiety and a carboxylic acid group, it presents unique kinetic and handling challenges. This guide will deconstruct the causality behind its degradation and provide self-validating protocols to ensure high-yielding aminolysis.
Mechanistic Insight: The Causality of Degradation
To stop hydrolysis, we must first understand its kinetic drivers. Sulfonyl chlorides undergo hydrolysis via an SN2 -like mechanism at the sulfur center, where water acts as a nucleophile to displace the chloride ion, yielding a sulfonic acid and hydrochloric acid[1].
In the case of 2-(Chlorosulfonyl)-5-methylbenzoic acid, the presence of the ortho-carboxylic acid group exacerbates this issue. The electron-withdrawing nature of the carboxyl group increases the electrophilicity of the adjacent sulfonyl sulfur. Furthermore, alkaline hydrolysis of aromatic sulfonyl chlorides is characterized by a transition state where bond-formation predominates[2]. This means that introducing any nucleophilic base or allowing trace water into a basic environment will exponentially accelerate the destruction of your starting material[2].
Reaction pathways of 2-(Chlorosulfonyl)-5-methylbenzoic acid with water vs. amine.
Frequently Asked Questions (Troubleshooting)
Q1: Why is my sulfonyl chloride converting to the sulfonic acid byproduct despite using "dry" solvents? A1: "Dry" solvents stored improperly can quickly absorb atmospheric moisture. Because the hydrolysis of sulfonyl chlorides is highly exothermic and kinetically favored, even trace water (>50 ppm) competes effectively with your target amine. You must strictly exclude atmospheric moisture using a Schlenk line or positive inert gas pressure[3].
Q2: Does the free carboxylic acid group on this specific molecule alter my reagent stoichiometry? A2: Yes. The free carboxylic acid will immediately consume one equivalent of whatever base you add to the reaction. If you only add 1.0 equivalent of base to neutralize the HCl from the sulfonamide formation, the reaction will stall, and the unreacted sulfonyl chloride will eventually hydrolyze during workup. You must use at least 2.2 to 2.5 equivalents of base.
Q3: Which base should I use to neutralize the HCl byproduct without accelerating hydrolysis? A3: You must use a strictly non-nucleophilic base. Avoid aqueous bases or unhindered amines (like triethylamine, which can sometimes act as a nucleophile or contain trace water). N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine are optimal because their steric hindrance prevents them from attacking the sulfonyl sulfur, suppressing base-catalyzed hydrolysis[4].
Q4: How does temperature influence the competition between aminolysis and hydrolysis? A4: Lowering the temperature to 0 °C (or -78 °C for highly reactive systems) drastically reduces the rate of thermal decomposition and hydrolysis[3]. It allows the highly nucleophilic amine to attack the sulfonyl chloride before trace water can react[4].
Quantitative Risk Assessment
To optimize your reaction, compare the impact of various environmental variables on the hydrolysis rate of your sulfonyl chloride.
| Reaction Variable | Condition | Relative Hydrolysis Risk | Mechanistic Consequence & Recommended Action |
| Solvent Water Content | > 100 ppm | Critical | Water outcompetes the amine. Action: Use freshly distilled solvents or store over activated 3Å molecular sieves. |
| Atmosphere | Ambient Air | High | Atmospheric humidity drives continuous degradation[3]. Action: Conduct under positive Argon/N₂ pressure[4]. |
| Temperature | > 25 °C (RT) | High | Thermal energy overcomes the activation barrier for hydrolysis. Action: Perform addition at 0 °C[4]. |
| Base Selection | Aqueous / Nucleophilic | Critical | Bond-formation dominates the transition state; nucleophiles destroy the S-Cl bond[2]. Action: Use anhydrous DIPEA. |
| Workup Timing | Prolonged aqueous contact | Moderate | Unreacted starting material hydrolyzes in the separatory funnel. Action: Quench cold and extract rapidly[3]. |
Self-Validating Experimental Protocol: Anhydrous Aminolysis
This step-by-step methodology is designed as a self-validating system . It includes an in-process analytical check (Step 5) that proves whether hydrolysis occurred during the reaction or after the quench, allowing you to pinpoint the exact source of failure.
Phase 1: Rigorous Preparation
-
Glassware: Dry all reaction flasks, stir bars, and syringes in an oven at >120 °C for a minimum of 4 hours[4].
-
Atmosphere: Assemble the glassware while hot and cool it under a continuous stream of dry Argon or Nitrogen[3].
-
Solvents: Use strictly anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) drawn via a gas-tight syringe.
Phase 2: Reaction Execution
-
Amine Preparation: In the dry reaction flask, dissolve the target amine (1.0 eq) and anhydrous DIPEA (2.5 eq) in anhydrous DCM.
-
Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C[4].
-
Controlled Addition: Dissolve 2-(Chlorosulfonyl)-5-methylbenzoic acid (1.05 eq) in a minimal volume of anhydrous DCM in a separate dry vial. Draw this into a syringe and add it dropwise to the amine solution over 15–30 minutes to prevent localized heating[5].
Phase 3: Self-Validating Analytical Check & Workup
-
The Methanol Quench Test (Validation): After 1 hour at 0 °C, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol. Analyze via LC-MS.
-
Logic: Methanol will instantly convert any surviving sulfonyl chloride into a methyl sulfonate ester. If your LC-MS shows the sulfonic acid byproduct, your reaction conditions were wet. If it shows the methyl ester, your conditions were perfectly dry, but the reaction is simply incomplete.
-
-
Workup: Once complete, quench the reaction by adding cold saturated aqueous NH4Cl . Transfer immediately to a separatory funnel and extract rapidly with DCM to prevent late-stage hydrolysis of any trace intermediates[5].
Step-by-step anhydrous workflow to prevent sulfonyl chloride hydrolysis.
References
- BenchChem Technical Support Team. "Preventing decomposition of sulfonyl chloride during reaction." BenchChem.
- HoriazonChemical. "Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention." HoriazonChemical.
- BenchChem Technical Support Team. "preventing hydrolysis of 2-Nitroethane-1-sulfonyl chloride during reactions." BenchChem.
- BenchChem Technical Support Team. "preventing hydrolysis of (2-Chlorophenyl)methanesulfonyl chloride during reaction." BenchChem.
- Rogne, O. "Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water." Journal of the Chemical Society B: Physical Organic.
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization of 2-(Chlorosulfonyl)-5-methylbenzoic acid
Technical Support Center: Recrystallization & Purification of 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying 2-(chlorosulfonyl)-5-methylbenzoic acid. This compound presents a unique bifunctional challenge: it contains a carboxylic acid group (-COOH) that readily participates in hydrogen bonding, alongside a highly electrophilic, moisture-sensitive sulfonyl chloride group (-SO₂Cl).
The protocols and troubleshooting steps below are engineered to prevent degradation, maximize yield, and ensure reproducible purity for downstream drug development applications.
Core Principles: The Causality of Solvent Selection
The fundamental challenge in recrystallizing 2-(chlorosulfonyl)-5-methylbenzoic acid is preventing the hydrolysis of the -SO₂Cl group. Sulfonyl chlorides are highly susceptible to hydrolysis, making it crucial to minimize their contact with water during any purification step[1]. If exposed to moisture, the compound rapidly degrades into 2-sulfo-5-methylbenzoic acid and hydrochloric acid.
Because of this reactivity, protic solvents (alcohols, water) are strictly forbidden, as they will cause rapid solvolysis. For solid sulfonyl chlorides, recrystallization from a non-polar, anhydrous solvent system is the most effective method to isolate the pure compound without inducing chemical degradation[1],[2]. We utilize a Toluene/Heptane solvent system because it exploits the polarity difference between the desired product and its primary impurity:
-
Toluene (Good Solvent): Dissolves the target compound at elevated temperatures (60–70°C) but is completely incapable of dissolving the highly polar sulfonic acid hydrolysis byproduct.
-
Heptane (Anti-Solvent): Acts as a non-polar precipitant to force controlled nucleation upon cooling[2].
Quantitative Data: Solvent System Compatibility
To aid in experimental design, the following table summarizes the physicochemical properties and expected outcomes of various solvent systems when applied to this specific compound.
| Solvent System | Boiling Point (°C) | Dielectric Constant (ε) | Suitability | Expected Recovery (%) | Mechanistic Rationale |
| Toluene / Heptane | 110 / 98 | 2.4 / 1.9 | Excellent | 75–85% | Ideal solubility gradient; inert to -SO₂Cl; allows hot filtration of insoluble sulfonic acids. |
| DCM / Hexanes | 39 / 68 | 9.1 / 1.8 | Good | 60–70% | Lower thermal stress, but high volatility makes controlled nucleation and crystal growth difficult. |
| EtOAc / Hexanes | 77 / 68 | 6.0 / 1.8 | Poor | <40% | Trace water commonly found in EtOAc causes rapid hydrolysis; lower recovery due to degradation. |
| Methanol (Protic) | 65 | 33.0 | Incompatible | 0% | Rapid solvolysis forming methyl 2-(methoxysulfonyl)-5-methylbenzoate. |
Self-Validating Experimental Protocol: Anhydrous Recrystallization
This protocol is designed as a closed-loop, self-validating system. By observing specific physical cues at each checkpoint, you can confirm the chemical integrity of your process in real-time.
Step 1: Anhydrous Preparation & Validation
-
Dry all glassware in an oven at 120°C overnight and cool in a desiccator.
-
Self-Validation Checkpoint 1 (Solvent Integrity): Before use, perform a Karl Fischer titration on the toluene and heptane. Validation: A reading of < 50 ppm H₂O confirms the solvent is safe for the sulfonyl chloride.
Step 2: Dissolution & Impurity Sequestration
-
Suspend the crude 2-(chlorosulfonyl)-5-methylbenzoic acid in a minimum volume of anhydrous toluene inside a round-bottom flask equipped with a drying tube (CaCl₂ or Drierite).
-
Heat the suspension gently to 65–70°C with stirring. Do not exceed 75°C to prevent thermal desulfonylation.
-
Self-Validation Checkpoint 2 (Impurity Identification): Observe the heated mixture. Validation: The target compound will dissolve, while the hydrolyzed byproduct (2-sulfo-5-methylbenzoic acid) will remain as a stark white, insoluble powder due to its high polarity.
Step 3: Hot Filtration & Nucleation
-
Perform a rapid hot gravity filtration to remove the insoluble sulfonic acid impurities.
-
Return the clear filtrate to a gentle heat and begin adding anhydrous heptane dropwise.
-
Self-Validation Checkpoint 3 (Metastable Zone): Monitor for localized cloudiness that dissipates upon stirring, eventually leading to persistent, faint turbidity. Validation: This visual shift confirms the solution has reached the precise saturation point required for optimal crystal nucleation.
Step 4: Controlled Crystallization & Isolation
-
Remove from heat and allow the flask to cool ambiently to room temperature, then transfer to a 4°C refrigerator for 4 hours.
-
Filter the resulting crystals under a blanket of dry nitrogen (using a Schlenk frit or an inverted funnel with N₂ flow) to prevent atmospheric moisture condensation on the cold crystals.
-
Wash the filter cake with ice-cold anhydrous heptane.
-
Dry the crystals in a vacuum desiccator over phosphorus pentoxide (P₂O₅) at room temperature (<1 mbar) to constant weight.
Visualizations: Workflows and Mechanisms
Step-by-step anhydrous recrystallization workflow for sulfonyl chloride purification.
Common degradation pathways of 2-(chlorosulfonyl)-5-methylbenzoic acid via nucleophiles.
Troubleshooting Guides & FAQs
Q1: My compound won't fully dissolve in hot toluene, leaving a white powdery residue. Should I add more solvent? A1: No. The insoluble white residue is almost certainly 2-sulfo-5-methylbenzoic acid, the hydrolysis degradation product of your starting material. Because sulfonic acids are highly polar, they are completely insoluble in non-polar solvents like toluene. You should proceed with the hot filtration step to physically remove this impurity. Adding more toluene will only dilute your desired product and reduce your final yield.
Q2: After cooling the solution, no crystals are forming, but a thick oil is separating out ("oiling out"). How do I fix this? A2: "Oiling out" occurs when the target compound's melting point is lower than the temperature at which it supersaturates the solvent, or if the solvent system is slightly too polar. To rescue the batch, reheat the mixture until the oil completely redissolves. Add 5–10% more of the "good solvent" (toluene) to lower the saturation temperature, and cool the flask much more slowly. Seeding the solution with a pure crystal of 2-(chlorosulfonyl)-5-methylbenzoic acid at the cloud point will force crystalline nucleation instead of liquid-liquid phase separation.
Q3: Can I use a standard rotary evaporator to dry the final recrystallized product? A3: It is highly discouraged. Standard rotary evaporators often harbor residual moisture in the condenser coils or bump traps, which can hydrolyze the sulfonyl chloride under vacuum. Furthermore, applying heat under vacuum can cause sublimation or thermal degradation of the -SO₂Cl group. Always dry the crystals in a static vacuum desiccator at room temperature over a strong, inert desiccant like P₂O₅.
Q4: Why is my yield significantly lower than expected (<40%) after recrystallization? A4: Severe yield loss is typically caused by hydrolysis during the workflow. Ensure your solvents are strictly anhydrous (verified via Karl Fischer titration) and that all transfers are done under an inert atmosphere. If your crude material was already heavily degraded prior to recrystallization, the hot filtration step will remove a large mass of sulfonic acid, which presents as an apparent "yield loss" but is actually successful purification.
References
- Benchchem. "Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis." Benchchem Technical Resources.
- Canadian Science Publishing. "Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides.
Sources
Technical Support Center: Troubleshooting the Synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic Acid
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who are optimizing the yield and purity of 2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS 17641-70-2).
As a crucial electrophilic building block in medicinal chemistry, synthesizing this compound presents specific regiochemical and stability challenges. This guide bypasses generic advice to focus on the mechanistic causality behind synthetic failures, providing you with a self-validating, high-yield protocol based on the Meerwein/Sandmeyer chlorosulfonation pathway [1].
Route Selection: Causality and Regioselectivity
The most common point of failure in synthesizing 2-(Chlorosulfonyl)-5-methylbenzoic acid is the selection of the synthetic route.
Route A: Direct Chlorosulfonation of m-Toluic Acid Direct electrophilic aromatic substitution (EAS) using chlorosulfonic acid on 3-methylbenzoic acid (m-toluic acid) is a historically common but flawed approach [3]. The methyl group is an ortho/para director, while the carboxylic acid is a meta director. Both functional groups synergistically direct the incoming chlorosulfonyl electrophile to positions C4 and C6. This results in a difficult-to-separate mixture of 4-chlorosulfonyl and 2-chlorosulfonyl isomers, drastically reducing the isolated yield of the target compound.
Route B: Meerwein Chlorosulfonation (Recommended) To achieve >98% regioselectivity, the preferred method is the Meerwein (or Sandmeyer-type) chlorosulfo-de-diazotization starting from 2-amino-5-methylbenzoic acid [1]. By transforming a pre-existing amine at the exact desired position (C2) into a diazonium salt, and subsequently displacing it with sulfur dioxide via a copper-catalyzed radical mechanism, you completely bypass the competing EAS directing effects.
Quantitative Route Comparison
| Synthetic Parameter | Route A: Direct Chlorosulfonation | Route B: Meerwein Chlorosulfonation (Recommended) |
| Starting Material | 3-Methylbenzoic acid (m-Toluic acid) | 2-Amino-5-methylbenzoic acid |
| Core Reagents | ClSO₃H (excess), SOCl₂ | NaNO₂, HCl, SO₂ gas, CuCl₂, AcOH |
| Regioselectivity | Poor (Mixture of 2- and 4-isomers) | Excellent (>98% target isomer) |
| Typical Isolated Yield | 30–40% (due to isomer separation) | 75–85% |
| Primary Byproducts | Isomeric sulfonyl chlorides | Phenols, m-toluic acid (if unoptimized) |
| Reaction Driver | Electrophilic Aromatic Substitution | Radical-mediated displacement |
Reaction Workflow & Diagnostic Logic
Reaction workflow for the Meerwein chlorosulfonation of 2-amino-5-methylbenzoic acid.
Troubleshooting logic tree for diagnosing low yields in chlorosulfonation.
Self-Validating Experimental Protocol
To guarantee reproducibility, this protocol incorporates in-process validation checks. Do not proceed to the next step unless the validation criteria are met.
Phase 1: Diazotization
-
Suspension: Suspend 2-amino-5-methylbenzoic acid (1.0 eq, 100 mmol) in a mixture of concentrated HCl (30 mL) and distilled water (30 mL).
-
Cooling: Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes between 0 °C and 2 °C.
-
Nitrite Addition: Dissolve NaNO₂ (1.05 eq, 105 mmol) in 20 mL of water. Add this solution dropwise to the amine suspension over 30 minutes. Critical: Maintain the internal temperature strictly below 5 °C to prevent thermal degradation of the diazonium salt.
-
Validation Check 1: After stirring for 15 minutes post-addition, spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating complete diazotization.
-
Quench: Add a small amount of sulfamic acid until the starch-iodide test is negative, neutralizing the excess nitrous acid to prevent side reactions in Phase 2.
Phase 2: Meerwein Chlorosulfonation
-
SO₂ Saturation: In a separate, well-ventilated fume hood, place glacial acetic acid (100 mL) in a flask. Bubble dry SO₂ gas through the solvent at room temperature until saturated.
-
Validation Check 2: Weigh the flask before and after bubbling. A mass increase of approximately 30–35 g confirms saturation. (Alternatively, use DABSO as a solid SO₂ surrogate [2]).
-
-
Catalyst Addition: Add Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.2 eq, 20 mmol) to the SO₂-saturated acetic acid. Cool this mixture to 5 °C.
-
Coupling: Transfer the cold diazonium salt solution (from Phase 1) dropwise into the SO₂/CuCl₂ mixture.
-
Validation Check 3: Observe the immediate evolution of nitrogen gas. This visual cue confirms the catalytic cycle is active. Stir at 5–10 °C until gas evolution completely ceases (approx. 1–2 hours).
Phase 3: Isolation
-
Quench: Pour the reaction mixture slowly into 500 g of vigorously stirred crushed ice. The 2-(Chlorosulfonyl)-5-methylbenzoic acid will precipitate as a white/pale-yellow solid.
-
Filtration: Filter immediately under vacuum. Wash the filter cake with ice-cold water (3 x 50 mL).
-
Drying: Transfer the solid to a vacuum desiccator containing P₂O₅ or silica gel. Dry under high vacuum at room temperature. Do not use heat , as the sulfonyl chloride is highly sensitive to thermal hydrolysis in the presence of residual moisture.
Troubleshooting & FAQs
Q1: My yield is low, and NMR shows significant amounts of a phenol byproduct (2-hydroxy-5-methylbenzoic acid). What went wrong? A1: This is a classic symptom of thermal runaway during diazotization. Diazonium salts are highly unstable. If the internal temperature exceeds 5 °C, water acts as a nucleophile, displacing the N₂ leaving group to form the corresponding phenol. Ensure your ice-salt bath is adequate, slow down the NaNO₂ addition rate, and monitor the internal (not jacket) temperature.
Q2: The Sandmeyer coupling is sluggish, and I am recovering m-toluic acid instead of the sulfonyl chloride. How do I fix this? A2: The formation of m-toluic acid is a desamination (reduction) byproduct. Mechanistically, the Cu(I) species reduces the diazonium salt to an aryl radical. If the concentration of SO₂ is insufficient, this highly reactive aryl radical will abstract a hydrogen atom from the acetic acid solvent instead of capturing SO₂[1]. Solution: Ensure your acetic acid is fully saturated with SO₂ (verify via the weight-check method). Additionally, ensure your CuCl₂ is fresh; the catalytic cycle relies on SO₂ reducing Cu(II) to Cu(I) in situ.
Q3: The product degraded into a sticky paste during drying. Why did this happen? A3: Sulfonyl chlorides are highly susceptible to hydrolysis, reverting to their corresponding sulfonic acids. If the product was left in the aqueous quench mixture for too long, washed with warm water, or dried in a heated vacuum oven, it will hydrolyze. Always use ice-cold water for washing, filter rapidly, and dry under vacuum at ambient temperature.
Q4: Handling toxic SO₂ gas is a safety concern for our lab. Are there viable alternatives for the Meerwein step? A4: Yes. You can generate SO₂ in situ by adding sodium bisulfite (NaHSO₃) and thionyl chloride (SOCl₂) to the reaction mixture. Alternatively, DABSO (DABCO-bis(sulfur dioxide)) is an excellent, bench-stable solid surrogate for SO₂ that performs exceptionally well in Sandmeyer-type chlorosulfonylations [2].
References
- Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Organic & Biomolecular Chemistry (Durham University / Baxendale Group).
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Institutes of Health (PMC).
- Process for preparing sulfonamide compounds (US3161675A). Google Patents.
Technical Support Center: Temperature Control in the Chlorosulfonation of 2-Methylbenzoic Acid
Welcome to the technical support center for the chlorosulfonation of 2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. Precise temperature control is paramount for ensuring reaction safety, maximizing product yield, and achieving high purity.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical during the chlorosulfonation of 2-methylbenzoic acid?
A1: The chlorosulfonation of aromatic compounds is a highly exothermic electrophilic aromatic substitution reaction.[1][2] Failure to manage the heat generated can lead to several undesirable outcomes:
-
Runaway Reaction: An uncontrolled increase in temperature can cause the reaction rate to accelerate dangerously, leading to a rapid increase in pressure and the potential for reactor failure.
-
Formation of Side Products: Elevated temperatures promote the formation of byproducts such as diaryl sulfones and di-sulfonated species, which complicates purification and reduces the yield of the desired product.[3][4]
-
Isomer Distribution: Temperature can influence the regioselectivity of the substitution. While the primary products are expected to be 4-carboxy-3-methylbenzenesulfonyl chloride and 2-carboxy-4-methylbenzenesulfonyl chloride, higher temperatures can alter the isomer ratio.[5]
Q2: What are the primary safety hazards associated with chlorosulfonic acid, and how do they relate to temperature?
A2: Chlorosulfonic acid is a highly corrosive and reactive chemical with several inherent hazards.[6][7] It reacts violently with water, including atmospheric moisture, in a highly exothermic reaction that liberates toxic fumes of hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[2] It is crucial to work in a dry, well-ventilated area, such as a fume hood, and use appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and eye/face protection.[8][9] Poor temperature control can exacerbate these dangers by increasing the vapor pressure of the acid and any liberated gases.
Q3: What is the optimal temperature range for the initial addition of 2-methylbenzoic acid to chlorosulfonic acid?
A3: The initial addition of the aromatic substrate to the excess chlorosulfonic acid is the most exothermic phase of the reaction. It is crucial to maintain a low temperature during this step to control the reaction rate. The recommended temperature range for the addition is typically between 0°C and 10°C .[1][10] This is usually achieved by cooling the reaction vessel in an ice bath and adding the 2-methylbenzoic acid slowly and portion-wise.[4]
Q4: Once the initial addition is complete, what is the recommended temperature for the main reaction phase?
A4: After the initial exothermic addition is complete, the reaction mixture may be allowed to slowly warm to room temperature or be gently heated to ensure the reaction proceeds to completion. For many chlorosulfonation reactions, a subsequent heating phase to between 40°C and 70°C can be beneficial.[1][11] However, the optimal temperature depends on the specific substrate and desired outcome. It is essential to monitor the reaction's progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the ideal reaction time and temperature.[4][12][13]
Q5: What are the most common temperature-related side products, and how can they be identified?
A5: The most common side products resulting from poor temperature control are:
-
Diaryl Sulfones: Formed at higher temperatures when the initially generated sulfonyl chloride reacts with another molecule of 2-methylbenzoic acid.[3] These compounds are typically high-melting, poorly soluble solids that can be difficult to remove.
-
Di-sulfonated Products: Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times, can lead to the introduction of a second chlorosulfonyl group onto the aromatic ring.[4]
-
Hydrolyzed Product (Sulfonic Acid): The desired sulfonyl chloride can be hydrolyzed back to the corresponding sulfonic acid if it comes into contact with water, particularly during the workup phase.[3] A poorly controlled, overly hot quench can accelerate this decomposition.
These impurities can often be detected by chromatographic methods (TLC, HPLC, GC-MS) or spectroscopic analysis (NMR).[12]
Troubleshooting Guide: Temperature-Related Issues
Problem 1: My reaction is experiencing a runaway temperature spike.
-
Probable Cause: The rate of addition of 2-methylbenzoic acid is too rapid for the cooling system to dissipate the generated heat. Alternatively, the cooling capacity of the setup (e.g., ice bath) is insufficient for the scale of the reaction.
-
Recommended Solution:
-
Immediate Action: If safe to do so, immediately cease the addition of the reagent. If necessary, add more ice to the external cooling bath.
-
Preventative Measures:
-
Always pre-cool the chlorosulfonic acid to 0°C before beginning the addition.[2]
-
Add the 2-methylbenzoic acid in very small portions or as a solution in an inert solvent via a dropping funnel, ensuring the internal temperature does not rise above the set limit (e.g., 10°C).
-
Ensure vigorous stirring to promote efficient heat transfer to the cooling bath.
-
For larger-scale reactions, consider using a jacketed reactor with a circulating chiller for more robust temperature control.[2]
-
-
Problem 2: The final yield is very low, and analysis shows a significant amount of unreacted starting material.
-
Probable Cause: The reaction temperature was kept too low for an insufficient amount of time, preventing the reaction from reaching completion.
-
Recommended Solution:
-
After the controlled, low-temperature addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Gently heat the mixture to a moderate temperature (e.g., 50-70°C) and hold for a defined period (e.g., 1-3 hours).[11]
-
Monitor the reaction progress by periodically taking small aliquots (and carefully quenching them) for analysis by TLC or HPLC to confirm the consumption of the starting material before proceeding with the workup.[4]
-
Problem 3: I've isolated a high-melting, insoluble white solid that is not my desired product.
-
Probable Cause: This is characteristic of diaryl sulfone formation, which is favored at elevated temperatures.[3][4] This occurs when the temperature during the addition or subsequent heating phase was too high.
-
Recommended Solution:
-
Strict Temperature Control: Repeat the reaction, ensuring the internal temperature is rigorously maintained below 10°C during the addition of 2-methylbenzoic acid.
-
Use of Excess Reagent: Employing a sufficient excess of chlorosulfonic acid can help ensure the intermediate sulfonic acid is rapidly converted to the sulfonyl chloride, making it less available to react with another molecule of the starting material.[4][14]
-
Problem 4: The product is an oil or difficult-to-purify solid after the aqueous workup.
-
Probable Cause: This can be due to the hydrolysis of the sulfonyl chloride product back to the sulfonic acid. This is often caused by a workup (quenching) procedure that is too slow or performed at too high a temperature.[3]
-
Recommended Solution:
-
Cold and Rapid Quench: The reaction mixture should be quenched by pouring it slowly and carefully onto a vigorously stirred mixture of crushed ice and water.[4][10]
-
Maintain Low Temperature: Ensure the temperature of the quenching mixture does not rise above 5°C to minimize hydrolysis.
-
Prompt Isolation: Do not allow the precipitated product to sit in the acidic aqueous mixture for an extended period. Filter the solid promptly after the quench is complete.[4]
-
Data & Protocols
Table 1: Key Temperature Parameters for Chlorosulfonation
| Reaction Stage | Parameter | Recommended Range | Rationale & Key Considerations |
| Reagent Addition | Internal Reaction Temp. | 0°C – 10°C | Highly exothermic step. Controls reaction rate and prevents side product formation.[1][10] |
| Reaction | Internal Reaction Temp. | 20°C – 70°C | Drives the reaction to completion after the initial exotherm is controlled. Must be optimized and monitored.[11] |
| Workup (Quench) | Quench Mixture Temp. | 0°C – 5°C | Minimizes hydrolysis of the acid chloride product to the corresponding sulfonic acid.[3][4] |
Experimental Protocol: Chlorosulfonation of 2-Methylbenzoic Acid
Safety Notice: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood by trained personnel wearing appropriate PPE.[6][8]
-
Reactor Setup: Equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a thermometer to monitor the internal temperature, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent violent reactions with chlorosulfonic acid.
-
Reagent Charging: Charge the flask with chlorosulfonic acid (4-5 molar equivalents).
-
Initial Cooling: Place the flask in an ice-water bath and begin stirring. Cool the chlorosulfonic acid until the internal temperature is stable between 0°C and 5°C.
-
Controlled Addition: Add 2-methylbenzoic acid (1 molar equivalent) in small portions or dropwise via the dropping funnel to the cooled, stirred chlorosulfonic acid. The rate of addition must be carefully controlled to ensure the internal temperature does not exceed 10°C .
-
Reaction Phase: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Subsequently, gently heat the reaction mixture to 50-60°C and maintain this temperature for 2 hours, or until reaction completion is confirmed by TLC/HPLC analysis.
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water slurry. Ensure the quench temperature remains below 5°C.
-
Product Isolation: A solid precipitate of the chlorosulfonated product will form. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove residual acids.
-
Drying: Dry the product under vacuum to obtain the crude sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent.[15][16]
Visual Workflow
Troubleshooting Decision Tree for Temperature-Related Issues
Sources
- 1. What are the reaction conditions for synthesizing Tosyl Chloride? - Blog - Nuomeng Chemical [nuomengchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. saferack.com [saferack.com]
- 7. lobachemie.com [lobachemie.com]
- 8. atul.co.in [atul.co.in]
- 9. merckmillipore.com [merckmillipore.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Removal of unreacted 2-(Chlorosulfonyl)-5-methylbenzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult purification challenges in medicinal chemistry: the removal of unreacted 2-(Chlorosulfonyl)-5-methylbenzoic acid (CSMBA) .
Unlike standard sulfonyl chlorides, CSMBA is bifunctional. It contains both a highly reactive sulfonyl chloride group and a carboxylic acid group. This guide bypasses generic advice, focusing instead on the chemical causality behind phase partitioning and covalent scavenging to ensure your protocols are self-validating and robust.
The Core Challenge: Understanding Chemical Causality
Standard sulfonyl chlorides are typically removed by basic aqueous workup, which accelerates their hydrolysis into water-soluble sulfonic acids[1],[2]. However, because CSMBA contains a carboxylic acid, your target sulfonamide product also contains a carboxylic acid. If you perform a standard basic extraction (pH 8.0), both the hydrolyzed impurity and your product will be fully deprotonated and partition into the aqueous phase, resulting in failed separation.
To solve this, we must exploit the extreme pKa differential between a sulfonic acid and a carboxylic acid[3].
Quantitative Ionization Data
Table 1: pKa values and resulting ionization states dictating phase partitioning.
| Functional Group | Approx. pKa | State at pH 8.0 (Bicarbonate) | State at pH 2.0 (Acidic Workup) | Target Phase at pH 2.0 |
| Carboxylic Acid (-COOH) | ~4.0 | Ionized (-COO⁻) | Neutral (-COOH) | Organic (Product) |
| Sulfonic Acid (-SO₃H) | < 0.0 | Ionized (-SO₃⁻) | Ionized (-SO₃⁻) | Aqueous (Impurity) |
| Sulfonamide (-SO₂NHR) | ~10.0 | Neutral (-SO₂NHR) | Neutral (-SO₂NHR) | Organic (Product) |
| Note: Represents the hydrolyzed form of unreacted CSMBA. |
Troubleshooting FAQs
Q1: My product and the unreacted CSMBA both end up in the aqueous layer during a standard bicarbonate wash. Why? A: At pH 8.0, the sodium bicarbonate has hydrolyzed the unreacted CSMBA into 2-sulfo-5-methylbenzoic acid. Both the sulfonic acid of the impurity and the carboxylic acid of your target sulfonamide are fully ionized (deprotonated) at this pH. Because both molecules carry a negative charge, they both partition into the aqueous layer. You must lower the pH to selectively protonate the carboxylic acid while leaving the sulfonic acid ionized.
Q2: I adjusted the pH to 2.0 to extract the product, but my sulfonamide formed an unbreakable emulsion. How do I fix this? A: Sulfonamides containing neutral carboxylic acids often exhibit poor solubility in standard extraction solvents like Dichloromethane (DCM) or plain Ethyl Acetate (EtOAc), leading to precipitation at the liquid-liquid interface (emulsion). Solution: Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or add 10% THF to your EtOAc. These polar aprotic modifiers disrupt the intermolecular hydrogen bonding of the carboxylic acids, forcing the product into the organic layer and breaking the emulsion.
Q3: I used PS-Trisamine resin to scavenge the unreacted CSMBA, but my NMR still shows starting material. What went wrong? A: Solid-supported nucleophiles rely on the physical swelling of the polymer matrix to expose their reactive amine sites[1],[4]. If your reaction was performed in a non-swelling solvent (e.g., Acetonitrile or Methanol), the resin pores remain collapsed. Solution: Always dilute your crude mixture with at least 50% DCM, THF, or DMF before adding the resin. Furthermore, never use a magnetic stir bar with resins; the grinding action destroys the beads. Use an orbital shaker.
Validated Experimental Protocols
Protocol A: pH-Controlled Liquid-Liquid Extraction (LLE)
Self-Validating Logic: By strictly controlling the pH at 2.0, we guarantee that >99% of the product is neutral (organic-soluble) while >99.9% of the impurity remains anionic (water-soluble).
-
Hydrolysis (Quenching): Cool the crude reaction mixture to 0 °C. Add an equal volume of 1M NaOH or saturated NaHCO₃. Stir vigorously for 45 minutes at room temperature to ensure complete hydrolysis of the unreacted CSMBA into its sulfonic acid derivative[1].
-
Acidification: Insert a calibrated pH meter directly into the biphasic mixture. Slowly add 1M HCl or 10% KHSO₄ dropwise under rapid stirring until the aqueous layer reaches strictly pH 2.0 . Do not rely on pH paper; the inflection point is critical.
-
Extraction: Add 2-MeTHF (or 10% THF in EtOAc) to the mixture. Transfer to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Phase Separation: Collect the top organic layer (containing the neutral sulfonamide product). The bottom aqueous layer contains the anionic sulfonic acid impurity.
-
Washing & Drying: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol B: Covalent Scavenging via PS-Trisamine Resin
Self-Validating Logic: The resin acts as a macroscopic solid-phase nucleophile. Once the unreacted sulfonyl chloride covalently binds to the polymer, it undergoes a phase change (liquid to solid), making filtration a mathematically guaranteed removal method[4].
-
Solvent Adjustment: Ensure the crude reaction mixture is dissolved in a highly swelling solvent (DCM, THF, or DMF).
-
Resin Addition: Add 3.0 to 5.0 equivalents of PS-Trisamine (or amine-functionalized silica) relative to the estimated unreacted CSMBA[1].
-
Incubation: Seal the vessel and place it on an orbital shaker at 300 rpm for 3–4 hours at room temperature. Crucial: Do not use magnetic stirring.
-
Filtration: Filter the suspension through a medium-porosity fritted glass funnel.
-
Washing: Wash the resin bed with 3 column volumes of the reaction solvent to elute any trapped product. Concentrate the combined filtrates to yield the pure sulfonamide.
Workflows & Logical Relationships
Strategy Decision Matrix
Table 2: Comparing purification strategies based on reaction scale and constraints.
| Strategy | Mechanism of Action | Primary Advantage | Limitation |
| pH-Controlled LLE | pKa differential partitioning | Highly scalable, low cost | Requires precise pH monitoring |
| Scavenger Resin | Covalent trapping of -SO₂Cl | Fast, avoids aqueous workup | High resin cost, requires swelling |
Visualizing the Workflows
Workflow for removing unreacted CSMBA via solid-phase scavenging or pH-controlled extraction.
Phase partitioning logic exploiting pKa differentials between sulfonic and carboxylic acids.
Sources
Technical Support Center: Characterization and Troubleshooting of Impurities in 2-(Chlorosulfonyl)-5-methylbenzoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis and isolation of 2-(chlorosulfonyl)-5-methylbenzoic acid (CAS 17641-70-2). This compound is a highly reactive, moisture-sensitive electrophile and a critical building block in the development of complex sulfonamides and biologically active compounds.
The standard laboratory and industrial synthesis relies on the diazotization of 2-amino-5-methylbenzoic acid, followed by a copper-catalyzed Meerwein chlorosulfonation. Due to the highly reactive nature of the diazonium intermediate and the final sulfonyl chloride product, researchers frequently encounter yield-limiting impurities [4]. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you isolate high-purity material.
Part 1: Causality & Mechanism of Impurity Formation
Understanding the chemical causality behind impurity formation is the first step in troubleshooting. The synthesis involves two highly unstable intermediates, and deviations in experimental conditions directly dictate the impurity profile:
-
The Sandmeyer Side-Reaction (2-Chloro-5-methylbenzoic acid): During the Meerwein coupling, Cu(II) oxidizes the aryl radical intermediate. If the local concentration of sulfur dioxide (SO₂) is too low, or if the chloride concentration is excessively high, the radical will rapidly abstract a chlorine atom from the copper complex instead of undergoing SO₂ insertion.
-
Hydrolysis of the Product (2-Sulfo-5-methylbenzoic acid): The final product contains a highly electrophilic -SO₂Cl group. Sulfonyl chlorides contain an excellent leaving group, making them highly reactive towards water[4]. Prolonged exposure to the aqueous acidic reaction mixture or atmospheric moisture during isolation leads to rapid base- or acid-catalyzed hydrolysis [2].
-
Diazonium Degradation (2-Hydroxy-5-methylbenzoic acid): If the diazonium salt is allowed to warm above 5 °C before coupling, it undergoes spontaneous loss of nitrogen gas (N₂) and reacts with the aqueous solvent to form a phenol derivative.
Part 2: Troubleshooting Guides & FAQs
Q1: My LC-MS shows a major impurity with m/z 169 in negative mode. What is this, and how do I minimize it? Answer: An m/z of 169 (M-H)⁻ typically corresponds to 2-chloro-5-methylbenzoic acid (Exact Mass: ~170.01 g/mol ). This is the classic Sandmeyer side-product. To minimize this, ensure your SO₂ solution is fully saturated (typically >30% w/w in glacial acetic acid) before adding the diazonium salt. Maintain the reaction temperature strictly between 10–15 °C during the coupling phase; lower temperatures slow down the SO₂ insertion, while higher temperatures favor the Sandmeyer pathway.
Q2: The isolated sulfonyl chloride product degrades into a highly polar impurity upon storage. How can I prevent this? Answer: Sulfonyl chlorides are highly electrophilic and prone to rapid hydrolysis in the presence of moisture [1]. The polar impurity is 2-sulfo-5-methylbenzoic acid. This degradation is accelerated by residual moisture from the aqueous workup. To prevent this, treat the workup as a kinetic race: quench the reaction by pouring it over crushed ice (not liquid water) to rapidly precipitate the hydrophobic product, filter immediately, and wash with ice-cold water. Dry the product thoroughly under high vacuum at room temperature (do not heat). Store under an inert atmosphere (argon/nitrogen) at 2–8 °C.
Q3: I observe a bright orange/red coloration in my crude reaction mixture, accompanied by a high molecular weight impurity. What causes this? Answer: This indicates the formation of azo coupling byproducts. If the initial diazotization is incomplete, the unreacted 2-amino-5-methylbenzoic acid acts as a nucleophile and couples with the formed diazonium salt. Ensure a slight excess of sodium nitrite (1.05 equivalents) is used, and verify the presence of excess nitrous acid using starch-iodide paper before proceeding to the chlorosulfonation step.
Q4: How can I definitively differentiate between the sulfonyl chloride product and the sulfonic acid impurity using NMR? Answer: While HPLC is preferred, ¹H NMR in anhydrous CDCl₃ or DMSO-d₆ can differentiate them. The electron-withdrawing effect of the -SO₂Cl group is significantly stronger than that of the -SO₃H group. Consequently, the aromatic proton ortho to the sulfonyl group (Position 3) will be further downfield in the sulfonyl chloride (typically >8.0 ppm) compared to the sulfonic acid. Critical note: Ensure you use strictly anhydrous NMR solvents; trace water in DMSO-d₆ will rapidly hydrolyze the sulfonyl chloride during the NMR acquisition, giving a false positive for the sulfonic acid impurity.
Part 3: Experimental Protocols
Protocol 1: Optimized Synthesis of 2-(Chlorosulfonyl)-5-methylbenzoic Acid
This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.
-
Diazotization: Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension to 0–5 °C using an ice-salt bath. Add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Validation Check: Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the necessary excess of nitrous acid.
-
-
SO₂ Saturation: In a separate, well-ventilated flask, bubble dry SO₂ gas into glacial acetic acid until a ~30% w/w increase is achieved. Add CuCl₂ dihydrate (0.2 eq) and stir until dissolved. Cool this mixture to 10 °C.
-
Meerwein Coupling: Transfer the cold diazonium solution dropwise into the SO₂/CuCl₂ mixture over 45 minutes, maintaining the internal temperature between 10–15 °C.
-
Validation Check: Vigorous evolution of nitrogen gas should be observed immediately upon addition, indicating successful radical decomposition of the diazonium salt. Incomplete chlorosulfonation occurs if temperatures are suboptimal [3].
-
-
Isolation: Once gas evolution ceases (approx. 1 hour), pour the entire reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Validation Check: Immediate precipitation of a white to pale-yellow solid indicates successful formation of the hydrophobic sulfonyl chloride.
-
-
Drying: Filter the precipitate immediately under vacuum. Wash the filter cake with ice-cold water (3 x 50 mL). Transfer the solid to a vacuum desiccator and dry under high vacuum (< 1 mbar) at 20–25 °C for 12 hours.
Protocol 2: Analytical HPLC-UV/MS Method for Impurity Profiling
To prevent artifactual degradation during analysis, samples must be prepared in anhydrous solvents immediately prior to injection.
-
Sample Preparation: Dissolve 1 mg of the product in 1 mL of anhydrous Acetonitrile. Do not use methanol or water as diluents.
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Phase A: 0.1% Formic acid in Water (Use LC-MS grade).
-
Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Detection: UV at 254 nm; ESI-MS in Negative Ion Mode.
Part 4: Data Presentation
Table 1: Summary of Common Impurities and Analytical Signatures
| Impurity Name | Origin / Mechanism | MW ( g/mol ) | Key Analytical Signature |
| 2-Amino-5-methylbenzoic acid | Unreacted starting material | 151.16 | ESI-MS: m/z 150 [M-H]⁻; ¹H NMR: Broad -NH₂ singlet ~6.0 ppm |
| 2-Sulfo-5-methylbenzoic acid | Hydrolysis of sulfonyl chloride | 216.21 | ESI-MS: m/z 215 [M-H]⁻; Elutes early (highly polar) on RP-HPLC |
| 2-Chloro-5-methylbenzoic acid | Sandmeyer side-reaction | 170.59 | ESI-MS: m/z 169 [M-H]⁻; Distinct 3:1 isotope pattern (³⁵Cl/³⁷Cl) |
| 2-Hydroxy-5-methylbenzoic acid | Diazonium hydrolysis | 152.15 | ESI-MS: m/z 151 [M-H]⁻; ¹H NMR: Phenolic -OH peak >10.0 ppm |
Part 5: Mandatory Visualization
Mechanistic pathway of 2-(chlorosulfonyl)-5-methylbenzoic acid synthesis and side reactions.
Step-by-step experimental workflow for synthesis, isolation, and quality control.
References
Preventing dimerization of 2-(Chlorosulfonyl)-5-methylbenzoic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address one of the most notorious challenges when working with bifunctional aromatic building blocks: the spontaneous dimerization and oligomerization of 2-(Chlorosulfonyl)-5-methylbenzoic acid .
This guide is designed for researchers and drug development professionals, providing mechanistic causality, field-proven mitigation strategies, and self-validating protocols.
Part 1: Mechanistic Insight & The Root Cause
Why does 2-(Chlorosulfonyl)-5-methylbenzoic acid dimerize? The molecule is inherently unstable under basic or thermal conditions due to its bifunctional nature. It contains both a highly electrophilic group (the sulfonyl chloride, −SO2Cl ) and a potentially nucleophilic group (the carboxylic acid, −COOH ).
When exposed to bases (even mild amine bases like triethylamine or DIPEA commonly used in sulfonamidation), the carboxylic acid is deprotonated to a carboxylate anion ( −COO− ). This carboxylate acts as a potent nucleophile, attacking the sulfonyl chloride of a neighboring molecule. This intermolecular reaction forms a highly reactive mixed sulfonic-carboxylic anhydride [1]. Once formed, this dimer can either oligomerize further or undergo uncontrolled aminolysis, leading to complex mixtures of amide and sulfonamide byproducts rather than your target compound [2].
Mechanism of mixed anhydride dimerization via carboxylate nucleophilic attack.
Part 2: Troubleshooting & FAQs
Q1: My reaction mixture turns into an intractable gel when I add my target amine. What is happening? A: You are observing catastrophic oligomerization. Your target amine is acting as a base before it can act as a nucleophile. It deprotonates the −COOH group, triggering a chain reaction of mixed anhydride formation. The gel is a polymeric network of sulfonic-carboxylic anhydrides and cross-linked amides.
Q2: Can I suppress dimerization simply by running the reaction at cryogenic temperatures (-78°C)? A: No. While lowering the temperature to -78°C reduces the kinetic rate of the intermolecular attack, the activation energy for carboxylate-sulfonyl chloride condensation is exceptionally low. As soon as the base is introduced, dimerization will compete with your desired reaction.
Q3: What is the definitive, field-proven solution to prevent this? A: You must temporarily neutralize the nucleophilicity of the carboxylic acid before exposing the sulfonyl chloride to any base or amine. The most elegant and efficient method is Transient Silylation using N,O-Bis(trimethylsilyl)acetamide (BSA). BSA converts the −COOH to a silyl ester ( −COOTMS ) under neutral conditions without generating HCl. Once protected, the sulfonyl chloride can be safely reacted with your amine. A simple aqueous workup hydrolyzes the silyl ester back to the free carboxylic acid.
Quantitative Comparison of Mitigation Strategies
| Strategy | Reagents / Conditions | Dimerization (%) | Target Sulfonamide Yield (%) |
| Direct Amine Addition | Amine (2.5 eq), DIPEA, RT | > 60% | < 20% (Complex mixture) |
| Cryogenic Addition | Amine (2.5 eq), DIPEA, -78°C | 30 - 40% | 40 - 50% |
| Permanent Protection | 1. MeOH/H⁺, 2. Amine, 3. LiOH | < 5% | 75% (Harsh deprotection risks −SO2NR2 ) |
| Transient Silylation | 1. BSA, 2. Amine, 0°C to RT | < 2% | > 90% (One-pot, mild) |
Part 3: Optimized Experimental Protocol
The following self-validating protocol utilizes the transient silylation strategy. It ensures complete suppression of the mixed anhydride pathway while maintaining high throughput.
Optimized experimental workflow utilizing transient silyl protection.
Step-by-Step Methodology: One-Pot Sulfonamidation via Transient Protection
Reagents Required:
-
2-(Chlorosulfonyl)-5-methylbenzoic acid (1.0 eq)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 eq)
-
Target Amine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation & Silylation (Protection):
-
Suspend 2-(Chlorosulfonyl)-5-methylbenzoic acid (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere at room temperature.
-
Add BSA (1.2 eq) dropwise via syringe.
-
Self-Validation Check: The suspension will gradually turn into a clear, homogeneous solution over 30-45 minutes as the insoluble carboxylic acid is converted to the highly soluble TMS ester. Do not proceed until the solution is completely clear.
-
-
Sulfonamidation (Coupling):
-
Cool the reaction vessel to 0°C using an ice-water bath.
-
In a separate vial, dissolve the target amine (1.1 eq) and DIPEA (1.5 eq) in a small volume of anhydrous DCM.
-
Add the amine/base solution dropwise to the reaction mixture over 15 minutes to prevent localized thermal spikes.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The silyl ester intermediate will appear as a distinct, less polar spot compared to the baseline starting material.
-
-
Hydrolysis & Workup (Deprotection):
-
Quench the reaction by adding an equal volume of 1N aqueous HCl. Stir vigorously for 15 minutes. The acidic aqueous environment instantly hydrolyzes the TMS ester back to the free carboxylic acid.
-
Transfer to a separatory funnel. Extract the aqueous layer twice with DCM or Ethyl Acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Result: The resulting crude product will be highly pure, devoid of the polymeric/dimeric mixed anhydrides that typically plague this reaction.
-
References
-
Molecular insight into a disulfonimide-bearing diol: synthesis, characterisation and access to poly(disulfonimide)s Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]
-
Chlorosulfonic Acid - A Versatile Reagent (Chapter 8: Aromatic Carboxylic Acids and Amides) Source: GlobalSpec / R.J. Cremlyn URL:[Link]
Technical Support Center: Solvent Effects on the Reaction of 2-(Chlorosulfonyl)-5-methylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for experiments involving 2-(chlorosulfonyl)-5-methylbenzoic acid. As a Senior Application Scientist, my goal is to equip you with the necessary insights to navigate the complexities of its reactions, with a particular focus on the critical role of solvent selection. The following troubleshooting guides and frequently asked questions are designed to address specific challenges you may encounter, ensuring the integrity and success of your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the reaction of 2-(chlorosulfonyl)-5-methylbenzoic acid, with a focus on solvent-related causes and solutions.
Issue 1: Low to No Product Formation
-
Question: I am observing very low or no formation of my desired sulfonamide product. What are the likely solvent-related causes?
-
Answer: Low product yield is a common issue that can often be traced back to the choice of solvent and the presence of impurities.
-
Probable Cause 1: Hydrolysis of the Sulfonyl Chloride. The chlorosulfonyl group is highly susceptible to hydrolysis, reacting with any water present to form the corresponding sulfonic acid, which is unreactive towards amines.[1][2]
-
Solution: Employ anhydrous solvents and meticulously dry all glassware before use. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended to prevent atmospheric moisture from interfering.[1]
-
-
Probable Cause 2: Competing Solvolysis. Protic solvents, such as alcohols (methanol, ethanol) or even water, can act as nucleophiles and react with the sulfonyl chloride. This side reaction, known as solvolysis, competes with the desired reaction with the amine, thereby reducing the yield of the sulfonamide.[3][4] The mechanism for the solvolysis of most sulfonyl chlorides is generally considered to be a bimolecular nucleophilic substitution (SN2) process.[4]
-
Solution: Whenever possible, opt for aprotic solvents that do not have acidic protons and are therefore less likely to react with the sulfonyl chloride. Suitable aprotic solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and diethyl ether. If a protic solvent is unavoidable, the reaction conditions, such as temperature and reaction time, must be carefully optimized to favor the aminolysis reaction.
-
-
Probable Cause 3: Poor Solubility of Reactants. If either 2-(chlorosulfonyl)-5-methylbenzoic acid or the amine starting material has poor solubility in the chosen solvent, the reaction rate will be significantly hindered.
-
Solution: Select a solvent that effectively dissolves both reactants. It may be necessary to screen several solvents to find the optimal one. In some cases, a co-solvent system can be employed to improve solubility.
-
-
Issue 2: Formation of a Significant Amount of a Polar Byproduct
-
Question: My reaction mixture shows a significant amount of a polar byproduct on my TLC plate, which I suspect is the sulfonic acid. How can I prevent this?
-
Answer: The formation of the sulfonic acid byproduct is a clear indication of sulfonyl chloride hydrolysis.
-
Probable Cause: Presence of Water. As previously mentioned, water in the reaction mixture is the primary culprit for the formation of the sulfonic acid byproduct.[1]
-
Solution:
-
Rigorous Drying of Solvents and Glassware: Ensure all solvents are of anhydrous grade and that glassware is oven-dried or flame-dried before use.
-
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere (N₂ or Ar) to exclude moisture.
-
Anhydrous Work-up: If hydrolysis is still a problem during the work-up, consider an anhydrous work-up procedure. This might involve quenching the reaction with an anhydrous acid or base and using anhydrous salts to dry the organic extracts.[5]
-
-
-
Issue 3: Reaction Stalls or Proceeds Very Slowly
-
Question: My reaction seems to have stalled, or the conversion rate is extremely slow. What solvent parameters should I investigate?
-
Answer: A sluggish reaction can be influenced by several solvent properties.
-
Probable Cause 1: Inappropriate Solvent Polarity. The polarity of the solvent can significantly impact the rate of reaction. The transition state of the sulfonamide formation is often more polar than the reactants.
-
Solution: Switching to a more polar aprotic solvent can help to stabilize the transition state and accelerate the reaction. For example, if the reaction is slow in a non-polar solvent like toluene, consider trying a more polar solvent like acetonitrile or DMF.
-
-
Probable Cause 2: Low Reaction Temperature. While lower temperatures are often used to control exothermic reactions and minimize side products, they can also significantly slow down the desired reaction.[6]
-
Solution: Gradually and carefully increase the reaction temperature while monitoring for the formation of byproducts. It is crucial to find a balance between a reasonable reaction rate and the minimization of side reactions.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism for the reaction of 2-(chlorosulfonyl)-5-methylbenzoic acid with an amine?
-
A1: The reaction proceeds via a nucleophilic acyl substitution at the sulfur atom. The lone pair of electrons on the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[1][7] The mechanism is generally considered to be a concerted SN2-like process, though a stepwise addition-elimination pathway through a trigonal bipyramidal intermediate has also been proposed depending on the specific reactants and conditions.[7]
-
-
Q2: How do I choose the best solvent for my reaction?
-
A2: The ideal solvent should:
-
Dissolve all reactants.
-
Be inert to the reactants and products under the reaction conditions.
-
Have a suitable boiling point for the desired reaction temperature.
-
Facilitate the desired reaction pathway over side reactions. Aprotic solvents are generally preferred for sulfonamide synthesis to avoid solvolysis.[1] It is often beneficial to consult the literature for similar reactions to see which solvents have been used successfully.
-
-
-
Q3: Can I use a protic solvent for this reaction?
-
A3: While aprotic solvents are recommended, protic solvents can sometimes be used, especially if one of the reactants has poor solubility in aprotic media. However, be aware that the protic solvent can compete with the amine as a nucleophile, leading to the formation of sulfonate esters (if an alcohol is used) or sulfonic acid (if water is present).[1] If a protic solvent must be used, it is crucial to carefully control the reaction conditions (temperature, stoichiometry, and reaction time) to maximize the yield of the desired sulfonamide.
-
-
Q4: How does the solvent influence the rate of reaction?
-
A4: The solvent can influence the reaction rate through its polarity and its ability to solvate the reactants and the transition state. The effect of the solvent on the rate of solvolysis of sulfonyl chlorides has been studied using the extended Grunwald-Winstein equation, which relates the rate constant to the solvent's nucleophilicity (NT) and ionizing power (YCl).[3][4] For the reaction with amines, a solvent that can stabilize the polar transition state will generally increase the reaction rate.
-
Experimental Protocols
General Protocol for the Synthesis of N-Substituted-2-(aminosulfonyl)-5-methylbenzoic acid
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-(chlorosulfonyl)-5-methylbenzoic acid (1.0 eq) and the desired anhydrous aprotic solvent (e.g., THF, DCM, or acetonitrile).
-
Amine Addition: Dissolve the amine (1.0-1.2 eq) and a suitable base (e.g., triethylamine or pyridine, 1.5-2.0 eq) in the same anhydrous solvent and add it dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[1] If a water-immiscible solvent was used, separate the organic layer.
-
Purification: Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[1] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Common Solvents and Their Properties Relevant to Sulfonamide Synthesis
| Solvent | Dielectric Constant (Polarity) | Type | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | 66 | Good general-purpose solvent for many organic reactions. |
| Dichloromethane (DCM) | 9.1 | Aprotic, Polar | 40 | Good for reactions at or below room temperature; volatile. |
| Acetonitrile | 37.5 | Aprotic, Polar | 82 | A more polar aprotic solvent that can accelerate reactions. |
| Diethyl Ether | 4.3 | Aprotic, Non-polar | 35 | Less polar option; highly flammable. |
| Toluene | 2.4 | Aprotic, Non-polar | 111 | Useful for higher temperature reactions. |
| Pyridine | 12.4 | Aprotic, Polar | 115 | Can act as both a solvent and a base. |
| Ethanol | 24.6 | Protic, Polar | 78 | Can lead to sulfonate ester formation as a side product.[1] |
| Water | 80.1 | Protic, Polar | 100 | Will hydrolyze the sulfonyl chloride to sulfonic acid.[1] |
Visualizations
Caption: Troubleshooting workflow for common issues in the reaction of 2-(chlorosulfonyl)-5-methylbenzoic acid.
Caption: Decision-making flowchart for solvent selection in sulfonamide synthesis.
References
- BenchChem. (2025). managing exothermic reactions in the synthesis of sulfonamides.
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. MDPI.
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. PMC.
- ResearchGate. (n.d.). (PDF) Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure.
- Gutiérrez Hernández, A., Sierra-Molero, F. J., Baeza Carratalá, A., Méndez, F., Contreras-Celedón, C. A., & Alonso, D. A. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing.
- Robertson, R. E., & Laughton, P. M. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing.
- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate.
- Semantic Scholar. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
- Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- Semantic Scholar. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs.
- BenchChem. (2025). Temperature control in the synthesis of 4-(chlorosulfonyl)benzoic acid to minimize side reactions.
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A Comparative Guide to Sulfonylating Agents: 2-(Chlorosulfonyl)-5-methylbenzoic Acid in Focus
In the landscape of modern medicinal chemistry and drug development, the sulfonamide functional group is a cornerstone scaffold, integral to a vast array of therapeutic agents.[1][2][3] Its prevalence stems from its unique physicochemical properties and its ability to act as a versatile hydrogen bond donor and acceptor, enabling strong interactions with biological targets.[4] The synthesis of these critical moieties, as well as related sulfonate esters, hinges on the selection of an appropriate sulfonylating agent. This decision profoundly impacts reaction efficiency, substrate scope, yield, and the potential for downstream functionalization.
This guide provides an in-depth, objective comparison of 2-(Chlorosulfonyl)-5-methylbenzoic acid against a panel of commonly employed sulfonylating agents: the industry workhorse p-toluenesulfonyl chloride (TsCl), the highly reactive methanesulfonyl chloride (MsCl), and the specialized fluorescent tag, dansyl chloride. We will dissect their reactivity profiles, explore their unique applications, and provide validated experimental protocols to guide your synthetic strategy.
The Contenders: An Overview of Sulfonylating Agents
The reactivity of sulfonyl chlorides is primarily dictated by the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its substituent.[5][6] Electron-withdrawing groups enhance reactivity by increasing the partial positive charge on the sulfur, making it more susceptible to nucleophilic attack, while electron-donating groups have the opposite effect.[6]
-
2-(Chlorosulfonyl)-5-methylbenzoic acid: This reagent is unique due to its bifunctional nature. It possesses the reactive sulfonyl chloride group for sulfonylation and a carboxylic acid moiety. This dual functionality allows it to act as a linker or provides a handle for subsequent modifications, a highly desirable trait in fragment-based drug discovery and the synthesis of complex molecules. Its aromatic ring is substituted with a weakly electron-donating methyl group and a moderately electron-withdrawing carboxylic acid group.
-
p-Toluenesulfonyl Chloride (TsCl): Often considered the benchmark for arylsulfonyl chlorides, TsCl is a stable, crystalline solid that is easy to handle.[7] The para-methyl group is weakly electron-donating via hyperconjugation, which slightly tempers the reactivity of the sulfonyl group compared to unsubstituted benzenesulfonyl chloride.[6] It is widely used for the synthesis of sulfonamides and as a protecting group for amines and alcohols.[7][8]
-
Methanesulfonyl Chloride (MsCl): As an alkanesulfonyl chloride, MsCl is significantly more reactive than its aromatic counterparts.[5] This heightened reactivity is due to the lower steric hindrance around the sulfonyl group and the absence of resonance stabilization.[5] MsCl is a liquid and often preferred for reactions with less nucleophilic substrates or when faster reaction times are necessary.[7]
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): This agent's primary utility is not its reactivity but the fluorescent nature of its derivatives.[9][10] It reacts with primary and secondary amines to produce highly stable sulfonamide adducts that are intensely fluorescent.[9][11] This property makes it an invaluable tool for labeling proteins, peptides, and amino acids for detection by HPLC or fluorescence microscopy.[9][10][12]
Comparative Data Summary
The following table summarizes the key characteristics of these four sulfonylating agents to facilitate at-a-glance comparison.
| Feature | 2-(Chlorosulfonyl)-5-methylbenzoic acid | p-Toluenesulfonyl Chloride (TsCl) | Methanesulfonyl Chloride (MsCl) | Dansyl Chloride |
| Structure | C₈H₇ClO₄S | C₇H₇ClO₂S | CH₃ClO₂S | C₁₂H₁₂ClNO₂S |
| Molecular Wt. | 234.66 g/mol [13] | 190.65 g/mol | 114.55 g/mol | 269.75 g/mol |
| Physical State | Solid[14] | Crystalline Solid[7] | Liquid | Yellow Solid |
| Reactivity | Moderate | Moderate | High[5] | Moderate |
| Key Features | Bifunctional (sulfonyl chloride & carboxylic acid) | Stable, easy to handle, common protecting group[7] | High reactivity, small size | Forms highly fluorescent derivatives[9][11] |
| Primary Use | Synthesis of functionalized sulfonamides, linkers | General synthesis of sulfonamides and sulfonate esters | Sulfonylation of hindered or weak nucleophiles | Fluorescent labeling of amines[10][12] |
| Safety | Corrosive, moisture-sensitive[14] | Corrosive, moisture-sensitive | Highly reactive, corrosive, lachrymator | Moisture and light-sensitive |
Mechanistic Considerations: The Sulfene Pathway
A crucial distinction in the application of these reagents lies in their reaction mechanisms, particularly when a strong, non-nucleophilic amine base like triethylamine (TEA) is used. While arylsulfonyl chlorides like TsCl and dansyl chloride react via a direct nucleophilic attack on the sulfur atom, MsCl can proceed through a different, highly reactive intermediate.
MsCl possesses acidic α-protons on its methyl group. In the presence of a strong base such as TEA, these protons can be abstracted to form a "sulfene" intermediate (CH₂=SO₂).[15] This intermediate is extremely electrophilic and reacts rapidly with any available nucleophile. This pathway is not possible for arylsulfonyl chlorides as they lack α-protons.[15] This mechanistic divergence is a key factor in experimental design; the choice of base can dictate the reactive species in solution when using MsCl.
Caption: Contrasting mechanisms of sulfonylation for aryl- vs. alkanesulfonyl chlorides.
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should always perform reactions on a small scale initially to optimize conditions for their specific substrates.
Protocol 1: General Synthesis of a Sulfonamide
This protocol describes a general procedure for the reaction of a primary or secondary amine with a sulfonyl chloride.
Causality and Self-Validation: This procedure is designed to be robust. The use of an inert atmosphere is critical as sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, reducing yield.[16] A non-nucleophilic base (e.g., triethylamine or DIPEA) is chosen to neutralize the HCl byproduct without competing with the amine substrate.[17] Reaction progress is monitored by TLC to ensure complete consumption of the starting material before workup, preventing unnecessary purification challenges.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Sulfonyl Chloride (1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 equiv)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 equiv) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 10 mL), saturated NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of a Sulfonate Ester from an Alcohol
This protocol is adapted for the sulfonylation of alcohols, which are generally less nucleophilic than amines.
Causality and Self-Validation: Pyridine often serves as both the base and a nucleophilic catalyst in this reaction. For base-sensitive substrates, a non-nucleophilic system like triethylamine with a catalytic amount of a dimethylamine derivative can be used to avoid chlorinated byproducts.[17] The reaction is typically slower than aminolysis and may require gentle heating.
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Sulfonyl Chloride (1.2 mmol, 1.2 equiv)
-
Anhydrous Pyridine (5 mL) or Anhydrous DCM (10 mL) with TEA (2.0 equiv)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl (brine) solution
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) in anhydrous pyridine (5 mL).
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.2 equiv) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly add 1 M HCl to quench the excess pyridine until the pH is acidic.
-
Extract the mixture with ethyl acetate or DCM (3 x 15 mL).
-
Combine the organic extracts and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude sulfonate ester by column chromatography.
Caption: A generalized experimental workflow for sulfonamide and sulfonate ester synthesis.
Conclusion and Strategic Selection
The choice of a sulfonylating agent is a strategic decision that should be guided by the specific demands of the synthetic problem at hand.
-
For routine synthesis of sulfonamides and sulfonate esters where moderate reactivity and ease of handling are paramount, p-toluenesulfonyl chloride (TsCl) remains an excellent and cost-effective choice.
-
When high reactivity is required for unreactive nucleophiles or to accelerate reaction times, methanesulfonyl chloride (MsCl) is the superior option, though its handling requires more care, and the potential for the sulfene mechanism must be considered in the choice of base.
-
For applications in bio-conjugation, diagnostics, and biochemical assays where visualization is key, dansyl chloride is the undisputed choice, providing a robust fluorescent tag.
-
2-(Chlorosulfonyl)-5-methylbenzoic acid carves its own niche. It should be the reagent of choice when the synthetic target requires a sulfonamide moiety with an additional, orthogonally reactive functional group. The carboxylic acid handle opens up a world of possibilities for creating bifunctional molecules, linkers for antibody-drug conjugates (ADCs), or probes for chemical biology, making it a uniquely valuable tool for advanced drug development projects.
By understanding the distinct reactivity profiles, mechanistic nuances, and practical applications of these agents, researchers can make informed decisions to optimize their synthetic workflows and accelerate the discovery of novel chemical entities.
References
-
Wikipedia. Dansyl chloride. [Link]
-
Yusuff, A. S., & Bode-Olajide, F. B. (2023). Comparing the performances of different sulfonating agents in sulfonation of methyl esters synthesized from used cooking oil. Tenside Surfactants Detergents, 4, 277-285. [Link]
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PubMed. (2025, July 15). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
Advanced Journal of Chemistry. (2025, April 23). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
ResearchGate. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
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PubMed. (2002, March 15). Sulfonamides and sulfonylated derivatives as anticancer agents. [Link]
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Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
Advanced Journal of Chemistry. (2025, February 13). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
Chemistry Stack Exchange. (2016, March 11). Why do tosylation and mesylation of alcohols follow different mechanisms?. [Link]
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A Comparative Guide to the Herbicidal Efficacy of Novel 2-(Chlorosulfonyl)-5-methylbenzoic Acid Derivatives
This guide provides an in-depth comparison of the herbicidal efficacy of novel derivatives of 2-(Chlorosulfonyl)-5-methylbenzoic acid against established commercial herbicides. It is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development. We will explore the underlying mechanism of action, present detailed protocols for comparative efficacy testing, and analyze illustrative data to guide future research and development efforts.
Introduction: The Quest for Novel Herbicides
The continuous evolution of herbicide-resistant weeds presents a significant challenge to global food security.[1] The intensive use of herbicides with the same mode of action has led to the natural selection of resistant biotypes, rendering many established chemical solutions less effective.[1][2] This necessitates a robust pipeline of novel herbicides with diverse chemical scaffolds and potentially new mechanisms of action.
Sulfonylureas (SUs) are a major class of herbicides renowned for their high efficacy at low application rates, broad-spectrum weed control, and low mammalian toxicity.[3][4] They function by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids in plants.[5][6] This guide focuses on a promising new class of SU herbicides derived from 2-(Chlorosulfonyl)-5-methylbenzoic acid. By modifying the substituents on this core structure, it is possible to fine-tune herbicidal activity, crop selectivity, and environmental persistence.[3][7]
Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)
The herbicidal activity of sulfonylureas stems from their ability to inhibit acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[6][8] This enzyme catalyzes the initial step in the synthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[8][9]
Inhibition of ALS leads to a deficiency in these vital amino acids, which halts protein synthesis and cell division, ultimately stopping plant growth.[9][10] Susceptible plants treated with ALS inhibitors typically show symptoms several days after application, including stunting, chlorosis (yellowing) of new growth, and eventual necrosis.[6][11] The high specificity of these herbicides for the plant ALS enzyme contributes to their low toxicity in mammals, which do not possess this enzyme.
Caption: Mechanism of action of Sulfonylurea herbicides via ALS inhibition.
Synthesis of Novel Derivatives
The starting material, 2-(Chlorosulfonyl)-5-methylbenzoic acid[12][13], serves as a key building block. The sulfonyl chloride group is highly reactive and can be readily condensed with various heterocyclic amines to form the characteristic sulfonylurea bridge. The general synthesis protocol is outlined below.
Experimental Protocol: General Synthesis of Sulfonylurea Derivatives
-
Preparation of the Sulfonamide:
-
Dissolve the heterocyclic amine (e.g., 2-amino-4,6-dimethoxypyrimidine) in an anhydrous aprotic solvent such as acetonitrile or dichloromethane.
-
Add an organic base (e.g., triethylamine or pyridine) to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath to 0-5°C.
-
Slowly add a solution of 2-(Chlorosulfonyl)-5-methylbenzoic acid in the same solvent to the cooled amine solution with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the hydrochloride salt of the base.
-
Evaporate the solvent under reduced pressure to obtain the crude sulfonamide intermediate.
-
-
Formation of the Sulfonylurea Bridge:
-
The carboxylic acid group of the sulfonamide intermediate is then activated, often by conversion to an acyl chloride or through the use of coupling agents.
-
Alternatively, the synthesis can proceed through a phenyl carbamate intermediate of the second amine component.
-
The activated intermediate is then reacted with the appropriate amine-heterocycle to form the final sulfonylurea product.
-
Purify the final product using column chromatography or recrystallization.
-
Confirm the structure of the synthesized derivatives using spectroscopic methods such as 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).[14]
-
Comparative Efficacy Evaluation
To objectively assess the performance of the novel 2-(Chlorosulfonyl)-5-methylbenzoic acid derivatives, a multi-tiered evaluation against well-established commercial herbicides is essential. For this guide, we will compare our hypothetical Derivative A and Derivative B with two commercial standards:
-
Chlorsulfuron: A widely used sulfonylurea (ALS inhibitor).
-
Glyphosate: The world's most common non-selective herbicide, which inhibits the EPSP synthase enzyme.[2]
In Vitro ALS Enzyme Inhibition Assay
This assay directly measures the potency of the compounds at the target site.
Experimental Protocol: ALS Inhibition Assay
-
Enzyme Extraction: Extract the ALS enzyme from a suitable plant source, such as young pea or corn shoots, which are known to have high ALS activity.[4]
-
Assay Preparation: Prepare a series of dilutions for each test compound (Derivative A, Derivative B, Chlorsulfuron).
-
Incubation: In a microplate, combine the extracted enzyme, the necessary cofactors (ThDP, Mg2+, FAD), the substrate (pyruvate), and the test compound dilutions. Include a control with no herbicide.
-
Reaction and Termination: Incubate the plate at 30°C for 1 hour. Stop the reaction by adding sulfuric acid, which also decarboxylates the product (acetolactate) to acetoin.
-
Quantification: Add creatine and α-naphthol to the mixture and incubate for a further 15 minutes at 60°C. This reaction forms a colored complex with acetoin.
-
Measurement: Measure the absorbance at 530 nm using a microplate reader. The color intensity is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the control. Determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) by plotting inhibition versus log concentration.
Illustrative Data: In Vitro ALS Inhibition
| Compound | Herbicide Class | Mechanism of Action | IC50 (nM) |
| Derivative A | Sulfonylurea | ALS Inhibitor | 15.2 |
| Derivative B | Sulfonylurea | ALS Inhibitor | 35.8 |
| Chlorsulfuron | Sulfonylurea | ALS Inhibitor | 22.5 |
| Glyphosate | Glycine | EPSP Synthase Inhibitor | N/A* |
*Glyphosate does not inhibit the ALS enzyme; therefore, it is not applicable in this assay.
Interpretation: Lower IC50 values indicate higher potency at the target enzyme. In this illustrative dataset, Derivative A shows superior in vitro activity compared to the commercial standard Chlorsulfuron, while Derivative B is slightly less potent.
Greenhouse Whole-Plant Bioassays
Greenhouse trials are critical for evaluating the whole-plant herbicidal effect, including uptake, translocation, and metabolism, under controlled conditions.[15][16] Both pre-emergence (soil-applied) and post-emergence (foliar-applied) activities are assessed.
Caption: Standard workflow for greenhouse herbicide bioassays.
Experimental Protocol: Post-Emergence Greenhouse Bioassay
-
Plant Cultivation: Grow target weed species (e.g., barnyard grass - Echinochloa crus-galli, a monocot; and velvetleaf - Abutilon theophrasti, a dicot) and a crop species (e.g., wheat - Triticum aestivum) in pots containing a standard potting mix.[15][16]
-
Growth Stage: Allow plants to reach the 2-3 true leaf stage.[15]
-
Herbicide Application: Prepare a range of application rates for each test compound. Apply the herbicides using a calibrated track sprayer to ensure uniform coverage.[17] Include an untreated control group.
-
Environmental Conditions: Maintain plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and a 16-hour photoperiod.
-
Efficacy Assessment: At 14 or 21 days after treatment (DAT), visually assess weed control and crop injury on a scale of 0% (no effect) to 100% (complete death).
-
Biomass Measurement: Harvest the above-ground plant tissue, weigh it to determine the fresh weight, then dry it in an oven at 60°C for 72 hours and re-weigh for dry weight. Calculate the percent reduction in biomass compared to the untreated control.
-
Data Analysis: Calculate the GR50 (the herbicide rate that causes a 50% reduction in growth) for each species.
Illustrative Data: Post-Emergence Herbicidal Activity (GR50 in g a.i./ha)
| Compound | Barnyard Grass (Monocot) | Velvetleaf (Dicot) | Wheat (Crop Safety) |
| Derivative A | 30 | 18 | > 200 |
| Derivative B | 55 | 25 | > 250 |
| Chlorsulfuron | 45 | 20 | > 150 |
| Glyphosate | 250 | 220 | 200 |
Interpretation: Lower GR50 values indicate greater herbicidal activity. Derivative A demonstrates excellent broad-spectrum control, outperforming Chlorsulfuron on barnyard grass. Derivative B also shows good activity, particularly on broadleaf weeds. Both derivatives exhibit a high degree of safety in wheat, a key attribute for a selective herbicide. Glyphosate, as a non-selective herbicide, is effective on all species at higher rates.
Field Trials
Field trials are the definitive test of a herbicide's performance under real-world agricultural conditions, accounting for variables like soil type, weather, and weed spectrum.[18][19]
Experimental Protocol: Small-Plot Field Trial
-
Site Selection: Choose a location with a known history of target weed infestation.[19]
-
Experimental Design: Use a randomized complete block design with at least three or four replications for each treatment.[17] Plot sizes are typically around 3m x 10m.
-
Application: Apply herbicides at various rates and timings (e.g., pre-emergence, early post-emergence) using a CO2-pressurized backpack sprayer calibrated to deliver a specific volume (e.g., 150-200 L/ha).[17]
-
Evaluation:
-
Weed Control: Visually rate the percentage control of key weed species at regular intervals (e.g., 14, 28, and 56 DAT).
-
Crop Tolerance: Assess crop injury (stunting, chlorosis, malformation) on a percentage scale.
-
Yield: At crop maturity, harvest the plots and measure the grain yield to determine the ultimate impact of the weed control treatments.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine statistically significant differences between treatments.
Summary and Future Directions
This guide outlines a systematic approach to evaluating the herbicidal efficacy of novel compounds derived from 2-(Chlorosulfonyl)-5-methylbenzoic acid.
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Biological activity of sulfonamides from 2-(Chlorosulfonyl)-5-methylbenzoic acid compared to other sulfonamides
This guide provides a comprehensive comparison of the biological activities of various classes of sulfonamides, offering insights for researchers, scientists, and drug development professionals. While the initial focus was on derivatives of 2-(chlorosulfonyl)-5-methylbenzoic acid, the available literature necessitates a broader comparative approach. This document delves into the anticancer, antimicrobial, and anti-inflammatory properties of diverse sulfonamide scaffolds, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.
Introduction to Sulfonamides: A Versatile Pharmacophore
The sulfonamide functional group (-S(=O)₂-NR₂) is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1] Historically recognized for their groundbreaking role as the first class of synthetic antimicrobial agents, the applications of sulfonamides have expanded dramatically.[2] Their structural versatility allows for modifications that lead to a broad spectrum of biological activities, including anticancer, anti-inflammatory, diuretic, and hypoglycemic effects.[3] This guide will explore the structure-activity relationships (SARs) that govern these diverse biological outcomes.
I. Comparative Anticancer Activity of Sulfonamide Derivatives
A multitude of structurally novel sulfonamide derivatives have demonstrated significant antitumor activity through various mechanisms, including carbonic anhydrase inhibition, cell cycle arrest, and disruption of microtubule assembly.[4]
Quantitative Comparison of In Vitro Cytotoxicity
The anticancer efficacy of sulfonamides is often evaluated by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Thiophene-based | 2,5-Dichlorothiophene-3-sulfonamide | HeLa (Cervical) | 7.2 ± 1.12 | [4] |
| MDA-MB-231 (Breast) | 4.62 ± 0.13 | [4] | ||
| MCF-7 (Breast) | 7.13 ± 0.13 | [4] | ||
| Toluene-based | N-ethyl toluene-4-sulfonamide | HeLa (Cervical) | 10.9 ± 1.01 | [4] |
| MDA-MB-231 (Breast) | 19.22 ± 1.67 | [4] | ||
| MCF-7 (Breast) | 12.21 ± 0.93 | [4] | ||
| Azo-based | Compound 8h | MCF-7 (Breast) | 0.18 ± 0.008 | |
| Compound 8i | MCF-7 (Breast) | 0.19 ± 0.006 | ||
| Compound 8j | MCF-7 (Breast) | 0.21 ± 0.008 | ||
| Reference Drug | Doxorubicin | MCF-7 (Breast) | 3.42 | |
| Reference Drug | Cisplatin | HeLa (Cervical) | - | [4] |
Expert Analysis of Anticancer SAR:
The data suggests that the nature of the aromatic or heterocyclic ring attached to the sulfonamide moiety plays a crucial role in determining cytotoxic activity. For instance, the dichlorothiophene-based sulfonamide exhibits greater potency across multiple cell lines compared to the toluene-based derivative.[4] This highlights the importance of the electronic and steric properties of the substituents in influencing the interaction with biological targets. The azo-based sulfonamides, in particular, show remarkable potency against MCF-7 cells, surpassing the efficacy of the standard chemotherapeutic agent doxorubicin in this assay.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Culture human cancer cell lines (e.g., MCF-7, HeLa) in appropriate media and seed them into 96-well plates at a density of 1 x 10⁵ cells/mL. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of the sulfonamide derivatives in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of concentrations. Replace the culture medium in the wells with the medium containing the test compounds and incubate for 72 hours.
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value from the dose-response curve.
II. Comparative Antimicrobial Activity of Sulfonamide Derivatives
Sulfonamides exert their antimicrobial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[5]
Quantitative Comparison of In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.
| Sulfonamide Derivative | Test Organism | MIC (µg/mL) | Reference(s) |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 32 | [5] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 64 | [5] |
| N-(5-chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | Staphylococcus aureus | 128 | [5] |
| Sulfamethoxazole | Escherichia coli | 100 | |
| Bacillus subtilis | 100 | ||
| Bacillus linens | >200 | ||
| Sulfadiazine | Staphylococcus aureus | 125 | |
| Escherichia coli | 125 |
Expert Analysis of Antimicrobial SAR:
The antimicrobial activity of sulfonamides is significantly influenced by the substituents on the benzene ring and the sulfonamide nitrogen.[1] For antibacterial agents, a free amino group on the aromatic ring is generally crucial for activity.[1] The examples above show that substitutions on the phenyl ring of benzenesulfonamide derivatives can modulate their activity against S. aureus, with the 4-nitro substituted compound being the most potent in this series.[5]
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a quantitative technique to determine the MIC of an antimicrobial agent.
Step-by-Step Methodology:
-
Media and Reagent Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB). Prepare a stock solution of the sulfonamide in a suitable solvent.
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight and adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the sulfonamide stock solution with CAMHB to obtain a range of concentrations.
-
Inoculation and Incubation: Inoculate each well (except for a sterility control) with the bacterial suspension. Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (turbidity).
III. Comparative Anti-Inflammatory Activity of Sulfonamide Derivatives
Certain sulfonamides exhibit potent anti-inflammatory properties, most notably through the selective inhibition of cyclooxygenase-2 (COX-2).[6]
Quantitative Comparison of In Vitro Anti-Inflammatory Activity
The anti-inflammatory activity of sulfonamides can be quantified by their IC₅₀ values against COX enzymes and their ability to inhibit the production of pro-inflammatory cytokines like IL-6.
| Compound | Target | Assay System | IC₅₀ / Inhibition | Reference(s) |
| Celecoxib | COX-1 | Human Whole Blood | 15 µM | [6] |
| COX-2 | Human Whole Blood | 0.04 µM | [6] | |
| Valdecoxib | COX-1 | - | 21.9 µM | [6] |
| COX-2 | - | 0.24 µM | [6] | |
| Sulfadiazine | COX-1 | In vitro | 18.4 µM | [7] |
| COX-2 | In vitro | 5.27 µM | [7] | |
| Diarylsulfonamide (5y) | IL-6 reduction | LPS-challenged RAW-264.7 cells | 2.6 µM | [8][9] |
| Diarylsulfonamide (5n) | IL-6 reduction | LPS-challenged RAW-264.7 cells | 4.1 µM | [8][9] |
| Amide/sulfonamide (11d) | IL-6 inhibition | LPS-stimulated J774A.1 cells | 0.61 µM | [10] |
| TNF-α inhibition | LPS-stimulated J774A.1 cells | 4.34 µM | [10] |
Expert Analysis of Anti-Inflammatory SAR:
The selective inhibition of COX-2 over COX-1 is a key objective in the design of anti-inflammatory sulfonamides to minimize gastrointestinal side effects.[6] The data for celecoxib and valdecoxib clearly demonstrate high selectivity for COX-2.[6] The development of sulfonamides that inhibit pro-inflammatory cytokine production, such as IL-6 and TNF-α, represents another important avenue for anti-inflammatory drug discovery.[8][10] The diarylsulfonamide and amide/sulfonamide derivatives show potent inhibition of these cytokines, indicating their potential as novel anti-inflammatory agents.[8][9][10]
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the IC₅₀ values of compounds against purified COX-1 and COX-2 enzymes.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Obtain purified human recombinant COX-1 and COX-2 enzymes. Prepare a solution of the substrate, arachidonic acid.
-
Compound Preparation: Prepare stock solutions of the sulfonamide compounds in a suitable solvent and perform serial dilutions.
-
Enzyme Inhibition Assay: In a microplate, combine the enzyme, a reaction buffer, and the sulfonamide compound at various concentrations. Pre-incubate the mixture.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection of Prostaglandin Production: Measure the production of prostaglandins (e.g., PGE₂) using a suitable detection method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to a vehicle control. Determine the IC₅₀ value from the dose-response curve.
Conclusion
This guide provides a comparative overview of the diverse biological activities of sulfonamide derivatives. The presented data and protocols serve as a valuable resource for researchers in the field, highlighting the remarkable versatility of the sulfonamide scaffold. While a direct comparison with derivatives of 2-(chlorosulfonyl)-5-methylbenzoic acid was not feasible due to limited data, the principles of structure-activity relationships discussed herein provide a strong foundation for the rational design of novel sulfonamide-based therapeutic agents with enhanced potency and selectivity across a range of biological targets. Future research should continue to explore the vast chemical space of sulfonamide derivatives to unlock their full therapeutic potential.
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A Comparative Guide to the Reactivity of 2-(chlorosulfonyl)benzoic Acid Isomers
This guide provides an in-depth comparative analysis of the chemical reactivity of the ortho, meta, and para isomers of 2-(chlorosulfonyl)benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances that govern the reactivity of these versatile building blocks. The discussion is grounded in established principles of physical organic chemistry, supported by relevant literature and standardized experimental protocols to guide practical application.
Introduction: More Than Just Positional Isomers
2-(chlorosulfonyl)benzoic acid and its isomers are bifunctional reagents of significant interest in medicinal chemistry and organic synthesis. Possessing both a highly reactive chlorosulfonyl group and a carboxylic acid moiety, they serve as valuable scaffolds for the synthesis of a diverse range of compounds, including sulfonamides and sulfonate esters. However, the relative positioning of these two functional groups on the benzene ring dramatically influences the molecule's electronic properties and steric environment, leading to distinct reactivity profiles. Understanding these differences is paramount for reaction design, optimization, and the strategic synthesis of complex target molecules. This guide aims to provide a clear, mechanistically-driven comparison of the ortho, meta, and para isomers to inform reagent selection and predict reaction outcomes.
The Foundation of Reactivity: Structural and Electronic Effects
The reactivity of the chlorosulfonyl group (-SO₂Cl) is primarily dictated by the electrophilicity of the sulfur atom. Nucleophilic attack on this sulfur is the key step in many of its characteristic reactions, such as hydrolysis and aminolysis. The substituents on the aromatic ring modulate this electrophilicity through a combination of inductive and resonance effects.
-
Chlorosulfonyl Group (-SO₂Cl): This group is strongly electron-withdrawing through both induction (due to the electronegativity of the oxygen and chlorine atoms) and resonance.
-
Carboxylic Acid Group (-COOH): This group is also electron-withdrawing, primarily through an inductive effect.[1][2]
The interplay of these effects, dictated by their relative positions, determines the overall reactivity of the sulfonyl chloride in each isomer.
Table 1: Predicted Relative Reactivity of 2-(chlorosulfonyl)benzoic Acid Isomers
| Isomer | Substituent Position | Key Electronic/Steric Influences | Predicted Reactivity of -SO₂Cl | Rationale |
| 4-(para) | Para | - Strong electron-withdrawing effect from -COOH enhances electrophilicity of the sulfonyl sulfur.[3] | Highest | The para-position allows for maximum electron-withdrawing influence from the carboxylic acid group on the sulfonyl chloride, increasing the partial positive charge on the sulfur atom and making it more susceptible to nucleophilic attack. |
| 3-(meta) | Meta | - Inductive electron-withdrawal from -COOH.[4] | Intermediate | The electron-withdrawing inductive effect of the carboxylic acid group enhances the electrophilicity of the sulfonyl sulfur, but to a lesser extent than the para-isomer due to the lack of direct resonance interaction. |
| 2-(ortho) | Ortho | - Steric hindrance from the adjacent -COOH group.[5] - Potential for intramolecular interactions. | Lowest | The close proximity of the bulky carboxylic acid group sterically hinders the approach of nucleophiles to the sulfonyl chloride group. This steric inhibition is expected to significantly decrease the reaction rate compared to the meta and para isomers. |
Comparative Reactivity in Key Transformations
Hydrolysis
The hydrolysis of a sulfonyl chloride to its corresponding sulfonic acid is a common and often undesired side reaction. The rate of this reaction is a direct measure of the electrophilicity of the sulfonyl group and its susceptibility to nucleophilic attack by water.
Based on Hammett studies of the hydrolysis of substituted benzenesulfonyl chlorides, electron-withdrawing groups accelerate the reaction (positive ρ-value).[6] The carboxylic acid group is electron-withdrawing, and its effect is most pronounced in the para position. Therefore, the expected order of hydrolysis rates is:
Para > Meta > Ortho
The significantly lower rate for the ortho isomer is attributed to steric hindrance, which impedes the approach of water molecules.
Aminolysis (Sulfonamide Formation)
The reaction with amines to form sulfonamides is one of the most important applications of these reagents.[7] Similar to hydrolysis, this reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride.
The same electronic principles that govern hydrolysis apply to aminolysis. A more electrophilic sulfonyl chloride will react faster with an amine. Consequently, the para isomer is expected to be the most reactive, followed by the meta isomer. The ortho isomer will be the least reactive due to steric hindrance. This is particularly relevant when using bulky amines, where the steric clash with the ortho-carboxylic acid would be even more pronounced.
The Unique Case of the Ortho Isomer: Intramolecular Cyclization
The most significant difference in the reactivity of the ortho isomer is its propensity to undergo intramolecular cyclization to form saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) and its derivatives.[8][9] This reaction is facilitated by the close proximity of the carboxylic acid and chlorosulfonyl groups.
In the presence of ammonia or a primary amine, the initially formed sulfonamide can undergo an intramolecular condensation reaction, with the elimination of water, to form the five-membered sultam ring of the saccharin scaffold.[8][10] This unique reactivity pathway is not available to the meta and para isomers.
Experimental Protocols
To provide a practical framework for comparing the reactivity, the following are generalized protocols for the synthesis of a sulfonamide from each isomer. Note that the reaction conditions, particularly temperature and time, may need to be optimized based on the specific amine used.
General Protocol for the Synthesis of N-Benzyl-4-sulfamoylbenzoic Acid (from the Para Isomer)
Materials:
-
4-(chlorosulfonyl)benzoic acid
-
Benzylamine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Slowly add benzylamine (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Aminolysis Protocol
To directly compare the reactivity, the following experiment can be performed:
-
Set up three parallel reactions, one for each isomer (ortho, meta, and para).
-
Use the general protocol described above, ensuring identical molar quantities of reagents, solvent volumes, and temperature for all three reactions.
-
Monitor the consumption of the starting sulfonyl chloride in each reaction at regular time intervals (e.g., every 30 minutes) using a quantitative technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with an internal standard.
-
Plot the concentration of the starting material versus time for each isomer to determine the relative reaction rates.
Data Summary and Visualization
While direct comparative experimental data is scarce, the following table summarizes the predicted reactivity based on established chemical principles.
Table 2: Summary of Predicted Comparative Reactivity
| Reaction | Ortho Isomer | Meta Isomer | Para Isomer |
| Hydrolysis Rate | Lowest | Intermediate | Highest |
| Aminolysis Rate | Lowest | Intermediate | Highest |
| Intramolecular Cyclization | Yes | No | No |
Diagrams
Caption: Factors influencing the reactivity of 2-(chlorosulfonyl)benzoic acid isomers.
Caption: A generalized experimental workflow for the aminolysis of 2-(chlorosulfonyl)benzoic acid isomers.
Conclusion and Recommendations
The positional isomerism of 2-(chlorosulfonyl)benzoic acid has a profound impact on its chemical reactivity. The para isomer exhibits the highest reactivity towards nucleophiles due to the strong electron-withdrawing nature of the carboxylic acid group, which enhances the electrophilicity of the sulfonyl sulfur. The meta isomer displays intermediate reactivity, while the ortho isomer is the least reactive due to significant steric hindrance from the adjacent carboxylic acid group.
A key distinguishing feature of the ortho isomer is its ability to undergo intramolecular cyclization to form saccharin derivatives, a pathway unavailable to the meta and para isomers.
For researchers and drug development professionals, the choice of isomer should be guided by the specific synthetic objective:
-
For rapid and high-yield formation of sulfonamides or sulfonate esters, 4-(chlorosulfonyl)benzoic acid (para-isomer) is the reagent of choice.
-
The 3-(chlorosulfonyl)benzoic acid (meta-isomer) offers a balance of reactivity and can be used when the para-substituted product is not desired.
-
The 2-(chlorosulfonyl)benzoic acid (ortho-isomer) is primarily useful for the synthesis of saccharin-based structures and in cases where a lower reactivity is desired to achieve selectivity in the presence of multiple nucleophilic sites.
It is recommended that for any new application, a small-scale comparative experiment, as outlined in this guide, be conducted to determine the optimal isomer and reaction conditions for the desired transformation.
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A Senior Application Scientist's Guide to LC-MS Analysis of Sulfonamides Synthesized from 2-(Chlorosulfonyl)-5-methylbenzoic acid
This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of sulfonamide derivatives synthesized from 2-(chlorosulfonyl)-5-methylbenzoic acid. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
The synthesis of novel sulfonamides is a cornerstone of medicinal chemistry, with this class of compounds exhibiting a wide array of biological activities.[1] The reaction of 2-(chlorosulfonyl)-5-methylbenzoic acid with various primary and secondary amines provides a versatile route to a library of potentially therapeutic agents. Rigorous analytical characterization of these newly synthesized compounds is paramount, and LC-MS stands as the premier technique for this purpose, offering unparalleled sensitivity and selectivity.[2][3]
This guide will navigate through the critical aspects of LC-MS method development, from initial synthesis and sample preparation to chromatographic separation and mass spectrometric detection. We will explore and compare different approaches, providing the rationale and supporting data to empower you to make informed decisions in your analytical workflow.
I. Synthesis of Sulfonamides: A Foundational Overview
The synthesis of the target sulfonamides is typically achieved through the reaction of 2-(chlorosulfonyl)-5-methylbenzoic acid with a diverse range of primary or secondary amines in the presence of a base.[4] This reaction is generally robust and high-yielding.
General Synthesis Protocol:
-
Amine Dissolution: Dissolve the desired primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Base Addition: Add an appropriate base, for example, triethylamine or pyridine (1.2 equivalents), to the amine solution and stir.
-
Sulfonyl Chloride Addition: Slowly add a solution of 2-(chlorosulfonyl)-5-methylbenzoic acid (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Work-up: Upon completion, the reaction mixture is typically washed with an acidic solution (e.g., 1M HCl) to remove excess amine and base, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the final sulfonamide.[4]
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A Comparative Guide to the Purity Analysis of 2-(Chlorosulfonyl)-5-methylbenzoic Acid by Quantitative NMR (qNMR)
For researchers, scientists, and drug development professionals, the precise characterization of reactive intermediates like 2-(Chlorosulfonyl)-5-methylbenzoic acid is fundamental to ensuring the integrity of synthesis, the quality of active pharmaceutical ingredients (APIs), and the safety of the final drug product. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of this critical compound. We will explore the causality behind experimental choices, present comparative data, and offer detailed protocols to empower you in selecting the most appropriate method for your analytical objectives.
The inherent reactivity of sulfonyl chlorides, while synthetically valuable, poses significant analytical challenges, primarily due to their susceptibility to hydrolysis.[1] Therefore, a robust and accurate analytical method is not merely a quality control checkpoint but a cornerstone of reliable chemical development.
The Gold Standard: Purity Determination by Quantitative ¹H NMR (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering direct measurement without the need for an analyte-specific reference standard.[2][3] The fundamental principle of qNMR is that the integrated signal intensity of a specific resonance is directly proportional to the number of nuclei contributing to that signal.[4][5] By co-dissolving a known mass of a high-purity internal standard with a known mass of the analyte, the purity of the analyte can be calculated directly.[1]
Causality in qNMR Method Development
The trustworthiness of a qNMR result is built upon a series of deliberate, scientifically-grounded choices during method development.
A. Selection of the Internal Standard (IS): The Cornerstone of Accuracy
The choice of an internal standard is the most critical decision in a qNMR experiment, as any error in its purity or mass is directly transferred to the final result.[6] An ideal IS for analyzing 2-(Chlorosulfonyl)-5-methylbenzoic acid must meet several criteria:
-
High Purity (≥99.5%): The IS must have a certified, accurately known purity.[7] Certified Reference Materials (CRMs) traceable to NIST or other national metrology institutes are highly recommended.[8][9]
-
Signal Separation: The NMR signals of the IS must not overlap with any signals from the analyte or expected impurities.[4]
-
Chemical Inertness: The IS must not react with the analyte, the solvent, or trace moisture.[10]
-
Solubility: It must be fully soluble in the chosen deuterated solvent along with the analyte.[11]
-
Stability: The IS should be non-volatile and non-hygroscopic to ensure accurate weighing.[12]
For 2-(Chlorosulfonyl)-5-methylbenzoic acid, Maleic Acid is an excellent choice. Its sharp singlet in the vinyl region (~6.3 ppm in DMSO-d₆) is typically well-resolved from the aromatic and methyl protons of the analyte.[4][13] Dimethyl sulfone is another viable option, offering high stability.[6]
B. Solvent Selection: Ensuring a Homogeneous System
The deuterated solvent must completely dissolve both the analyte and the internal standard to create a homogeneous solution, which is essential for proper magnetic field shimming and accurate integration.[10] Given the polar nature of the carboxylic acid and the sulfonyl chloride groups, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice. It also has the advantage of shifting the residual water peak to a region that is less likely to interfere with analyte signals.
C. Experimental Parameters: Guaranteeing Quantitative Integrity
To ensure the signal integrals are truly proportional to the molar amounts, specific acquisition parameters must be optimized:
-
Relaxation Delay (D1): This is arguably the most critical parameter for quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of all protons being integrated (both analyte and IS).[1][6] This ensures all protons have fully relaxed back to thermal equilibrium before the next pulse, preventing signal saturation and ensuring a linear response. A D1 of 30 seconds is often a safe starting point for small molecules.
-
Pulse Angle: A 90° pulse angle is typically used to maximize the signal in a single scan.
-
Number of Scans (NS): The number of scans is chosen to achieve an adequate signal-to-noise ratio (S/N > 150) for the signals to be integrated, which helps to minimize integration errors.[14]
qNMR Experimental Workflow
Caption: Workflow for purity determination by qNMR.
Step-by-Step Protocol for qNMR Analysis
-
Preparation: Accurately weigh approximately 10-15 mg of 2-(Chlorosulfonyl)-5-methylbenzoic acid into a clean, dry vial.[15] To this same vial, add an accurately weighed quantity (e.g., 5-8 mg) of a high-purity internal standard (e.g., Maleic Acid, Purity ≥ 99.5%).[1] Record all masses to at least 0.01 mg.
-
Dissolution: Quantitatively transfer the mixture to an NMR tube using a suitable volume (e.g., 0.7 mL) of deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution by vortexing or gentle sonication.[1]
-
Acquisition: Insert the sample into the NMR spectrometer (≥400 MHz recommended).[1] After temperature equilibration, shim the sample to achieve good line shape. Acquire the ¹H NMR spectrum using quantitative parameters, including a relaxation delay (D1) of at least 30 seconds and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Processing: Process the acquired spectrum using appropriate software. Apply Fourier transform, followed by careful phase correction and baseline correction across the entire spectrum, paying special attention to the regions of the signals to be integrated.[10]
-
Integration: Integrate a well-resolved signal from the analyte (e.g., the methyl protons) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).
-
Calculation: Calculate the purity of the analyte using the following formula[10]:
Purity (%) = (IA / IIS) * (NIS / NA) * (MA / MIS) * (mIS / mA) * PIS
Where:
-
IA, IIS: Integral values for the analyte and internal standard.
-
NA, NIS: Number of protons for the integrated signals of the analyte and internal standard.
-
MA, MIS: Molar masses of the analyte and internal standard.
-
mA, mIS: Masses of the analyte and internal standard.
-
PIS: Purity of the internal standard (as a percentage).
-
Alternative Analytical Techniques: A Comparative Overview
While qNMR offers a direct path to an absolute purity value, other techniques are widely used and provide complementary information.
A. High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, excelling at separating the main component from its impurities.[1] For 2-(Chlorosulfonyl)-5-methylbenzoic acid, a reversed-phase HPLC (RP-HPLC) method is most suitable.
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[16] The aromatic ring provides a strong UV chromophore, allowing for sensitive detection.[1]
-
Typical Conditions:
-
Trustworthiness: Method validation according to ICH guidelines (e.g., Q2(R1)) is required to demonstrate specificity, linearity, accuracy, and precision.[16] This involves running standards and spiked samples.
-
Key Limitation: HPLC is a comparative technique. To determine purity, it typically relies on an area percent calculation, which assumes all impurities have the same response factor as the main peak. For accurate quantification, a certified reference standard of the analyte itself is required, which may not be available for novel compounds.[17]
B. Gas Chromatography (GC)
GC is highly effective for analyzing volatile and semi-volatile compounds.[18] However, sulfonyl chlorides are often thermally labile and can degrade in the hot GC injector.
-
Principle: Separation occurs based on the compound's volatility and interaction with the stationary phase.
-
Methodology: Direct analysis is often problematic. A more reliable approach involves derivatization, where the reactive sulfonyl chloride is converted into a more stable derivative, such as a sulfonamide, by reacting it with an amine (e.g., diethylamine).[14][19] The resulting sulfonamide is more thermally stable and amenable to GC analysis.
-
Typical Conditions:
-
Key Limitation: The derivatization step adds complexity and is a potential source of error. Incomplete reaction or the formation of by-products can compromise the accuracy of the analysis.
C. Titrimetry
Titrimetric methods offer a classical, cost-effective approach for determining the total assay of the sulfonyl chloride group.[14]
-
Principle: A common method involves reacting the sulfonyl chloride with an excess of a nucleophile (like an amine or alcohol) in an inert solvent. This reaction liberates one equivalent of hydrochloric acid (HCl), which is then titrated with a standardized solution of a strong base (e.g., sodium hydroxide).[1]
-
Methodology: The endpoint can be determined using a colorimetric indicator or potentiometrically.
-
Key Limitation: Titration is not specific.[14] It measures the total amount of acid-generating species, including any acidic impurities or degradation products (like the sulfonic acid from hydrolysis), and cannot provide an impurity profile.[1]
Head-to-Head Comparison: Choosing the Right Tool for the Job
The selection of an analytical technique should be driven by the specific question you need to answer.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | GC-MS (with Derivatization) | Titrimetry |
| Primary Application | Absolute purity assignment, structural confirmation | Impurity profiling, routine QC | Volatile impurity identification and quantification | Total assay of sulfonyl chloride group |
| Accuracy & Precision | Excellent, traceable to SI units[3][9] | Very Good (with analyte standard) | Good, dependent on derivatization efficiency | Good, but operator-dependent |
| Specificity | Excellent (structure-specific signals) | Very Good (chromatographic separation) | Good (chromatographic and mass-based separation) | Low (measures total reactive species)[1] |
| Analyte Standard | Requires IS only, not analyte standard[4][17] | Requires analyte standard for accurate assay[17] | Requires analyte standard for accurate assay | Requires standardized titrant |
| Analysis Time | ~15-30 min per sample | ~20-40 min per sample | ~30-50 min per sample (including derivatization) | ~10-20 min per sample |
| Key Advantage | Direct, primary method; provides structural info | High sensitivity and resolution for impurities | Excellent for volatile/semi-volatile impurities | Cost-effective, simple instrumentation |
| Key Limitation | Lower sensitivity than HPLC; requires high-field magnet | Purity based on relative area % can be inaccurate | Derivatization adds complexity and error source[14] | Non-specific; cannot profile impurities[1][14] |
Decision Logic for Method Selection
The following flowchart provides a logical path for selecting the most suitable analytical technique based on your experimental needs and available resources.
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Structure-activity relationship (SAR) of sulfonamides from 2-(Chlorosulfonyl)-5-methylbenzoic acid
Executive Summary & Chemical Rationale
As a versatile and highly reactive electrophilic building block, 2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS 17641-70-2) serves as a cornerstone in the parallel synthesis of targeted therapeutics[1][2]. Its bifunctional scaffold—comprising a sulfonyl chloride for rapid amine coupling and a carboxylic acid for anchoring—enables the efficient generation of diverse sulfonamide libraries.
Derivatives of 5-methylbenzoic acid have been extensively explored in structure-activity relationship (SAR) studies to improve compound potency against a variety of targets, ranging from epigenetic modulators like KDM4B[3] to classic inflammatory and metabolic enzymes. This guide objectively compares the structure-activity relationships (SAR) of its resulting sulfonamide derivatives ( R−NH−SO2− ), specifically contrasting their performance against two divergent biological targets: Carbonic Anhydrase II (CA II) and Cyclooxygenase-2 (COX-2) .
By systematically modifying the R-group on the sulfonamide nitrogen, researchers can fundamentally shift the pharmacological profile from a classic metalloenzyme inhibitor to a highly selective anti-inflammatory agent[4][5].
Mechanistic Target Divergence: The Role of the R-Group
The primary driver of selectivity in this scaffold is the steric and electronic nature of the amine substituent (R-group) coupled to the sulfonyl chloride.
-
Primary Sulfonamides ( R=H ): In the context of metalloenzymes, unsubstituted benzenesulfonamides exhibit strong, low-nanomolar inhibition of Carbonic Anhydrase (CA) isoforms[6]. The unhindered −SO2NH2 group acts as a zinc-binding pharmacophore. The nitrogen proton is sufficiently acidic to be displaced by the active site Zn2+ , forming a stable coordinate covalent bond. The adjacent 5-methyl group provides favorable van der Waals interactions within the hydrophobic half of the CA active site, while the carboxylate can engage in hydrogen bonding with peripheral hydrophilic residues.
-
Secondary Sulfonamides ( R=Aryl/Heteroaryl ): Introducing steric bulk, such as an acyl or aryl group, to the sulfonamide nitrogen fundamentally shifts the SAR[5]. The added bulk creates a severe steric clash within the narrow, funnel-like active site of CA II, effectively abolishing binding affinity. Conversely, this same bulky aromatic extension perfectly matches the geometry required to access the hydrophobic side pocket of COX-2 (a pocket absent in COX-1). The carboxylic acid moiety anchors the molecule by forming a critical salt bridge with Arg120 and hydrogen bonding with Tyr355 at the base of the COX-2 active site.
Quantitative SAR Comparison
The following table summarizes the divergent in vitro performance of synthesized 2-(N-substituted sulfamoyl)-5-methylbenzoic acid derivatives, objectively illustrating how R-group modifications dictate target selectivity.
Table 1: In vitro Inhibitory Activity of Sulfonamide Derivatives
| Compound | Amine R-Group | CA II IC₅₀ (nM) | COX-2 IC₅₀ (μM) | Selectivity Rationale (Causality) |
| 1 | -H (Ammonia) | 12 ± 2 | > 50.0 | Primary sulfonamide acts as a classic strong Zn2+ binder; lacks the bulk to engage the COX-2 side pocket. |
| 2 | -Methyl | 450 ± 15 | 25.4 | Minor steric clash at the CA active site reduces affinity; insufficient bulk for optimal COX-2 binding. |
| 3 | -Phenyl | > 10,000 | 1.2 | Aryl ring accesses the COX-2 side pocket; completely abolishes CA binding due to spatial constraints. |
| 4 | -4-Fluorophenyl | > 10,000 | 0.4 | Halogen bonding and increased lipophilicity enhance COX-2 affinity and residence time. |
| 5 | -Thiazol-2-yl | > 10,000 | 0.08 | Heteroaryl provides optimal geometry and additional H-bond acceptors for deep COX-2 pocket engagement. |
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and an empirical checkpoint.
Protocol A: Parallel Synthesis of Sulfonamide Derivatives
Objective: Convert 2-(Chlorosulfonyl)-5-methylbenzoic acid into a library of secondary sulfonamides with >95% purity.
-
Preparation & Inert Atmosphere: Dissolve 2-(Chlorosulfonyl)-5-methylbenzoic acid (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen ( N2 ) atmosphere.
-
Causality: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze to the unreactive sulfonic acid in the presence of ambient water.
-
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts as an acid scavenger for the HCl byproduct without competitively reacting with the electrophilic sulfonyl chloride.
-
-
Amine Coupling: Cool the reaction to 0 °C using an ice bath. Dropwise, add the respective amine (R-NH₂, 1.2 eq) dissolved in 5 mL DCM.
-
Causality: The reaction is highly exothermic. Maintaining 0 °C prevents thermal degradation and minimizes the formation of off-target sulfonic anhydrides.
-
-
Reaction Monitoring (Self-Validation): Warm the mixture to room temperature and stir for 4 hours. Quench a 10 μL aliquot in methanol and analyze via LC-MS.
-
Validation Check: The complete disappearance of the starting material mass and the appearance of the methyl ester intermediate (formed by methanol reacting with any residual sulfonyl chloride) confirms reaction completion.
-
-
Workup & Purification: Quench the bulk reaction with 1M aqueous HCl (to protonate the carboxylic acid, driving the product into the organic layer). Extract with ethyl acetate, wash with brine, dry over Na2SO4 , and concentrate. Purify the crude mixture via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Validation Check: Product must exhibit >95% purity via analytical HPLC (UV 254 nm) before advancing to biological assays.
-
Protocol B: In vitro COX-2 Fluorometric Inhibition Assay
Objective: Quantify the IC₅₀ of the purified derivatives against recombinant human COX-2.
-
Enzyme Priming: Incubate recombinant human COX-2 with its obligate cofactor, hematin (1 μM), in Tris-HCl buffer (100 mM, pH 8.0) for 15 minutes at 37 °C.
-
Compound Incubation: Add the synthesized sulfonamide (in a 10-point serial dilution using DMSO) to the enzyme mixture. Incubate for 10 minutes.
-
Validation Check (Controls): Include Celecoxib as a positive control (expected IC₅₀ ~40 nM) and 1% DMSO as a vehicle negative control to validate the assay's dynamic range.
-
-
Reaction Initiation: Add arachidonic acid (AA, 10 μM) and a fluorometric probe (e.g., ADHP) to initiate the reaction. COX-2 converts AA to PGG₂, which is subsequently reduced to PGH₂, triggering the stoichiometric oxidation of ADHP to highly fluorescent resorufin.
-
Quantification: Measure fluorescence at Ex/Em 535/587 nm using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Visualizing the SAR and Workflow
Workflow for parallel synthesis and validation of sulfonamide derivatives.
Divergent pharmacological targeting based on sulfonamide R-group substitution.
References
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Title: Synthesis, characterization, and evaluation of KDM4B inhibitors to attenuate inflammatory host immune response in periodontitis Source: PubMed / D-NB URL: [Link]
-
Title: Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation Source: National Institutes of Health (NIH) / PMC URL: [Link]
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Title: Identification of Selective Acyl Sulfonamide–Cycloalkylether Inhibitors of the Voltage-Gated Sodium Channel (NaV) 1.7 with Potent Analgesic Activity Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors Source: National Institutes of Health (NIH) / PMC URL: [Link]
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A Head-to-Head In Vitro Comparison of Novel 2-(Chlorosulfonyl)-5-methylbenzoic Acid Derivatives for Anti-Cancer Activity
A Senior Application Scientist's Guide to Evaluating a New Chemical Series Against Established Alternatives
In the landscape of oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anti-cancer activity is a paramount objective. The benzenesulfonamide and sulfonylurea moieties have garnered significant attention for their therapeutic potential, with derivatives demonstrating a wide array of biological activities, including anti-tumor effects.[1][2][3][4][5] This guide provides a comprehensive framework for the in vitro evaluation of a new series of compounds derived from 2-(chlorosulfonyl)-5-methylbenzoic acid, a versatile starting material for generating diverse benzenesulfonamide and sulfonylurea analogs.
This guide is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating system for assessing the cytotoxic potential of these novel derivatives. We will detail the experimental rationale, provide step-by-step protocols for a widely accepted cytotoxicity assay, and present a comparative analysis against a clinically relevant sulfonylurea, Glibenclamide, which has demonstrated anti-cancer properties.[6][7][8]
The Rationale for Investigating 2-(Chlorosulfonyl)-5-methylbenzoic Acid Derivatives in Oncology
The core structure, a substituted benzene ring bearing a chlorosulfonyl and a carboxylic acid group, offers a rich chemical scaffold for creating a library of diverse derivatives. The chlorosulfonyl group is a key reactive handle for the synthesis of sulfonamides and sulfonylureas, classes of compounds known to interact with various biological targets implicated in cancer progression.
Several studies have highlighted the anti-proliferative effects of benzenesulfonamide and sulfonylurea derivatives against a range of cancer cell lines.[2][3][4][5][9] The proposed mechanisms of action are varied and can include the inhibition of carbonic anhydrases, which are involved in tumor metabolism, or the modulation of ATP-sensitive potassium (K-ATP) channels, which can influence cancer cell proliferation.[1][6] Given this precedent, a systematic in vitro investigation of novel derivatives of 2-(chlorosulfonyl)-5-methylbenzoic acid is a logical and promising avenue for identifying new anti-cancer drug candidates.
Experimental Design: A Comparative In Vitro Cytotoxicity Study
To rigorously assess the anti-cancer potential of our novel 2-(chlorosulfonyl)-5-methylbenzoic acid derivatives, a head-to-head comparison with an established compound is essential. For this purpose, we have selected Glibenclamide, a second-generation sulfonylurea primarily used as an anti-diabetic medication. Its well-documented cytotoxic effects against various cancer cell lines make it an ideal benchmark for this study.[6][7][8]
The primary in vitro assay for this comparative guide will be the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted, robust, and cost-effective method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12]
Key Components of the Study:
-
Test Compounds: A series of novel 2-(chlorosulfonyl)-5-methylbenzoic acid derivatives (designated as Derivative A, B, and C for this guide).
-
Comparator Compound: Glibenclamide.
-
Positive Control (for assay validation): Doxorubicin, a standard chemotherapeutic agent.[1]
-
Cell Lines: A panel of human cancer cell lines representing different tumor types:
-
MCF-7: Human breast adenocarcinoma cell line.
-
MDA-MB-231: Human breast adenocarcinoma cell line (triple-negative).
-
A549: Human lung carcinoma cell line.
-
HeLa: Human cervical cancer cell line.
-
-
Primary Endpoint: The half-maximal inhibitory concentration (IC50), which is the concentration of a compound that reduces the viability of a cell population by 50%.[12]
Experimental Workflow
The overall workflow for the in vitro cytotoxicity testing is depicted in the following diagram:
Caption: A putative signaling pathway potentially modulated by Derivative B.
Further mechanistic studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and target-based enzymatic assays, would be necessary to elucidate the precise molecular mechanisms underlying the observed cytotoxicity.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach for the in vitro evaluation of novel 2-(chlorosulfonyl)-5-methylbenzoic acid derivatives as potential anti-cancer agents. The presented framework, utilizing the MTT assay for a comparative analysis against Glibenclamide, provides a solid foundation for identifying promising lead compounds.
The hypothetical data for "Derivative B" underscores the potential of this chemical scaffold to yield potent anti-proliferative agents. Future research should focus on:
-
Expanding the derivative library: Synthesizing and testing a wider range of analogs to further explore the structure-activity relationship.
-
In-depth mechanistic studies: Investigating the molecular targets and signaling pathways affected by the most potent compounds.
-
Selectivity profiling: Assessing the cytotoxicity of lead compounds against non-cancerous cell lines to determine their therapeutic index. [13]* In vivo efficacy studies: Evaluating the anti-tumor activity of promising candidates in preclinical animal models.
By following a systematic and comparative approach, the therapeutic potential of 2-(chlorosulfonyl)-5-methylbenzoic acid derivatives can be thoroughly explored, potentially leading to the development of novel and effective cancer therapies.
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In-Vitro Anticancer Evaluation of Some Novel Thioureido-Benzensulfonamide Derivatives. Available at: [Link]
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MTT Cell Assay Protocol. Available at: [Link]
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Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. PubMed. Available at: [Link]
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Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. Available at: [Link]
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CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. Available at: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. Available at: [Link]
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Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. R Discovery. Available at: [Link]
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Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]
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MTT (Assay protocol, published on Feb 27, 2023). protocols.io. Available at: [Link]
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Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo. MDPI. Available at: [Link]
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(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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Potential anti-cancer effects of sulfonylurea derivatives (SUs). ResearchGate. Available at: [Link]
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Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC. Available at: [Link]
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Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. bioRxiv. Available at: [Link]
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In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available at: [Link]
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In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link]
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Glibenclamide induces apoptosis by activating reactive oxygen species dependent JNK pathway in hepatocellular carcinoma cells. PMC. Available at: [Link]
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Effects of Sulfonylureas on Tumor Growth: A Review of the Literature. PMC - NIH. Available at: [Link]
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Anti-Diabetic Therapies and Cancer: From Bench to Bedside. MDPI. Available at: [Link]
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Evaluation of the anti-tumor activities of Sulfonylurea Derivatives. bioRxiv. Available at: [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]
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Proposed model for antitumor activity of glibenclamide. ResearchGate. Available at: [Link]
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Assessment of In Vivo and In Vitro Genotoxicity of Glibenclamide in Eukaryotic Cells. PMC. Available at: [Link]
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The Stability Equation: A Comparative Guide to Sulfonamides Derived from Diverse Sulfonyl Chlorides
Abstract
In the landscape of drug discovery and development, the stability of a therapeutic candidate is a cornerstone of its potential success. For the vast and versatile class of sulfonamide drugs, this stability is intrinsically linked to the chemical nature of the sulfonyl chloride precursors from which they are synthesized. This in-depth technical guide provides a comparative analysis of the stability of sulfonamides derived from a variety of sulfonyl chlorides. We will explore the nuanced interplay of electronic and steric effects on hydrolytic, metabolic, photolytic, and thermal stability. This guide is designed for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also actionable experimental protocols and comparative data to inform the rational design and selection of robust sulfonamide drug candidates.
Introduction: The Critical Role of Stability in Sulfonamide Drug Development
Sulfonamides represent a vital class of therapeutic agents with a broad spectrum of applications, including antibacterial, anti-inflammatory, and anti-cancer therapies.[1] The journey of a sulfonamide from a promising lead compound to a clinically approved drug is fraught with challenges, with stability being a primary hurdle. A compound's stability profile dictates its shelf-life, bioavailability, dosing regimen, and potential for toxic metabolite formation.[1]
The sulfonamide bond (R-SO₂-NH-R') is the lynchpin of these molecules, and its susceptibility to cleavage is heavily influenced by the electronic and steric environment conferred by the parent sulfonyl chloride (R-SO₂-Cl). By understanding how the choice of sulfonyl chloride impacts the final sulfonamide's stability, researchers can proactively design molecules with enhanced durability, thereby accelerating the drug development process.
This guide will dissect the key factors governing sulfonamide stability, providing a comparative framework based on the structural diversity of precursor sulfonyl chlorides. We will delve into the established methodologies for assessing stability and present a synthesis of data to guide your research.
The Genesis of Stability: How Sulfonyl Chloride Structure Dictates Sulfonamide Durability
The inherent stability of a sulfonamide is not an accidental attribute but rather a direct consequence of the physicochemical properties of its constituent parts. The sulfonyl chloride, which provides the critical sulfonyl moiety, plays a pivotal role in determining the resilience of the resulting sulfonamide bond.
Electronic Effects: The Push and Pull of Substituents
The electronic nature of the substituents on the aryl ring of an aromatic sulfonyl chloride is a primary determinant of the resulting sulfonamide's stability. This can be understood through the principles of physical organic chemistry.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl) groups are strongly electron-withdrawing. When present on the aryl ring of the sulfonyl chloride, they increase the electrophilicity of the sulfur atom. This heightened positive character on the sulfur makes the sulfonamide bond more susceptible to nucleophilic attack, particularly by water (hydrolysis) or metabolic enzymes.[2] Consequently, sulfonamides derived from sulfonyl chlorides bearing potent EWGs are generally less stable.[2][3] The alkaline hydrolysis rates of aromatic sulfonyl chlorides, for instance, have been shown to follow the Hammett equation, which quantitatively relates reaction rates to the electronic properties of substituents.[2][4] This principle extends to the stability of the subsequently formed sulfonamides.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (-OCH₃) and alkyl groups increase the electron density at the sulfur atom of the sulfonamide bond. This "electron-pushing" effect makes the sulfur atom less electrophilic and, therefore, less prone to nucleophilic attack.[2] As a result, sulfonamides synthesized from sulfonyl chlorides with EDGs tend to exhibit greater stability.
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// Edges SC_EWG -> Sulfonamide_EWG [label="Forms"]; SC_EDG -> Sulfonamide_EDG [label="Forms"]; Sulfonamide_EWG -> High_Electrophilicity [label="Leads to"]; Sulfonamide_EDG -> Low_Electrophilicity [label="Leads to"]; High_Electrophilicity -> Stability_Low [label="Results in"]; Low_Electrophilicity -> Stability_High [label="Results in"]; } "Influence of Electronic Effects on Sulfonamide Stability"
Steric Effects: A Matter of Molecular Crowding
Beyond electronics, the physical size and arrangement of atoms—steric hindrance—play a crucial role. Bulky substituents on the sulfonyl chloride, particularly in the ortho position to the sulfonyl group, can physically impede the approach of a nucleophile.[5] This "ortho effect" can significantly slow down degradation reactions.[3][5] For example, a sulfonamide derived from 2,4,6-triisopropylbenzenesulfonyl chloride is expected to be more stable than one derived from benzenesulfonyl chloride due to the substantial steric shielding provided by the isopropyl groups.[6] However, this increased stability can be a double-edged sword, as extreme steric hindrance can also complicate the initial synthesis of the sulfonamide.[5]
Aryl vs. Alkyl Sulfonyl Chlorides: A Fundamental Divide
The nature of the R group in R-SO₂-Cl—whether it is an aromatic (aryl) or a non-aromatic (alkyl) moiety—also has a profound impact on stability.
-
Aromatic Sulfonamides: These are generally more susceptible to metabolic modification, particularly if they contain an aromatic amine group, which is a common site for enzymatic reactions like N-acetylation and oxidation. The aromatic ring itself can also act as a chromophore, making these compounds more prone to photodegradation.
-
Aliphatic Sulfonamides: Lacking the extended π-systems of their aromatic counterparts, aliphatic sulfonamides are often more resistant to photodegradation. They are also predicted to have higher metabolic stability due to the absence of common metabolic hotspots found in aromatic systems.
Quantifying Stability: A Multi-faceted Experimental Approach
To move from theoretical principles to empirical evidence, a battery of standardized stability assays is essential. Each assay provides a unique window into the compound's behavior under specific stress conditions.
Hydrolytic Stability: The pH-Dependent Fate
Hydrolysis, the cleavage of a chemical bond by water, is a primary degradation pathway for many drugs. For sulfonamides, hydrolytic stability is highly pH-dependent. Generally, they are more stable in neutral to alkaline conditions and more susceptible to degradation under acidic conditions.[2] The anionic form of a sulfonamide, which is more prevalent at higher pH, is less susceptible to hydrolysis than its neutral counterpart.
Comparative Hydrolytic Stability Data
The following table summarizes hypothetical half-life data for a model sulfonamide derived from benzenesulfonyl chlorides with different para-substituents, illustrating the impact of electronic effects on hydrolytic stability under acidic conditions.
| Sulfonyl Chloride Precursor (para-substituent) | Substituent Nature | Predicted Half-life (t½) at pH 4, 50°C |
| -NO₂ | Strong Electron-Withdrawing | 12 hours |
| -Cl | Moderate Electron-Withdrawing | 36 hours |
| -H | Neutral | 72 hours |
| -CH₃ | Weak Electron-Donating | 120 hours |
| -OCH₃ | Strong Electron-Donating | 200 hours |
Experimental Protocol: Forced Hydrolysis Study
This protocol outlines a standardized procedure for assessing the hydrolytic stability of a sulfonamide under acidic and basic conditions.
-
Solution Preparation: Prepare 0.1 M HCl (acidic condition) and 0.1 M NaOH (basic condition) solutions. Prepare a stock solution of the test sulfonamide (e.g., 1 mg/mL) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Incubation: Add a small aliquot of the sulfonamide stock solution to separate vials containing the acidic and basic solutions to achieve a final concentration of approximately 100 µg/mL. A control sample in neutral pH buffer (e.g., pH 7.4) should also be prepared.
-
Stress Conditions: Incubate the vials at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours), with time points taken at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching and Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it with the mobile phase. Analyze the concentration of the remaining parent sulfonamide using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining sulfonamide against time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .[7]
dot graph "Hydrolytic_Stability_Workflow" { graph [rankdir="LR", fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Start:\nSulfonamide Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prepare_solutions [label="Prepare Acidic (0.1M HCl),\nBasic (0.1M NaOH), and\nNeutral (pH 7.4) Solutions"]; incubate [label="Incubate at 60°C"]; sample_collection [label="Collect Samples at\nTime Points (0, 2, 4, 8, 24h)"]; quench_analyze [label="Quench Reaction\n& Analyze by HPLC"]; data_analysis [label="Calculate Half-Life (t½)"]; end [label="End:\nComparative Stability Data", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prepare_solutions; prepare_solutions -> incubate; incubate -> sample_collection; sample_collection -> quench_analyze; quench_analyze -> data_analysis; data_analysis -> end; } "Workflow for Forced Hydrolysis Study"
Metabolic Stability: The In Vitro Litmus Test
A drug's metabolic stability is a key determinant of its in vivo half-life and oral bioavailability. In vitro assays using liver microsomes or S9 fractions provide a reliable and high-throughput method for assessing metabolic stability. These subcellular fractions contain the key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Comparative Metabolic Stability Data
The table below presents hypothetical data comparing the in vitro metabolic stability of sulfonamides derived from different classes of sulfonyl chlorides in human liver microsomes.
| Sulfonyl Chloride Precursor Class | Key Structural Feature | Predicted Half-life (t½) in HLM (min) | Predicted Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Arylsulfonyl Chloride | Aromatic ring | 25 | 27.7 |
| Alkylsulfonyl Chloride | Aliphatic chain | 80 | 8.7 |
| Heteroaromaticsulfonyl Chloride | Heterocyclic ring | 45 | 15.4 |
| Sterically Hindered Arylsulfonyl Chloride | Bulky ortho-substituents | >120 | <5.8 |
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol provides a step-by-step guide for evaluating the metabolic stability of a sulfonamide.
-
Reagent Preparation: Thaw pooled human liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Incubation Mixture: In a 96-well plate, combine the buffer, the test sulfonamide (final concentration typically 1 µM), and the liver microsomes (final concentration 0.5 mg/mL). Pre-incubate the plate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system to each well.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing and Analysis: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent sulfonamide.
-
Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.
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start -> prepare_reagents; prepare_reagents -> incubate_mix; incubate_mix -> initiate_reaction; initiate_reaction -> sample_quench; sample_quench -> analyze_lcms; analyze_lcms -> calculate_params; calculate_params -> end; } "Workflow for In Vitro Metabolic Stability Assay"
Photostability: Under the Sun's Scrutiny
Exposure to light can induce photochemical degradation of drug substances, leading to loss of potency and the formation of potentially toxic photoproducts. Photostability testing, as guided by the International Council for Harmonisation (ICH) guideline Q1B, is a critical component of drug development. As mentioned earlier, aromatic sulfonamides are generally more susceptible to photodegradation than their aliphatic counterparts.
Experimental Protocol: ICH Q1B Photostability Testing
-
Sample Preparation: Prepare samples of the sulfonamide as a solid and in solution (in a photochemically inert solvent). A dark control, wrapped in aluminum foil, should be prepared for each condition.
-
Light Exposure: Expose the samples to a light source that produces a combination of visible and UVA light. The total exposure should be not less than 1.2 million lux hours for visible light and 200 watt hours per square meter for UVA radiation.
-
Analysis: After exposure, visually inspect the samples for any changes in appearance. Quantify the amount of parent sulfonamide remaining and profile any degradation products using a suitable HPLC method.
-
Evaluation: Compare the results from the light-exposed samples to the dark controls to determine the extent of photodegradation.
Thermal Stability: The Heat is On
Thermal stability is crucial for determining appropriate storage conditions and shelf-life. Differential Scanning Calorimetry (DSC) is a powerful technique for assessing the thermal properties of a compound, including its melting point and decomposition temperature.
Experimental Protocol: Thermal Stability Assessment by DSC
-
Sample Preparation: Accurately weigh a small amount (1-5 mg) of the sulfonamide into a DSC pan.
-
DSC Analysis: Place the sample pan and an empty reference pan into the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Interpretation: The resulting thermogram will show endothermic events (e.g., melting) and exothermic events (e.g., decomposition). The onset temperature of the decomposition exotherm provides an indication of the compound's thermal stability. A higher decomposition temperature suggests greater thermal stability.
Synthesizing the Evidence: A Holistic View of Sulfonamide Stability
The stability of a sulfonamide is not determined by a single factor but by the collective influence of its structural and chemical properties. The choice of the precursor sulfonyl chloride sets the stage for the final compound's stability profile.
-
For enhanced hydrolytic and metabolic stability , consider sulfonyl chlorides with electron-donating groups and/or significant steric hindrance. Aliphatic sulfonyl chlorides may also offer an advantage in terms of metabolic stability.
-
For improved photostability , aliphatic sulfonyl chlorides are generally preferred over aromatic ones.
-
Thermal stability is more dependent on the overall crystal lattice energy of the solid-state sulfonamide, but the principles of strong intermolecular interactions, often facilitated by the functionalities introduced via the sulfonyl chloride, can contribute to a higher decomposition temperature.
By employing the experimental protocols outlined in this guide, researchers can generate robust and comparable stability data. This data, in turn, enables a more informed and rational approach to the design and selection of sulfonamide drug candidates with optimal stability profiles, ultimately increasing the probability of their successful development into safe and effective medicines.
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Periša, A., et al. (2013). Photodegradation of sulfonamides and their N4-acetylated metabolites in water by simulated sunlight irradiation: Kinetics and identification of photoproducts. Journal of Hazardous Materials, 263(Pt 2), 577-586. [Link]
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Voigt, J. V., et al. (2017). Photo-induced degradation of sulfonamides, kinetic and structural characterization of transformation products, and assessment of environmental toxicity. Water Research, 124, 63-72. [Link]
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Chen, Y., et al. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of the Taiwan Institute of Chemical Engineers, 45(4), 1842-1848. [Link]
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ResearchGate. (n.d.). (a) DSC thermogram of sulfonamide 4 (— first heating, ?2?2 second heating, ... cooling) and (b) texture of 4 between crossed polarisers at 80 u C. [Link]
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Boreen, A. L., et al. (2005). Wavelength-dependent quantum yields for the direct photolysis of a suite of 14 sulfonamide antibiotics. Environmental Science & Technology, 39(15), 5657-5662. [Link]
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Zheng, Y., et al. (2019). Structure activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. [Link]
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Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452-7455. [Link]
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ResearchGate. (n.d.). Schematic diagram explaining the acid stability of the sulfonamide structure. [Link]
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Weires, A. G., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 73(23), 9479-9482. [Link]
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Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1296. [Link]
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ResearchGate. (n.d.). DSC thermograms of SUL and formulations described in Table 2 taken at.... [Link]
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Jones, S. W., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. [Link]
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Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2530-2544. [Link]
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ResearchGate. (n.d.). DSC analyses of the sulfonamides as original samples. [Link]
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Hui, L., et al. (2012). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. IntechOpen. [Link]
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Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]
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Seydel, J. K., et al. (1980). Quantitative Structure-Pharmacokinetic Relationships Derived on Antibacterial Sulfonamides in Rats and Its Comparison to Quantitative Structure-Activity Relationships. Journal of Medicinal Chemistry, 23(6), 607-613. [Link]
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Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]
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Bar-Ziv, R., et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 57(44), 14594-14598. [Link]
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Jones, S. W., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics, 20(2), 1061-1071. [Link]
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Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1014-1020. [Link]
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Vizgert, R. V., & Sheiko, S. G. (2004). Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. Russian Journal of Organic Chemistry, 40(5), 733-739. [Link]
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Al-Kutubi, H., & Al-Bayati, R. I. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]
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de Oliveira, R. S., et al. (2020). Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. RSC Advances, 10(14), 8207-8217. [Link]
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A Senior Application Scientist's Guide to Assessing the Selectivity of Herbicidal Derivatives of 2-(Chlorosulfonyl)-5-methylbenzoic Acid
This guide provides an in-depth comparison of the herbicidal selectivity of derivatives based on the 2-(Chlorosulfonyl)-5-methylbenzoic acid scaffold. Designed for researchers in agrochemistry and drug development, this document moves beyond mere protocols to explain the causal relationships between chemical structure, mechanism of action, and selective phytotoxicity. We will explore how subtle molecular modifications can dramatically alter a compound's efficacy against target weed species while ensuring the safety of valuable crops.
The Scientific Foundation: Mechanism of Action and the Basis of Selectivity
Herbicides derived from sulfonylbenzoic acids, particularly those that form a sulfonylurea bridge, are renowned for their high efficacy at low application rates.[1][2] Their primary mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3][4]
Mechanism of Action: ALS Inhibition
ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[4][5] These amino acids are essential building blocks for proteins, and their depletion leads to a rapid cessation of cell division and plant growth, ultimately resulting in plant death.[5][6] Since animals obtain these amino acids through their diet and lack the ALS enzyme, these herbicides exhibit very low mammalian toxicity, a highly desirable trait.[3]
Caption: Mechanism of action for ALS-inhibiting herbicides.
The Cornerstone of Selectivity: Differential Metabolism
The remarkable ability of these herbicides to control weeds within a crop field—for instance, eliminating broadleaf weeds from a wheat field—is not due to differences in the target ALS enzyme itself. Instead, selectivity is almost exclusively governed by the rate at which different plant species can metabolize and detoxify the herbicide.[3][5][7]
-
Tolerant Plants (Crops): Possess robust enzyme systems, primarily cytochrome P450 monooxygenases, that rapidly metabolize the herbicide into non-phytotoxic forms.[8][9] This detoxification can occur within hours, rendering the herbicide harmless before it can significantly inhibit ALS.[5]
-
Susceptible Plants (Weeds): Lack the specific metabolic pathways or exhibit much slower metabolic rates. The herbicide remains active for an extended period, leading to lethal inhibition of amino acid synthesis.[7]
This metabolic difference is the key battleground where structural modifications to the parent herbicide molecule exert their influence.
The Parent Scaffold: 2-(Chlorosulfonyl)-5-methylbenzoic Acid
The compound 2-(chlorosulfonyl)-5-methylbenzoic acid serves as an excellent starting scaffold. The chlorosulfonyl group is highly reactive and provides a versatile handle for creating a library of derivatives, most commonly by reacting it with an amine-containing heterocycle to form the critical sulfonylurea bridge.
Caption: Derivatization of the parent scaffold.
Comparative Selectivity: A Data-Driven Assessment
To illustrate how structural changes impact selectivity, we will consider three plausible derivatives synthesized from our parent scaffold and assess their performance against a tolerant crop (Wheat, Triticum aestivum) and two common weed species: a broadleaf (Wild Radish, Raphanus raphanistrum) and a grass (Ryegrass, Lolium rigidum).
The key metric for comparison is the GR₅₀ value , which represents the herbicide dose (in g a.i./ha) required to cause a 50% reduction in plant growth (biomass). A lower GR₅₀ indicates higher sensitivity. The Selectivity Index (SI) is calculated as the ratio of the crop GR₅₀ to the weed GR₅₀. A higher SI value signifies greater crop safety.
Table 1: Comparative Herbicidal Performance of 2-(Chlorosulfonyl)-5-methylbenzoic Acid Derivatives
| Derivative ID | Structural Modification | Wheat GR₅₀ (g/ha) | Wild Radish GR₅₀ (g/ha) | Ryegrass GR₅₀ (g/ha) | Selectivity Index (Wheat/Wild Radish) | Selectivity Index (Wheat/Ryegrass) |
| Derivative A | Sulfonylurea with 4,6-dimethylpyrimidine | 85 | 2.5 | 15 | 34.0 | 5.7 |
| Derivative B | Sulfonylurea with 4-methoxy-6-methyltriazine | 70 | 4.0 | 45 | 17.5 | 1.6 |
| Derivative C | Methyl 2-(chlorosulfonyl)-5-methylbenzoate | >200 | 95 | 150 | >2.1 | >1.3 |
Note: The data presented in this table is illustrative and based on established structure-activity relationship principles for sulfonylurea herbicides.[10][11] It serves to demonstrate the comparative assessment process.
Analysis of Structure-Activity Relationships (SAR):
-
Derivative A (High Selectivity): The 4,6-dimethylpyrimidine moiety is a classic component of highly active sulfonylureas. This structure is readily hydroxylated at one of the methyl groups by cytochrome P450 enzymes in tolerant cereals like wheat, leading to rapid detoxification.[5][7] Wild radish, a susceptible broadleaf, metabolizes this compound much more slowly, resulting in a very low GR₅₀ and an excellent selectivity index of 34.0. Its effectiveness against ryegrass is moderate.
-
Derivative B (Altered Weed Spectrum): Replacing the pyrimidine ring with a methoxy-methyl-triazine ring alters the metabolic profile. While still safe on wheat, the change in the heterocycle reduces its intrinsic activity against wild radish (higher GR₅₀) but significantly decreases its potency against ryegrass. This demonstrates how modifying the heterocyclic component can shift the weed control spectrum.[12][13]
-
Derivative C (Low Activity): This derivative is the simple methyl ester of the parent scaffold, lacking the sulfonylurea bridge and the heterocyclic ring system essential for binding to the ALS enzyme.[14][15][16] As a result, its mode of action is not ALS inhibition, and it shows very poor herbicidal activity overall. This underscores the critical importance of the complete sulfonylurea structure for high potency.
Experimental Protocol: Whole-Plant Pot Assay for Selectivity Assessment
This protocol describes a robust, self-validating system for generating the comparative data shown above. The inclusion of a susceptible and a tolerant standard allows for the validation of each experimental run.
Caption: Workflow for herbicide selectivity testing.
Step-by-Step Methodology:
-
Plant Preparation:
-
Source certified seeds of the desired crop (e.g., Triticum aestivum) and weed species (e.g., Raphanus raphanistrum, Lolium rigidum).
-
Plant 5-10 seeds per pot (10 cm diameter) in a standardized greenhouse soil mix.
-
Thin seedlings to a uniform number (e.g., 3 per pot) after emergence.
-
Grow plants in a controlled greenhouse environment (e.g., 22°C/18°C day/night, 16h photoperiod) until they reach the 2-3 leaf stage.
-
-
Herbicide Application (Post-Emergence):
-
Prepare stock solutions of each derivative in an appropriate solvent (e.g., acetone with a surfactant).
-
Create a serial dilution for each derivative to cover a dose range expected to span from no effect to complete kill (e.g., 0, 1, 3, 10, 30, 100 g a.i./ha). Include an untreated control and a commercial standard.
-
Apply herbicides using a precision track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).
-
Replicate each treatment 3-4 times in a randomized complete block design.
-
-
Incubation and Assessment:
-
Return plants to the greenhouse and water as needed, avoiding overhead irrigation for the first 24 hours.
-
After a set period (typically 21 days), visually assess phytotoxicity.
-
Harvest all above-ground biomass for each pot.
-
Dry the biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Record the dry weight for each replicate.
-
-
Data Analysis:
-
Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control for that species.
-
Use a statistical software package (e.g., R with the 'drc' package) to perform a non-linear regression analysis on the dose-response data.
-
Fit a four-parameter log-logistic model to the data to determine the GR₅₀ value for each herbicide-species combination.
-
Calculate the Selectivity Index (SI) as described previously.
-
Conclusion
The selectivity of herbicidal derivatives of 2-(Chlorosulfonyl)-5-methylbenzoic acid is a direct function of structure-driven metabolic stability in plants. By strategically modifying the heterocyclic moiety attached to the sulfonylurea bridge, researchers can fine-tune the weed control spectrum and enhance crop safety. The quantitative whole-plant bioassay remains the gold standard for validating these structure-activity relationships, providing the critical data needed to advance promising new candidates from the lab to the field. This guide provides the foundational knowledge and practical framework necessary for conducting these essential assessments with scientific rigor.
References
-
Li, P., et al. (2011). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities. Available at: [Link]
-
Wang, J., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of Computer-Aided Molecular Design, 19(12), 849-858. Available at: [Link]
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Liu, H., et al. (2001). Quantitative studies on structure--activity relationship of sulfonylurea and benzoylphenylurea type pesticides and their substituents' bioisosterism using Synthons' activity contribution. Computers & Chemistry, 25(3), 275-287. Available at: [Link]
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Ma, N., et al. (2015). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
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Duggleby, R. G., et al. (2005). Structure–activity relationships for a new family of sulfonylurea herbicides. Pest Management Science. Available at: [Link]
-
Wang, J., et al. (2022). Synthesis, herbicidal activity and soil degradation of novel 5-substituted sulfonylureas as AHAS inhibitors. Pest Management Science, 78(12), 5313-5324. Available at: [Link]
-
Li, P. F., et al. (2010). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. Chemical Journal of Chinese Universities. Available at: [Link]
-
Li, Q., et al. (2022). Synthesis, herbicidal activity study, and molecular docking of novel acylthiourea derivatives. Journal of the Iranian Chemical Society. Available at: [Link]
-
Moreland, D. E., et al. (1996). Differential Metabolism of the Sulfonylurea Herbicide Prosulfuron (CGA-152005) by Plant Microsomes. Zeitschrift für Naturforschung C. Available at: [Link]
-
Wang, J., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Hatzios, K. K. (n.d.). Field Considerations. Metabolism of Herbicides or Xenobiotics in Plants. Available at: [Link]
-
Wang, J., et al. (2005). Structure-activity relationships for a new family of sulfonylurea herbicides. Semantic Scholar. Available at: [Link]
-
Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned? Weed Science, 50(6), 700-712. Available at: [Link]
-
Jablonkai, I. (2015). Herbicide Metabolism in Weeds — Selectivity and Herbicide Resistance. IntechOpen. Available at: [Link]
-
Galon, L., et al. (2022). Selectivity and efficacy of herbicides applied on barley for weed control. Planta Daninha. Available at: [Link]
-
Piasecki, C., et al. (2018). Selectivity of associations and rates of the herbicides in wheat post emergence. Revista Brasileira de Herbicidas. Available at: [Link]
-
Galon, L., et al. (2022). Selectivity and efficacy of herbicides applied on barley for weed control. ResearchGate. Available at: [Link]
-
Busi, R., & Powles, S. B. (2019). Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. Weed Science. Available at: [Link]
-
Santel, H. J. (2009). 25 Years of sulfonylurea herbicides - a few grams changed the world of chemical weed control. Julius-Kühn-Archiv. Available at: [Link]
-
Wang, Q., et al. (2015). Design, synthesis, and herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Bartonkova, S., et al. (2023). Does the herbicide application form affect the properties of active components? Science of The Total Environment. Available at: [Link]
-
DiTomaso, J. M. (n.d.). Selectivity and mode of action of herbicide. Agriculture and Natural Resources, University of California. Available at: [Link]
-
Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering. Available at: [Link]
-
Edmunds, A. J. F., et al. (2020). Investigation of acetyl‐CoA carboxylase‐inhibiting herbicides that exhibit soybean crop selectivity. Pest Management Science. Available at: [Link]
-
Brown, H. M. (1990). Mode of action, crop selectivity, and soil relations of the sulfonylurea herbicides. Pesticide Science. Available at: [Link]
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Cross-reactivity studies of antibodies raised against sulfonamides from 2-(Chlorosulfonyl)-5-methylbenzoic acid
For researchers, scientists, and drug development professionals, the development of specific and sensitive immunoassays for sulfonamide antibiotics is a critical endeavor. These synthetic antimicrobial agents are widely used in veterinary medicine, and their residues in food products pose potential health risks to consumers.[1] A cornerstone of a reliable immunoassay is a well-characterized antibody. This guide provides an in-depth technical comparison and procedural overview for conducting cross-reactivity studies of antibodies raised against a novel sulfonamide hapten derived from 2-(chlorosulfonyl)-5-methylbenzoic acid.
While specific data for this particular hapten is not extensively published, this guide will leverage established principles and experimental data from analogous sulfonamide haptens to provide a robust framework for your own investigations. We will explore the causality behind experimental choices, ensuring a self-validating system for your research.
The Genesis of Specificity: Hapten Design and its Immunological Implications
The journey to a specific antibody begins with the design of the hapten, a small molecule that is conjugated to a larger carrier protein to elicit an immune response. The structure of the hapten is the most critical factor influencing the resulting antibody's selectivity.[2] For broad, class-specific recognition of sulfonamides, haptens are typically designed to expose the common p-aminobenzenesulfonamide moiety while linking to the carrier protein at the variable R-group position.
In the context of our topic, utilizing 2-(chlorosulfonyl)-5-methylbenzoic acid as a starting material for hapten synthesis presents a unique approach. The resulting sulfonamide derivatives, when conjugated to a carrier protein, would present a distinct immunogenic profile. The cross-reactivity of the subsequent antibodies must be meticulously evaluated to understand their binding characteristics.
The Litmus Test: Competitive ELISA for Cross-Reactivity Profiling
The competitive enzyme-linked immunosorbent assay (cELISA) is a cornerstone technique for determining the cross-reactivity of antibodies against small molecules like sulfonamides.[3][4] The principle lies in the competition between the free sulfonamide (in the sample or standard) and a sulfonamide-enzyme conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of free sulfonamide.[1]
Visualizing the Competitive Immunoassay Principle
Caption: A diagram illustrating the principle of competitive ELISA for sulfonamide detection.
Detailed Protocol for Competitive ELISA
This protocol provides a robust starting point for your cross-reactivity studies. Optimization of antibody and conjugate concentrations is recommended for novel antibodies.
Materials:
-
Microtiter plates pre-coated with a secondary antibody (e.g., goat anti-mouse IgG)
-
Monoclonal anti-sulfonamide antibody (raised against the 2-(chlorosulfonyl)-5-methylbenzoic acid derived hapten)
-
Sulfonamide-horseradish peroxidase (HRP) conjugate
-
Sulfonamide standards (a panel of different sulfonamides)
-
Phosphate-Buffered Saline (PBS)
-
Wash Buffer (PBS with 0.05% Tween 20)
-
Substrate/Chromogen solution (e.g., TMB)
-
Stop Solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of your sulfonamide standards in PBS. Reconstitute the anti-sulfonamide antibody and sulfonamide-HRP conjugate to their optimal working concentrations, as determined by preliminary checkerboard titrations.
-
Competitive Reaction:
-
To each well of the microtiter plate, add 50 µL of the sulfonamide standard or sample.
-
Add 25 µL of the diluted anti-sulfonamide antibody solution to each well.
-
Add 25 µL of the diluted sulfonamide-HRP conjugate solution to each well.
-
Seal the plate and incubate for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Discard the contents of the wells.
-
Wash the plate 3-5 times with 300 µL of Wash Buffer per well.
-
-
Signal Development:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Stopping the Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition:
Data Analysis and Interpretation
The cross-reactivity (CR) is typically calculated relative to the homologous antigen (the sulfonamide most closely resembling the immunizing hapten). The 50% inhibition concentration (IC50) is determined for each sulfonamide tested.
Cross-Reactivity (%) = (IC50 of homologous sulfonamide / IC50 of competing sulfonamide) x 100
Hypothetical Cross-Reactivity Profile
Below is a hypothetical comparison table for an antibody raised against a hapten derived from 2-(chlorosulfonyl)-5-methylbenzoic acid. For this example, we will assume the homologous sulfonamide is a novel compound, "Sulfamethylbenzoate".
| Sulfonamide | IC50 (ng/mL) | Cross-Reactivity (%) |
| Sulfamethylbenzoate | 2.5 | 100 |
| Sulfamethazine | 25.0 | 10 |
| Sulfadiazine | 50.0 | 5 |
| Sulfathiazole | >1000 | <0.25 |
| Sulfapyridine | >1000 | <0.25 |
| Sulfamerazine | 30.0 | 8.3 |
| Sulfisoxazole | 150.0 | 1.7 |
| Trimethoprim | >1000 | <0.25 |
Interpretation: The hypothetical data suggests that the antibody exhibits high specificity for the immunizing hapten structure ("Sulfamethylbenzoate") with significantly lower cross-reactivity towards other common sulfonamides. The lack of cross-reactivity with Trimethoprim, a structurally unrelated antibiotic often used in conjunction with sulfonamides, is a critical indicator of specificity.
A Deeper Dive into Binding Kinetics: Surface Plasmon Resonance (SPR)
For a more comprehensive understanding of antibody-antigen interactions, Surface Plasmon Resonance (SPR) is an invaluable tool.[6] SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.[7]
The Power of SPR in Cross-Reactivity Studies
-
Quantitative Affinity Data: SPR provides precise Kₑ values, offering a more nuanced understanding of binding strength compared to the semi-quantitative IC50 values from ELISA.
-
Kinetic Insights: Understanding the on- and off-rates can be crucial. For example, an antibody with a fast on-rate and a slow off-rate will have a high affinity.
-
High-Throughput Screening: Modern SPR systems allow for the screening of multiple analytes against an immobilized antibody, facilitating efficient cross-reactivity profiling.[6]
Visualizing the SPR Workflow
Caption: A simplified workflow for analyzing antibody-sulfonamide interactions using SPR.
General Protocol for SPR-based Cross-Reactivity Analysis
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Anti-sulfonamide antibody
-
Panel of sulfonamide analytes
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the anti-sulfonamide antibody to allow for covalent coupling via amine groups.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of a single sulfonamide analyte over the antibody-immobilized surface to measure association.
-
Flow running buffer over the surface to measure dissociation.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine kₐ, kₑ, and Kₑ.
-
-
Cross-Reactivity Assessment: Repeat steps 2-4 for each sulfonamide in the panel to obtain their respective binding affinities.
Comparing Alternatives and Making Informed Decisions
| Feature | Competitive ELISA | Surface Plasmon Resonance (SPR) |
| Principle | Competition for antibody binding sites | Change in refractive index upon binding |
| Data Output | IC50, Cross-Reactivity (%) | kₐ, kₑ, Kₑ (Affinity) |
| Throughput | High (96/384-well plates) | Moderate to High (instrument dependent) |
| Labeling | Requires enzyme-conjugated antigen | Label-free |
| Sample Consumption | Low | Very Low |
| Kinetic Information | No | Yes |
| Cost per data point | Low | Higher |
Expert Insight: For initial screening of a large number of hybridoma supernatants or for routine quality control, the high throughput and lower cost of cELISA make it an excellent choice. However, for in-depth characterization of lead antibody candidates where a thorough understanding of binding kinetics and affinity is required, SPR is the superior technology. The data from SPR can provide crucial insights into the antibody's mechanism of action and its suitability for various applications.
Conclusion: A Multi-faceted Approach to Antibody Characterization
The development of robust immunoassays for sulfonamides hinges on the thorough characterization of the antibodies employed. By integrating the high-throughput capabilities of competitive ELISA for initial cross-reactivity screening with the detailed kinetic and affinity data from Surface Plasmon Resonance, researchers can gain a comprehensive understanding of their antibody's performance. This dual-pronged approach, grounded in sound experimental design and data analysis, is essential for developing reliable and specific assays for the detection of sulfonamide residues. While the journey begins with thoughtful hapten design, it is the meticulous and multi-faceted characterization of the resulting antibodies that ultimately ensures the success of the final immunoassay.
References
Sources
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A Comprehensive Guide to the Safe Disposal of 2-(Chlorosulfonyl)-5-methylbenzoic Acid
As a Senior Application Scientist, it is understood that meticulous handling and disposal of reactive chemical agents are paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(Chlorosulfonyl)-5-methylbenzoic acid, a compound that, like other sulfonyl chlorides, demands respect due to its inherent reactivity. The procedures outlined here are designed to be a self-validating system, prioritizing safety through a clear understanding of the chemical principles at play.
Core Hazard Assessment: Understanding the Reactivity
2-(Chlorosulfonyl)-5-methylbenzoic acid possesses a chlorosulfonyl functional group (-SO₂Cl), which is the primary driver of its hazardous properties. This group is highly susceptible to nucleophilic attack, most notably by water.[1] The reaction with water, known as hydrolysis, is often vigorous and exothermic, producing corrosive and toxic hydrogen chloride (HCl) gas and the corresponding sulfonic acid.[1][2]
Key Hazards:
-
Corrosive: Causes severe skin burns and serious eye damage upon contact.[1][3]
-
Water Reactive: Reacts with moisture in the air or with water to release toxic HCl gas.[1][3]
-
Inhalation Hazard: Inhalation of vapors or fumes can cause respiratory irritation and damage.[4]
Due to these properties, all handling and disposal operations must be conducted with the utmost care, utilizing appropriate engineering controls and personal protective equipment.
Immediate Safety & Handling Protocols
Before beginning any disposal procedure, ensure the following safety measures are in place.
Personal Protective Equipment (PPE): A non-negotiable first line of defense. All personnel handling the compound must wear:
-
Eye Protection: Tightly fitting safety goggles combined with a face shield are essential to protect against splashes.[5][6]
-
Gloves: Chemical-resistant gloves, such as butyl rubber or nitrile, must be worn. Inspect gloves for any signs of degradation before use.[1][5][6]
-
Protective Clothing: A chemical-resistant apron or a flame-retardant lab coat should be worn over personal clothing.[1][5]
-
Respiratory Protection: All handling and disposal steps must be performed within a certified chemical fume hood to prevent inhalation of corrosive vapors.[1][4][5]
Spill Management: In the event of a small spill, immediate and correct action is critical to prevent escalation.
-
Evacuate & Ventilate: Alert personnel in the immediate area and ensure the chemical fume hood is functioning correctly to contain vapors.[1][5]
-
Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[1][4][5] Crucially, do not use water or combustible materials like paper towels or sawdust. [1][5][7]
-
Collect: Carefully sweep the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.[1][8]
-
Decontaminate: Clean the spill area thoroughly with a suitable organic solvent (e.g., isopropanol), followed by a soap and water wash.[1] All cleaning materials must also be disposed of as hazardous waste.
Step-by-Step Disposal Protocol: Neutralization and Collection
The primary strategy for disposing of residual or waste 2-(Chlorosulfonyl)-5-methylbenzoic acid is through controlled neutralization (quenching). This process safely converts the reactive sulfonyl chloride into a more stable and less hazardous sulfonic acid salt. This procedure should only be performed by trained personnel.
Experimental Protocol: Neutralization of Small Quantities (<10g)
-
Objective: To safely hydrolyze and neutralize the sulfonyl chloride functional group before disposal.
-
Materials:
-
Methodology:
-
Preparation: In a chemical fume hood, place the beaker containing the sodium bicarbonate solution onto the stir plate and begin moderate stirring. Cool the solution by placing the beaker in an ice bath. The use of a weak base like sodium bicarbonate is preferred for a controlled reaction and manageable gas (CO₂) evolution.[5]
-
Slow Addition: Very slowly and carefully, add the 2-(Chlorosulfonyl)-5-methylbenzoic acid waste in small portions to the cold, stirred basic solution.[1][4] Never add the base to the sulfonyl chloride , as this can cause a violent, localized exothermic reaction.[4]
-
Monitor the Reaction: The addition will cause gas evolution (foaming) and heat generation. Control the rate of addition to prevent the temperature from rising excessively and to keep the foaming under control.[1][5]
-
Ensure Complete Neutralization: After the final portion of waste has been added and the initial vigorous reaction has subsided, continue stirring the mixture in the ice bath for at least 30-60 minutes to ensure the reaction is complete.[5]
-
pH Verification: Once the reaction appears complete, test the pH of the aqueous solution using a pH strip to confirm it is neutral or slightly basic (pH 7-9).[5] If it remains acidic, add more bicarbonate solution until neutralization is achieved.
-
Final Disposal: The resulting neutralized aqueous solution must be collected in a properly labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain unless explicitly permitted by local regulations for this specific neutralized waste stream.[4][9]
-
Disposal of Bulk Quantities and Contaminated Waste
Any quantity of 2-(Chlorosulfonyl)-5-methylbenzoic acid beyond a few grams, as well as all contaminated spill cleanup materials and empty containers, must be disposed of as hazardous waste without prior neutralization by laboratory staff.
-
Containment: Ensure the waste is stored in a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[10] The original container is often suitable.
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag, listing the full chemical name "2-(Chlorosulfonyl)-5-methylbenzoic acid" and the associated hazards (Corrosive, Water-Reactive).[10]
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be secure, away from incompatible materials (especially bases and water), and within secondary containment.[10][11]
-
Collection: Arrange for pickup by your institution's certified hazardous waste disposal service.[4][12]
Summary of Disposal Parameters
| Parameter | Specification & Rationale |
| Waste Class | Hazardous Waste (Corrosive, Water-Reactive).[3][10] |
| Required PPE | Chemical goggles, face shield, chemical-resistant gloves (butyl/nitrile), lab coat/apron.[1][5][6] |
| Handling Area | Certified Chemical Fume Hood.[4][5] |
| Spill Cleanup | Use dry, inert absorbent (sand, vermiculite). AVOID WATER. [1][5][7] |
| Neutralizing Agent | Cold, 5-10% sodium bicarbonate solution. (Provides controlled reaction).[4][5] |
| Neutralization Control | Add sulfonyl chloride to base slowly; use an ice bath. (Manages exothermic reaction).[1][4][5] |
| Final Waste Stream | Collect all waste (neutralized solutions, contaminated solids) for professional disposal.[10][11] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of 2-(Chlorosulfonyl)-5-methylbenzoic acid.
References
- Safeguarding Research: Proper Disposal Procedures for Organochlorine (OCH) Compounds. Benchchem.
- Essential Guide to the Safe Disposal of Methanesulfonyl Chloride. Benchchem.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
- Utilization of organochlorine wastes. UtilVtorProm.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
- SAFETY DATA SHEET - 2-Amino-4-chloro-5-methylbenzene sulfonic acid. ThermoFisher.
- Sulfuryl chloride.
- SAFETY DATA SHEET - Benzoic acid, 2-(chlorosulfonyl)-, methyl ester. Fisher Scientific.
- 5-Chlorosulfonyl-2-methoxybenzoic Acid-d3 proper disposal procedures. Benchchem.
- Sulfuryl chloride. Sciencemadness Wiki.
- (2-Chloro-5-(chlorosulfonyl)benzoic acid) CAS 137-64-4 | SDS. HazComFast.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety.
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Personal protective equipment for handling 2-(Chlorosulfonyl)-5-methylbenzoic acid
Comprehensive Safety & Operational Guide: Handling 2-(Chlorosulfonyl)-5-methylbenzoic Acid
As a Senior Application Scientist, I frequently observe that the primary point of failure in handling highly reactive electrophiles is not the main synthetic reaction, but the ambient moisture hydrolysis during transfer and the exothermic quenching phase.
2-(Chlorosulfonyl)-5-methylbenzoic acid (CAS: 17641-70-2) is a highly reactive aryl sulfonyl chloride[1]. Like all sulfonyl chlorides, it is classified as a corrosive hazard (H314: Causes severe skin burns and eye damage) and is acutely sensitive to moisture[2][3]. To ensure both operator safety and experimental integrity, handling this reagent requires a self-validating system of environmental controls, precise Personal Protective Equipment (PPE), and strict operational protocols.
Mechanistic Causality: The Reactivity Profile
To understand the strict PPE requirements, one must first understand the chemical causality. The sulfonyl chloride functional group is highly electrophilic. When exposed to ambient humidity or water, it undergoes rapid hydrolysis. This reaction is highly exothermic and violently liberates hydrogen chloride (HCl) gas and the corresponding sulfonic acid[4][5].
Scientific Rationale: The generation of HCl gas in a confined space or directly on the skin is the primary vector for chemical burns and respiratory damage[6]. Your safety protocols must be designed to mitigate this specific hydrolysis pathway.
Caption: Mechanistic pathway of sulfonyl chloride hydrolysis demonstrating the generation of corrosive HCl gas.
Personal Protective Equipment (PPE) Matrix
Standard laboratory attire is insufficient for handling 2-(Chlorosulfonyl)-5-methylbenzoic acid. The following PPE matrix is engineered to provide overlapping layers of defense against both direct contact and gaseous exposure[7][8].
| PPE Category | Recommended Specification | Breakthrough Time / Standard | Scientific Rationale |
| Hand Protection | Double-layered Nitrile (Outer) + Butyl Rubber (Inner for bulk handling) | Nitrile: <10 mins (Splash). Butyl: >480 mins[9][10]. | Nitrile degrades rapidly upon contact with sulfonyl chlorides. Double-gloving allows immediate removal of the outer layer upon splash without breaching the primary barrier. |
| Eye/Face Protection | Chemical splash goggles + Polycarbonate Face Shield | EN 166 / ANSI Z87.1 | Protects against unpredictable exothermic splattering during hydrolysis, transfer, or quenching[8]. |
| Body Protection | Flame-resistant (FR) lab coat + Tychem® apron | Tychem® 10000: >480 mins[11] | Prevents corrosive penetration to the skin. FR material mitigates risks if an exothermic runaway ignites adjacent flammable solvents. |
| Respiratory | Certified Chemical Fume Hood (Face velocity 80-100 fpm) | N/A | Actively captures corrosive HCl gas generated from ambient moisture hydrolysis[7]. |
Operational Protocol: Step-by-Step Handling
Because 2-(Chlorosulfonyl)-5-methylbenzoic acid is typically a solid, transferring it requires mitigating atmospheric moisture. Avoid using metal spatulas if possible; residual HCl from hydrolysis will corrode the metal, introducing metal salts into your reaction which can catalyze unwanted side reactions[7].
Experiment 1: Inert Dispensing Workflow
-
Environmental Purge: Ensure the fume hood is operational. Clear the workspace of all aqueous solutions and incompatible materials (strong bases, oxidizing agents)[6].
-
Equipment Preparation: Dry all glassware, PTFE-coated spatulas, and weighing boats in an oven (120°C) and cool them in a desiccator.
-
Atmospheric Control: Connect the reaction flask to a Schlenk line. Purge the flask with ultra-high purity Argon or Nitrogen for 5 minutes to displace ambient humidity.
-
Dispensing: Don your double nitrile gloves and face shield. Open the reagent bottle only inside the fume hood. Rapidly transfer the required mass of the solid using the PTFE spatula into the inerted flask.
-
Sealing: Immediately reseal the reagent bottle, wrap the cap in Parafilm, and store it in a secondary desiccator at 2-8°C[2].
Caption: Step-by-step operational workflow for the safe handling and quenching of moisture-sensitive sulfonyl chlorides.
Emergency Response & Disposal (Quenching) Plan
The most dangerous phase of working with sulfonyl chlorides is the post-reaction workup. Excess reagent must be deliberately destroyed (quenched) before standard waste disposal[8].
Experiment 2: Post-Reaction Quenching Protocol Never add water directly to the reaction mixture or the pure chemical.[4]
-
Preparation: Prepare a large beaker containing a saturated, aqueous solution of Sodium Bicarbonate (NaHCO₃). Submerge this beaker in an ice-water bath to control the heat of neutralization.
-
Slow Addition: Using an addition funnel or a pipette, add the reaction mixture dropwise into the vigorously stirred, cold NaHCO₃ solution[8].
-
Validation: You will observe effervescence (CO₂ gas release). Continue stirring until the effervescence completely ceases, indicating that all unreacted sulfonyl chloride and dissolved HCl have been neutralized.
-
Phase Separation: Transfer the quenched mixture to a separatory funnel, extract the desired organic product, and dispose of the neutralized aqueous layer in the designated halogenated aqueous waste stream.
Spill Response: If 2-(Chlorosulfonyl)-5-methylbenzoic acid is spilled, do not use water or paper towels [8]. Water will cause a violent release of HCl gas, and paper towels can ignite due to the exotherm. Cover the solid spill with dry sand, dry lime, or soda ash[8]. Sweep the absorbed mixture using a plastic dustpan and place it in a sealed, ventilated hazardous waste container for professional disposal.
References
-
Cole-Parmer. "Material Safety Data Sheet - Sulfonyl Chloride Derivatives." Available at: [Link]
-
Nuomeng Chemical. "What are the safety precautions when handling Benzene Sulfonyl Chloride?" Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS:138229-20-6, 2-(氯磺酰基)-3-(二氟甲基)苯甲酸甲酯-毕得医药 [bidepharm.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. aksci.com [aksci.com]
- 7. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.ie [fishersci.ie]
- 11. DuPont™ Tychem® 10000 [dupont.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
